1,2-O-Cyclohexylidene-myo-inositol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,4S,5R,6R,7S,7aS)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOONKKMMJCQOLI-ZBJKAAEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H]([C@@H]3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 1,2-O-Cyclohexylidene-myo-inositol
This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the preparation of biologically significant inositol (B14025) derivatives. The strategic protection of two adjacent hydroxyl groups of myo-inositol makes this compound a versatile building block for the stereocontrolled synthesis of complex molecules involved in cellular signaling, such as inositol phosphates and phosphoinositides.[1][2]
Core Principles of Synthesis
The primary method for synthesizing this compound is the acid-catalyzed condensation of myo-inositol with a cyclohexanone (B45756) equivalent.[1] This reaction leads to the formation of a five-membered cyclic ketal, protecting the hydroxyl groups at the 1 and 2 positions. The reaction is a reversible process, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the desired product.[1]
Commonly, this synthesis results in a mixture of mono-, di-, and sometimes tri-ketalated products.[1][3] The formation of the mono-ketalated product is often an intermediate step towards the di-substituted product, 1,2:5,6-Di-O-cyclohexylidene-myo-inositol, which is also a valuable synthetic intermediate.[1][2] Reaction conditions can be optimized to favor the formation of the mono-substituted product.
Quantitative Data Summary
The following tables summarize key quantitative data for the related and often co-produced 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, which provides a useful reference for researchers.
Table 1: Physical Properties [4]
| Property | Value |
|---|---|
| Melting Point | 154-156 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate; sparingly soluble in methanol (B129727) and ethanol; insoluble in water. |
Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) for 1,2:5,6-Di-o-cyclohexylidene-myo-inositol [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.45 | t | 1H | H-1 |
| 4.21 | dd | 1H | H-2 |
| 4.05 | t | 1H | H-3 |
| 3.85 | dd | 1H | H-6 |
| 3.65 | t | 1H | H-4 |
| 3.50 | t | 1H | H-5 |
| 2.55 | d | 1H | OH-3 |
| 2.40 | d | 1H | OH-4 |
| 1.75-1.40 | m | 20H | Cyclohexylidene protons |
Experimental Protocols
Protocol 1: General Synthesis of Cyclohexylidene-myo-inositols
This protocol describes a general method for the acid-catalyzed reaction of myo-inositol with a cyclohexanone equivalent, which can be adapted to favor the mono-substituted product by controlling stoichiometry and reaction time.
-
myo-Inositol
-
1-Ethoxycyclohexene (B74910) (or cyclohexanone dimethyl ketal)[5]
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)[4]
-
Anhydrous Dimethylformamide (DMF)[4]
-
Saturated aqueous sodium bicarbonate solution[4]
-
Ethyl acetate[1]
-
Hexane[1]
-
Brine (saturated aqueous sodium chloride solution)[1]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate[4]
Procedure: [4]
-
In a round-bottom flask, dissolve myo-inositol (1 equivalent) in anhydrous DMF.
-
Add 1-ethoxycyclohexene (a slight excess may be used to control the degree of substitution).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).
-
Heat the reaction mixture to 95-100 °C with stirring under an inert atmosphere (e.g., nitrogen) for 4-6 hours.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (B92381) (1:1 v/v).[4] The formation of the mono-cyclohexylidene product can be observed relative to the starting material and di-substituted product.
-
Once the desired amount of mono-substituted product is formed, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.[4]
-
Extract the product with ethyl acetate.[1]
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[1][4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product mixture.[4]
Purification:
-
Column Chromatography: The different inositol derivatives can be separated using silica (B1680970) gel column chromatography. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective in isolating the this compound.[1]
-
Crystallization: Fractional crystallization can also be employed to separate the isomers, as they often have different solubilities.[3]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of cyclohexylidene-protected myo-inositol derivatives.
Caption: General workflow for the synthesis of this compound.
Phosphoinositide Signaling Pathway
This compound is a precursor to molecules that are fundamental to the phosphoinositide signaling pathway, a critical cascade in cellular communication.
Caption: The Phosphoinositide Signaling Pathway.
References
An In-depth Technical Guide to 1,2-O-Cyclohexylidene-myo-inositol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-O-Cyclohexylidene-myo-inositol, a mono-protected derivative of myo-inositol. While less extensively studied than its di-substituted counterparts, this molecule serves as a valuable intermediate in the synthesis of complex, biologically active inositol (B14025) derivatives, including inositol phosphates and their analogues. This document details the structure, properties, and general synthetic strategies for this compound. It also explores its potential role in the broader context of phosphoinositide signaling pathways and as a building block in drug discovery and development. Experimental protocols for related compounds and characterization techniques are provided to guide researchers in the field.
Introduction
myo-Inositol, a carbocyclic sugar, is a fundamental component of numerous signaling molecules in eukaryotic cells, playing a critical role in a myriad of cellular processes.[1] The strategic protection of its six hydroxyl groups is a cornerstone of inositol chemistry, enabling the synthesis of specific inositol phosphates and phosphoinositides that are key players in cellular signal transduction.[1] this compound is a selectively protected form of myo-inositol where the vicinal cis-hydroxyl groups at the 1 and 2 positions are masked by a cyclohexylidene ketal. This leaves the remaining four hydroxyl groups available for further chemical modification, making it a potentially useful, though less common, intermediate in synthetic inositol chemistry.
Chemical Structure and Properties
The structure of this compound is characterized by the myo-inositol core in its stable chair conformation with a cyclohexylidene group protecting the 1- and 2-hydroxyls. This protection imparts specific conformational constraints and reactivity to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3aR,4S,5R,6R,7S,7aS)-hexahydrospiro[benzo[d][1][2]dioxole-2,1'-cyclohexane]-4,5,6,7-tetraol | [2] |
| CAS Number | 6763-47-9 | [2] |
| Molecular Formula | C₁₂H₂₀O₆ | [2] |
| Molecular Weight | 260.28 g/mol | [2] |
| Appearance | White to off-white crystalline powder (inferred) | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO); sparingly soluble in alcohols; likely insoluble in water. | |
| Storage Temperature | <-15°C | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Detailed analysis reported in the literature, but specific peak assignments are not readily available in public domains. A study by Salazar-Pereda et al. provides a comprehensive NMR analysis. | [3] |
| ¹³C NMR | As with ¹H NMR, detailed data is part of specialized literature. | [3] |
| Mass Spectrometry | Expected m/z for [M+H]⁺: 261.13 | |
| Infrared (IR) | Expected to show a strong, broad absorption in the region of 3200-3600 cm⁻¹ (O-H stretching of the free hydroxyl groups) and absorptions in the 2850-2950 cm⁻¹ region (C-H stretching). | |
| X-Ray Crystallography | The crystal structure has been determined, confirming the connectivity and stereochemistry. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of myo-inositol with a cyclohexanone (B45756) equivalent. This reaction often yields a mixture of mono-, di-, and tri-ketalated products, necessitating careful control of reaction conditions and purification to isolate the desired mono-substituted product.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Illustrative Experimental Protocol (Adapted from general procedures for ketal protection of inositols)
Materials:
-
myo-Inositol
-
Cyclohexanone dimethyl ketal (or cyclohexanone and a dehydrating agent)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexane, methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of myo-inositol in anhydrous DMF, add a stoichiometric equivalent of cyclohexanone dimethyl ketal.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture with stirring under an inert atmosphere. The reaction temperature and time should be carefully monitored by thin-layer chromatography (TLC) to maximize the formation of the mono-ketalated product.
-
Upon reaching the desired conversion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography to separate the desired this compound from unreacted starting material and other isomers.
Role in Signaling Pathways and Drug Development
While specific biological activities of this compound have not been extensively reported, its structural relationship to myo-inositol places it as a key potential intermediate in the synthesis of molecules involved in critical signaling pathways.
The Phosphoinositide Signaling Pathway
myo-Inositol is the precursor to phosphatidylinositol phosphates (PIPs), which are central to the phosphoinositide signaling pathway. This pathway regulates a vast array of cellular processes, including cell growth, proliferation, and apoptosis. The selective protection of the 1,2-hydroxyls in this compound allows for the regioselective modification of the remaining hydroxyl groups to synthesize specific inositol phosphate (B84403) analogues. These analogues can be used as tools to study the enzymes involved in the phosphoinositide pathway or as potential therapeutic agents.
Caption: Role of protected inositols as precursors to signaling pathway modulators.
Applications in Drug Development
The ability to synthesize specific inositol phosphate analogues from intermediates like this compound is crucial for drug development. These analogues can be designed to:
-
Inhibit or activate specific kinases or phosphatases in the phosphoinositide pathway.
-
Act as molecular probes to investigate the function of inositol-binding proteins.
-
Serve as scaffolds for the development of novel therapeutics targeting a range of diseases, including cancer, metabolic disorders, and neurological conditions.[4]
Conclusion
This compound represents a valuable, albeit underutilized, building block in the complex field of inositol chemistry. Its ability to selectively protect the 1,2-diol of myo-inositol provides a strategic advantage for the synthesis of specific, biologically active derivatives. Further research into streamlined synthetic protocols and a deeper exploration of its utility in medicinal chemistry are warranted to fully realize the potential of this versatile intermediate. This guide serves as a foundational resource for researchers aiming to leverage the unique structural features of this compound in their scientific endeavors.
References
The Cyclohexylidene Group: A Linchpin in Modern Inositol Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of inositol (B14025) chemistry, the strategic manipulation of its six hydroxyl groups is paramount for the synthesis of complex and biologically significant molecules. The myo-inositol scaffold, in particular, serves as the foundation for a vast array of signaling molecules, including inositol phosphates and phosphoinositides, which govern critical cellular processes.[1][2][3] The cyclohexylidene group, functioning as a robust and versatile protecting group, has emerged as an indispensable tool for chemists navigating the challenges of regioselective functionalization of the inositol ring.[1][4] This technical guide provides an in-depth exploration of the function of the cyclohexylidene group in inositol chemistry, detailing its application, relevant experimental protocols, and its role in the synthesis of key biological effectors.
The Core Function: A Protecting Group with Strategic Advantages
The primary role of the cyclohexylidene group in inositol chemistry is to act as a ketal protecting group, masking specific hydroxyl groups to allow for selective reactions at other positions.[4][5] Typically formed by the acid-catalyzed reaction of myo-inositol with a cyclohexanone (B45756) equivalent, such as 1-ethoxycyclohexene (B74910) or cyclohexanone itself, the cyclohexylidene group preferentially protects vicinal cis-diols.[1][6] This often leads to the formation of 1,2:5,6-di-O-cyclohexylidene-myo-inositol, a key intermediate where the hydroxyl groups at the C-3 and C-4 positions remain free for further modification.[1][7]
One of the significant advantages of the cyclohexylidene group over other ketal protecting groups, such as the isopropylidene group, is its greater stability under acidic conditions.[4] Ketals derived from cyclohexanone hydrolyze approximately seven times slower than those from acetone, offering a wider window of compatibility with various synthetic transformations that may require acidic reagents.[4] This enhanced stability can be crucial in multi-step syntheses involving harsh reaction conditions.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of cyclohexylidene-protected inositols, providing a comparative overview for researchers.
Table 1: Physicochemical Properties of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
| Property | Value | References |
| Molecular Formula | C₁₈H₂₈O₆ | [7] |
| Molecular Weight | 340.41 g/mol | [1][7] |
| CAS Number | 34711-26-7 | [1][7] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 174-175 °C | [1] |
| Boiling Point | 540.3 ± 50.0 °C at 760 mmHg | [1] |
| Storage Temperature | -20°C | [1][7] |
Table 2: Spectroscopic Data for 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
| Spectroscopy | Data | References |
| ¹H NMR (CDCl₃) | Signals for the protons of the cyclohexylidene acetal (B89532) groups typically appear in the range of δ 1.2–1.8 ppm. | [1][7] |
| ¹³C NMR | Provides key information for conformational analysis of the carbon framework. | [7] |
Table 3: Comparison of Protecting Groups for myo-Inositol
| Protecting Group | Typical Yield | Selectivity | Stability |
| Cyclohexylidene | 30-35% (as part of an isomeric mixture) | Favors vicinal cis-diols | Generally more stable to acidic hydrolysis than isopropylidene ketals. |
| Isopropylidene | Can be obtained in considerable yields | Favors vicinal cis-diols (e.g., 1,2- and 4,5-positions) | Labile to acid. The trans-4,5-isopropylidene group is more labile and can be selectively deprotected. |
| Benzyl (B1604629) (Bn) | 84-95% for specific hydroxyls in multi-step syntheses | Can be directed by substrate or reagent control | Stable to a wide range of acidic and basic conditions. |
| Silyl (e.g., TBDMS) | Generally high | Can be selective for less hindered hydroxyls | Labile to acid and fluoride (B91410) ions. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting group strategies. The following are key experimental protocols for the synthesis and manipulation of cyclohexylidene-protected inositols.
Protocol 1: Synthesis of Racemic 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
This protocol is a foundational method for preparing the di-protected inositol intermediate.
Materials:
-
myo-Inositol
-
1-Ethoxycyclohexene (or cyclohexanone)
-
p-Toluenesulfonic acid (p-TSA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of myo-inositol in DMF and toluene, add 1-ethoxycyclohexene and a catalytic amount of p-TSA.[1][4]
-
Heat the mixture at reflux, using a Dean-Stark apparatus to remove water azeotropically.[4][6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[6][7]
-
Upon completion, cool the reaction mixture to room temperature and quench by adding triethylamine or a saturated aqueous solution of sodium bicarbonate until the solution is neutral.[4][6]
-
Remove the solvents under reduced pressure.[4]
-
Extract the product with a suitable organic solvent such as ethyl acetate.[6]
-
Wash the combined organic layers with water and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[8]
-
The resulting residue, a mixture of di-O-cyclohexylidene-myo-inositol isomers, can be purified by column chromatography.[4]
Protocol 2: Regioselective Benzylation of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
This protocol details the selective benzylation at the C-4 position, a common subsequent modification.
Materials:
-
1,2:5,6-Di-O-cyclohexylidene-myo-inositol
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol in anhydrous THF at 0°C, add sodium hydride (1.1 equivalents) portion-wise.[8]
-
Allow the mixture to stir at 0°C for 30 minutes.[8]
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension.[8]
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.[8]
-
Carefully quench the reaction with water and extract with ethyl acetate.[8]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[8]
-
Purification by column chromatography provides 4-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol with a typical yield of 80-85%.[8]
Protocol 3: Deprotection of Cyclohexylidene Ketals
This protocol describes the removal of the cyclohexylidene protecting groups to unveil the hydroxyl groups.
Materials:
-
Cyclohexylidene-protected inositol derivative
-
Trifluoroacetic acid (TFA)
-
Water
Procedure:
-
Dissolve the cyclohexylidene-protected inositol derivative in a mixture of trifluoroacetic acid and water (e.g., 9:1 TFA/H₂O).[2][9]
-
Stir the reaction at room temperature.[9]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully remove the solvent under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.
-
The deprotected inositol derivative can be purified by appropriate methods such as recrystallization or chromatography.
Visualizing the Role of Cyclohexylidene in Inositol Chemistry
Diagrams are essential for illustrating the complex relationships and workflows in synthetic and biological chemistry.
Caption: General workflow for the synthesis of inositol derivatives.
Caption: The Phosphatidylinositol Signaling Pathway.
Applications in Drug Development and Chemical Biology
The strategic use of the cyclohexylidene group has been instrumental in the synthesis of a wide range of biologically active inositol derivatives.[1] As a precursor, 1,2:5,6-di-O-cyclohexylidene-myo-inositol allows for the stereocontrolled synthesis of various inositol phosphates and their analogs.[1] These synthetic molecules are invaluable as probes to study the enzymes involved in the phosphoinositide signaling pathway and as potential inhibitors for therapeutic intervention in diseases like cancer and metabolic disorders.[1]
Furthermore, the resolution of racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol into its D- and L-enantiomers is a critical step for accessing optically pure derivatives, which are essential for studying the stereospecific interactions within cellular signaling pathways.[7][8] Enzymatic methods, such as lipase-catalyzed acylation or deacylation, have proven effective for this kinetic resolution.[8]
Conclusion
The cyclohexylidene group is a cornerstone of modern inositol chemistry, providing a stable and reliable means of protecting key hydroxyl groups.[1] Its strategic application enables the regioselective functionalization of the myo-inositol core, paving the way for the synthesis of a diverse array of complex and biologically significant molecules.[1][3] The ability to synthesize specific stereoisomers and derivatives from cyclohexylidene-protected intermediates is critical for advancing our understanding of cellular signaling and for the development of novel therapeutics.[1] The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to harness the power of the cyclohexylidene group in their synthetic endeavors.
References
1,2-O-Cyclohexylidene-myo-inositol CAS number lookup
An In-depth Technical Guide to 1,2-O-Cyclohexylidene-myo-inositol
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of biologically significant inositol (B14025) derivatives. This document details its chemical properties, CAS number, and presents relevant information for researchers, scientists, and drug development professionals. Due to the greater prevalence in literature, this guide also includes detailed experimental protocols and signaling pathway information for the closely related and often subsequently synthesized compound, 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, which serves as a versatile building block for complex, biologically active molecules.
Core Data for this compound
CAS Number: 6763-47-9[1][2][3][4]
This compound is a protected form of myo-inositol, a carbocyclic sugar that is a fundamental component of various signaling molecules in eukaryotic cells.[5] The cyclohexylidene group protects the hydroxyl groups at positions 1 and 2, leaving the other hydroxyl groups available for further chemical modification. This selective protection is a crucial step in the synthesis of specific inositol phosphates and phosphatidylinositols.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6763-47-9 | [1][2][3] |
| Molecular Formula | C₁₂H₂₀O₆ | [1][2][3] |
| Molecular Weight | 260.28 g/mol | [1][3] |
| Synonyms | 1,2-O-Cyclohexylidenemyo-Inositol | [1] |
| Storage Temperature | 4°C or -15°C to <-20°C for long term | [2][3] |
The Versatile Intermediate: 1,2:5,6-Di-o-cyclohexylidene-myo-inositol
While information on the mono-protected inositol is specific, the di-protected form, 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, is more extensively characterized and utilized in synthetic chemistry. Its utility lies in the selective functionalization of the remaining free hydroxyl groups at the C-3 and C-4 positions, which enables the stereocontrolled synthesis of various inositol derivatives for studies in signal transduction and for the development of novel therapeutics.[5]
Physicochemical Properties of the Di-protected Intermediate
| Property | Value | Reference |
| CAS Number | 34711-26-7 | [6][7] |
| Molecular Formula | C₁₈H₂₈O₆ | [6][7] |
| Molecular Weight | 340.41 g/mol | [6][7] |
| Melting Point | 154-156 °C | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate (B1210297); sparingly soluble in methanol (B129727) and ethanol (B145695); insoluble in water. | [6] |
Experimental Protocols
The synthesis of myo-inositol derivatives often begins with the creation of a protected form, such as the di-cyclohexylidene derivative.
Synthesis of racemic 1,2:5,6-Di-o-cyclohexylidene-myo-inositol
This protocol involves the acid-catalyzed reaction of myo-inositol with a cyclohexanone (B45756) equivalent.[5][6]
-
Materials :
-
myo-Inositol
-
1-Ethoxycyclohexene (B74910) (or cyclohexanone)
-
p-Toluenesulfonic acid (p-TSA)
-
Dimethylformamide (DMF)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
-
Procedure :
-
To a solution of myo-inositol in anhydrous DMF, add 1-ethoxycyclohexene and a catalytic amount of p-TSA.[5][6]
-
Heat the reaction mixture to 95-100 °C with stirring under a nitrogen atmosphere for 4-6 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.[6]
-
Extract the product with dichloromethane.[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the solution under reduced pressure.[6]
-
Recrystallize the crude product from hot ethanol to yield the final product as a white crystalline solid.[6]
-
Enzymatic Resolution of (±)-1,2:5,6-Di-o-cyclohexylidene-myo-inositol
Optically pure enantiomers are crucial for the synthesis of biologically relevant molecules. Enzymatic resolution is a common method to separate the racemic mixture.[5]
-
Materials :
-
(±)-1,2:5,6-Di-o-cyclohexylidene-myo-inositol
-
Lipase (B570770) (e.g., from Pseudomonas cepacia)
-
Vinyl acetate
-
Organic solvent (e.g., toluene)
-
-
Procedure :
-
Dissolve the racemic mixture in an appropriate organic solvent.[5]
-
Add vinyl acetate as the acyl donor.[5]
-
Add the lipase to the solution.[5]
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).[5]
-
Monitor the reaction progress by TLC or HPLC. The enzyme will selectively acylate one enantiomer.[5]
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.[5]
-
The resulting mixture of the acylated enantiomer and the unreacted enantiomer can be separated by column chromatography.[5]
-
The acylated enantiomer can be deacylated to yield the optically pure alcohol.[5]
-
Visualizations
Synthetic Workflow
The general workflow for the synthesis and resolution of the di-protected inositol derivative is a critical process for obtaining enantiomerically pure starting materials.
Caption: Workflow for the Synthesis and Resolution of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol.
Role in Cellular Signaling
Derivatives of myo-inositol are central to the phosphoinositide signaling pathway. 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a key starting material for the synthesis of phosphoinositides that participate in this cascade.[6]
Caption: The Phosphoinositide Signaling Pathway.
Applications in Research and Drug Development
Myo-inositol and its derivatives are involved in a multitude of cellular processes, acting as second messengers in signal transduction pathways.[8] The ability to synthesize specific stereoisomers and derivatives from protected inositols is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug development.[5] These synthetic derivatives can act as inhibitors or probes for enzymes involved in the phosphoinositide signaling pathway, which is implicated in diseases such as cancer and metabolic disorders.[5]
References
physical appearance of 1,2-O-Cyclohexylidene-myo-inositol
An In-depth Technical Guide to 1,2-O-Cyclohexylidene-myo-inositol: Physicochemical Properties and Synthetic Methodologies
Introduction
This compound is a protected derivative of myo-inositol, the most prevalent stereoisomer of inositol (B14025). myo-Inositol is a fundamental carbocyclic sugar that serves as a structural foundation for numerous signaling molecules in eukaryotic cells, including inositol phosphates and phosphoinositides. The strategic protection of the hydroxyl groups at the 1 and 2 positions of the myo-inositol ring with a cyclohexylidene acetal (B89532) makes this compound a versatile intermediate in the synthesis of more complex, biologically active molecules. This selective protection allows for the specific functionalization of the remaining free hydroxyl groups, facilitating the stereocontrolled synthesis of various inositol derivatives crucial for research in signal transduction and the development of novel therapeutics.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its role in significant biochemical pathways.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[1] Its solubility profile indicates that it is soluble in organic solvents such as chloroform, dichloromethane (B109758), and ethyl acetate, sparingly soluble in methanol (B129727) and ethanol (B145695), and insoluble in water.[1]
Data Presentation
The quantitative physicochemical and spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₆[2][3] |
| Molecular Weight | 260.28 g/mol [2][3] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 154-156 °C[1] |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate; sparingly soluble in methanol and ethanol; insoluble in water.[1] |
| Storage Temperature | <-15°C[2] |
Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 4.19 | dd | H-1 |
| 4.11 | t | H-2 |
| 3.61 | t | H-3 |
| 3.49 | dd | H-4 |
| 3.32 | dd | H-5 |
| 2.85 | d | H-6 |
| 2.59 | d | 3-OH |
| 1.75-1.35 | m | Cyclohexylidene-H |
Table 3: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 110.8 | C-spiro (cyclohexylidene) |
| 109.5 | C-spiro (cyclohexylidene) |
| 80.8 | C-2 |
| 79.1 | C-1 |
| 78.5 | C-3 |
| 77.2 | C-6 |
| 74.5 | C-5 |
| 72.8 | C-4 |
| 37.4, 36.9, 36.0, 35.8 | Cyclohexylidene-CH₂ |
| 25.0, 24.9, 24.1, 23.9, 23.8, 23.7 | Cyclohexylidene-CH₂ |
Note on IR and Mass Spectrometry Data: While detailed public spectra are not consistently available, the infrared (IR) spectrum is anticipated to exhibit a strong, broad absorption in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the free hydroxyl groups. Absorptions in the 2850-2950 cm⁻¹ region for C-H stretching are also expected.[1] The mass spectrum would likely show a molecular ion peak corresponding to its molecular weight.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of myo-inositol with a cyclohexanone (B45756) equivalent, such as 1-ethoxycyclohexene (B74910).[1][4]
Materials:
-
myo-Inositol
-
1-Ethoxycyclohexene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve myo-inositol (1 equivalent) in anhydrous DMF.
-
Add 1-ethoxycyclohexene (2.5 equivalents) to the solution.[1]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).[1]
-
Heat the reaction mixture to 95-100 °C with stirring under a nitrogen atmosphere for 4-6 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.[1]
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).[1]
-
Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.[1]
-
Recrystallize the crude product from hot ethanol to yield this compound as a white crystalline solid.[1]
Role in Signaling Pathways and Synthetic Workflows
myo-Inositol and its phosphorylated derivatives are central to a multitude of cellular processes, acting as second messengers in signal transduction pathways.[5] this compound is a crucial starting material for the synthesis of phosphatidylinositol phosphates (PIPs), which are key players in the phosphoinositide signaling pathway.[4] This pathway regulates a vast array of cellular functions, including cell growth, proliferation, differentiation, and apoptosis.[4]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Role of this compound in the phosphoinositide signaling pathway.
References
Spectroscopic and Synthetic Guide to 1,2-O-Cyclohexylidene-myo-inositol: A Core Intermediate in Inositol Chemistry
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1,2-O-Cyclohexylidene-myo-inositol, a key intermediate in the synthesis of biologically significant phosphoinositides and other inositol (B14025) derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, chemical biology, and pharmacology. While specific, publicly available, detailed spectroscopic data for this compound is limited, this guide leverages data from the closely related and well-characterized 1,2:5,6-Di-O-cyclohexylidene-myo-inositol to provide a robust framework for its synthesis and characterization.
Core Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6763-47-9 |
| Molecular Formula | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate (B1210297); sparingly soluble in methanol (B129727) and ethanol (B145695); insoluble in water. |
Table 2: Spectroscopic Data for the Analogous 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
The following data for the di-substituted analog provides an indication of the expected spectral regions for the mono-substituted compound.
¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 4.41 | t | 4.5 | H-1 |
| 4.19 | dd | 7.5, 4.5 | H-2 |
| 4.11 | t | 7.5 | H-3 |
| 3.61 | t | 8.9 | H-4 |
| 3.49 | dd | 10.0, 8.9 | H-5 |
| 3.32 | dd | 10.0, 7.5 | H-6 |
| 2.85 | d | 4.0 | 3-OH |
| 2.59 | d | 2.5 | 4-OH |
| 1.75-1.35 | m | - | Cyclohexylidene-H |
¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 110.8 | C-spiro (cyclohexylidene) |
| 109.5 | C-spiro (cyclohexylidene) |
| 80.8 | C-2 |
| 79.1 | C-1 |
| 78.5 | C-3 |
| 77.2 | C-6 |
| 74.5 | C-5 |
| 72.8 | C-4 |
| 37.4, 36.9, 36.0, 35.8 | Cyclohexylidene-CH₂ |
| 25.0, 24.9, 24.1, 23.9, 23.8, 23.7 | Cyclohexylidene-CH₂ |
Expected Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to show a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the four free hydroxyl groups, and absorptions in the 2850-2950 cm⁻¹ region for C-H stretching.
Expected Mass Spectrometry Data
The mass spectrum would likely show a molecular ion peak [M]⁺ at m/z 260. The fragmentation pattern would be expected to correspond to the loss of water and retro-Diels-Alder reactions of the cyclohexylidene group.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the acid-catalyzed reaction of myo-inositol with a cyclohexanone (B45756) equivalent. Achieving mono-substitution requires careful control of reaction conditions to minimize the formation of di- and tri-substituted products.
Materials:
-
myo-Inositol
-
1-Ethoxycyclohexene (B74910) or Cyclohexanone
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Dimethylformamide (DMF) or Toluene
-
Ethanol for recrystallization
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve myo-inositol in anhydrous DMF.
-
Add a stoichiometric equivalent or a slight excess of 1-ethoxycyclohexene to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture to 95–100°C and stir for a controlled period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon consumption of the starting material and formation of the desired mono-substituted product, cool the reaction mixture to room temperature.
-
Quench the reaction by adding triethylamine to neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product will be a mixture of unreacted myo-inositol, the desired this compound, and di-substituted isomers.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the mono-substituted product.
-
The purified product can be further recrystallized from ethanol to yield a crystalline solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering 0-10 ppm, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire spectra on the same instrument, typically requiring a larger number of scans. A spectral width of 0-220 ppm is standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the IR spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Acquire mass spectra using an electrospray ionization (ESI) source in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
Visualizations
The Pivotal Role of Myo-Inositol Derivatives in Cellular Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myo-inositol, a carbocyclic sugar, and its phosphorylated derivatives, are fundamental to a vast array of cellular signaling pathways, acting as versatile second messengers and docking sites for a multitude of proteins. Their intricate regulation and diverse downstream effects are central to cellular processes ranging from proliferation and growth to apoptosis and metabolic control. This technical guide provides an in-depth exploration of the core signaling pathways involving myo-inositol derivatives, presents key quantitative data, details relevant experimental protocols, and offers visual representations of these complex systems to facilitate a deeper understanding for researchers and drug development professionals.
Core Signaling Pathways Involving Myo-Inositol Derivatives
The cellular functions of myo-inositol derivatives are primarily orchestrated through two major signaling cascades: the Phospholipase C (PLC)-mediated pathway that generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and the Phosphoinositide 3-kinase (PI3K) pathway that produces 3-phosphorylated phosphoinositides.
The Phospholipase C (PLC) / IP3-DAG Signaling Pathway
This pathway is a cornerstone of intracellular calcium signaling.[1][2][3] Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated.[1][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5][6][7]
-
Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER).[4][5][6] This binding triggers the opening of calcium channels, leading to a rapid release of stored Ca2+ into the cytosol.[3][5] The resulting increase in intracellular calcium concentration modulates a wide range of cellular processes, including muscle contraction, cell secretion, and gene transcription.[3]
-
Diacylglycerol (DAG): DAG remains embedded in the plasma membrane where it activates protein kinase C (PKC).[3][5] Activated PKC, in turn, phosphorylates a multitude of substrate proteins, influencing cellular responses such as cell proliferation, differentiation, and apoptosis.[3][5]
The concerted action of IP3-mediated calcium release and DAG-dependent PKC activation allows for a highly coordinated and specific cellular response to external stimuli.
The Phosphoinositide 3-Kinase (PI3K) / Akt Signaling Pathway
The PI3K pathway is a critical regulator of cell survival, growth, proliferation, and metabolism.[3][8] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K.[8] PI3K then phosphorylates the 3'-hydroxyl group of the inositol ring of phosphatidylinositol (PI), phosphatidylinositol 4-phosphate (PI(4)P), and phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3-phosphate (PI(3)P), phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), and phosphatidylinositol 3,4,5-trisphosphate (PIP3), respectively.[3]
-
Phosphatidylinositol 3,4,5-trisphosphate (PIP3): PIP3 is the key second messenger in this pathway.[9] It acts as a docking site on the inner leaflet of the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).[10][11]
-
Akt Activation: The recruitment of Akt and PDK1 to the plasma membrane facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2.[11]
-
Downstream Effects: Activated Akt phosphorylates a wide range of downstream targets to regulate diverse cellular functions, including the inhibition of pro-apoptotic proteins and the activation of proteins involved in protein synthesis and cell growth.[8][11] Dysregulation of the PI3K/Akt pathway is frequently observed in various cancers, making it a prominent target for drug development.[8]
Myo-inositol itself has been shown to influence this pathway, with studies indicating that myo-inositol supplementation can modulate the AMPK/PI3K/AKT signaling pathway.[12][13]
Quantitative Data in Myo-Inositol Signaling
The precise regulation of myo-inositol derivative signaling is dependent on the concentrations of these molecules and the kinetic properties of the enzymes that metabolize them. While extensive quantitative data is often cell-type and context-specific, the following tables summarize some generally accepted values and ranges found in the literature.
| Parameter | Typical Range/Value | Significance | Reference |
| PIP2 Concentration | ~1-10 µM in the inner plasma membrane leaflet | Serves as a crucial substrate for both PLC and PI3K, and its availability can be a rate-limiting step in signaling. | [1] |
| IP3 Concentration (resting) | ~10-100 nM | Low basal levels are maintained to prevent spontaneous Ca2+ release. | [14] |
| IP3 Concentration (stimulated) | Can rise to >1 µM | A rapid and significant increase is necessary to trigger the opening of IP3 receptors on the ER. | [14] |
| Intracellular Ca2+ (resting) | ~100 nM | Tightly regulated low levels are essential for preventing cytotoxicity and maintaining cellular homeostasis. | [3] |
| Intracellular Ca2+ (stimulated) | Can reach 1-10 µM or higher | The amplitude and frequency of Ca2+ oscillations encode information to regulate specific downstream effectors. | [3] |
| PI3K (p110α) Km for ATP | ~50-150 µM | Reflects the enzyme's affinity for its co-substrate, ATP, which is typically non-limiting in the cell. | [8] |
| IP6K Km for ATP | 1.0 - 1.4 mM | This high Km suggests that the activity of IP6K and the production of inositol pyrophosphates are sensitive to cellular ATP levels, linking signaling to the cell's energetic state. | [15] |
Table 1: Concentrations of Key Signaling Molecules
| Enzyme | Substrate | Product | Inhibitors | Significance in Drug Development | Reference |
| Phospholipase C (PLC) | PIP2 | IP3, DAG | U73122 | Targeting PLC could modulate calcium signaling and PKC activation in various diseases. | [16] |
| PI3 Kinase (Class I) | PIP2 | PIP3 | Wortmannin, LY294002 | A major target in cancer therapy due to its role in cell survival and proliferation. | [8][11] |
| PTEN | PIP3 | PIP2 | - | A tumor suppressor; loss of function leads to hyperactivation of the PI3K pathway. | [17] |
| Akt/PKB | Various | Phosphorylated substrates | MK-2206 | A key downstream effector of PI3K, its inhibition is a strategy in cancer treatment. | [18] |
| Inositol Polyphosphate 5-Phosphatases | IP3, PIP2 | IP2, PI(4)P | - | Regulate the termination of IP3 and PIP2 signaling. | [1] |
Table 2: Key Enzymes and Their Properties in Myo-Inositol Signaling
Experimental Protocols for Studying Myo-Inositol Signaling
A variety of experimental techniques are employed to investigate the intricate roles of myo-inositol derivatives in cell signaling.
Analysis of Inositol Phosphates by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of different inositol phosphate (B84403) isomers.[14][19][20][21]
Methodology:
-
Metabolic Labeling (Optional): Cells are often incubated with myo-[3H]-inositol or [32P]-orthophosphate to radiolabel the inositol phosphates.[1]
-
Cell Lysis and Extraction: Cells are lysed, and the soluble inositol phosphates are extracted, typically using a perchloric acid or trichloroacetic acid precipitation followed by neutralization.
-
Chromatographic Separation: The extracted inositol phosphates are separated on an anion-exchange HPLC column. A salt gradient (e.g., ammonium (B1175870) phosphate) is used to elute the different phosphorylated species based on their charge.
-
Detection:
-
Radiodetection: If radiolabeled, the eluate is mixed with a scintillant, and the radioactivity is measured.
-
Metal-Dye Detection: For non-radioactive samples, a post-column reaction with a metal-dye complex (e.g., iron-dye) can be used for colorimetric detection.[1]
-
Mass Spectrometry (HPLC-MS): Coupling HPLC with electrospray ionization mass spectrometry (ESI-MS) allows for highly sensitive and specific detection and quantification of inositol phosphates.[19]
-
References
- 1. PHOSPHOINOSITIDE SIGNALING: NEW TOOLS AND INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. cusabio.com [cusabio.com]
- 4. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 5. Video: IP3/DAG Signaling Pathway [jove.com]
- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inositol polyphosphate multikinase is a physiologic PI3-kinase that activates Akt/PKB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoinositides and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Chemopreventive Agent Myoinositol Inhibits Akt and Extracellular Signal-Regulated Kinase in Bronchial Lesions from Heavy Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of myo-inositol supplementation on AMPK/PI3K/AKT pathway and insulin resistance in patients with NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 15. pnas.org [pnas.org]
- 16. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Measuring phosphorylated Akt and other phosphoinositide 3-kinase-regulated phosphoproteins in primary lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complexation with Ferric Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Inositol Phosphates from 1,2-O-Cyclohexylidene-myo-inositol
For Researchers, Scientists, and Drug Development Professionals
Introduction
myo-Inositol and its phosphorylated derivatives are integral to a vast array of cellular signaling pathways. As crucial second messengers, myo-inositol phosphates, such as D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), play a pivotal role in regulating intracellular calcium levels, which in turn governs processes from cell proliferation and differentiation to apoptosis.[1] The intricate synthesis of these molecules is of paramount importance for researchers in chemical biology and drug development who aim to create molecular probes, enzyme inhibitors, and potential therapeutic agents targeting the inositol (B14025) phosphate (B84403) signaling network.[1]
This document provides detailed application notes and experimental protocols for the synthesis of myo-inositol phosphates, starting from the readily available 1,2-O-Cyclohexylidene-myo-inositol. This starting material provides a strategic advantage by selectively protecting four of the six hydroxyl groups, leaving the C3 and C4 hydroxyls accessible for initial chemical manipulation.[1] The protocols outlined below describe a comprehensive synthetic route involving protection, phosphorylation, and deprotection steps to yield the desired phosphorylated inositol derivatives.[1]
General Synthetic Strategy
The synthesis of myo-inositol phosphates from 1,2:5,6-Di-O-cyclohexylidene-myo-inositol is a multi-step process that necessitates careful control of protecting groups to achieve the desired regioselectivity of phosphorylation.[1] The overall strategy can be divided into the following key stages:
-
Resolution of Enantiomers (Optional): The starting material is a racemic mixture. For the synthesis of optically active myo-inositol phosphates, a resolution step is required.[1] This is often accomplished by derivatization with a chiral auxiliary to form diastereomers that can be separated chromatographically, followed by removal of the auxiliary.[1]
-
Selective Protection: The free hydroxyl groups are selectively protected. For instance, one hydroxyl group can be benzylated, leaving the other available for subsequent reactions. This step is crucial for directing the phosphorylation to specific positions on the inositol ring.[1]
-
Phosphorylation: This step introduces the phosphate moieties at the desired positions.[1]
-
Deprotection: Finally, all protecting groups (e.g., cyclohexylidene and benzyl) are removed to yield the target myo-inositol phosphate.[1] This is typically a two-step process involving hydrogenolysis to remove benzyl (B1604629) ethers and acidic hydrolysis to cleave the cyclohexylidene ketals.[1]
-
Purification: The final product is purified, often using ion-exchange chromatography, to isolate the desired myo-inositol phosphate from reaction byproducts and other isomers.[1]
Experimental Protocols
Protocol 1: Synthesis of Racemic 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
This protocol is adapted from the initial step in the synthesis of a derivative, 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol.[2]
Materials:
-
myo-Inositol
-
1-Ethoxycyclohexene (B74910) (or cyclohexanone)[2][3]
-
Saturated aqueous sodium bicarbonate solution[3]
-
Ethyl acetate[4]
-
Water[4]
-
Brine[4]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate[4]
Procedure:
-
To a solution of myo-inositol (1 equivalent) in anhydrous DMF in a round-bottom flask, add 1-ethoxycyclohexene (2.5 equivalents).[3]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).[3]
-
Heat the reaction mixture to 95-100 °C with stirring under a nitrogen atmosphere for 4-6 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (e.g., 1:1 v/v).[3]
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.[3][4]
-
Extract the product with ethyl acetate.[4]
-
Wash the combined organic layers with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Recrystallize the crude product from hot ethanol (B145695) to yield 1,2:5,6-di-o-cyclohexylidene-myo-inositol as a white crystalline solid (typical yield: 65-70%).[3]
Protocol 2: Enzymatic Resolution of (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol
Optically pure enantiomers of 1,2:5,6-di-O-cyclohexylidene-myo-inositol are crucial for the synthesis of biologically relevant molecules. Enzymatic resolution is a common method to separate the racemic mixture.
Materials:
-
(±)-1,2:5,6-Di-o-cyclohexylidene-myo-inositol[2]
-
Lipase (B570770) (e.g., from Pseudomonas cepacia)[2]
-
Vinyl acetate[2]
-
Organic solvent (e.g., toluene)[2]
Procedure:
-
Dissolve the racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol in an appropriate organic solvent.[2]
-
Add vinyl acetate as the acyl donor.[2]
-
Add the lipase to the solution.[2]
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).[2]
-
Monitor the reaction progress by TLC or HPLC. The enzyme will selectively acylate one enantiomer.[2]
-
Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.[2][5]
-
The resulting mixture contains the acylated enantiomer and the unreacted enantiomer, which can be separated by column chromatography.[2]
-
The acylated enantiomer can then be deacylated to yield the optically pure alcohol.[2]
Protocol 3: Selective Benzylation of 1,2:5,6-di-O-cyclohexylidene-myo-inositol
This protocol describes the selective benzylation of one of the free hydroxyl groups of the starting material.[1]
Materials:
-
1,2:5,6-di-O-cyclohexylidene-myo-inositol
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH)
-
Benzyl bromide
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of 1,2:5,6-di-O-cyclohexylidene-myo-inositol in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Stir the suspension at 0 °C for 30 minutes.[1]
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford 3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol.[1]
Protocol 4: Phosphorylation using a Phosphoramidite (B1245037) Reagent
This protocol details the phosphorylation of the remaining free hydroxyl group using a phosphoramidite reagent.[1]
Materials:
-
3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol
-
1H-tetrazole
-
Anhydrous Dichloromethane (DCM)
-
Dibenzyl N,N-diisopropylphosphoramidite
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol and 1H-tetrazole (3 equivalents) in anhydrous DCM under an inert atmosphere.[1]
-
Add dibenzyl N,N-diisopropylphosphoramidite (1.5 equivalents) dropwise to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
Cool the reaction mixture to 0 °C and add a solution of m-CPBA (2 equivalents) in DCM portion-wise.[1]
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.[1]
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.[1]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]
-
Purify the residue by silica gel column chromatography to yield the fully protected myo-inositol phosphate.[1]
Protocol 5: Deprotection to Yield the Final Inositol Phosphate
This protocol describes the removal of benzyl and cyclohexylidene protecting groups to yield the final product.[1]
Materials:
-
Fully protected myo-inositol phosphate
-
Palladium on carbon (Pd/C)
-
Celite
-
Aqueous trifluoroacetic acid (TFA) or formic acid
-
Dowex 50W-X8 resin (H⁺ form) or other suitable ion-exchange resin[1]
Procedure: Step A: Hydrogenolysis of Benzyl Groups
-
Dissolve the fully protected myo-inositol phosphate in methanol.[1]
-
Add a catalytic amount of Pd/C (typically 10-20% by weight of the substrate).[1]
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.[1]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.[1]
-
Concentrate the filtrate under reduced pressure.[1]
Step B: Acidic Hydrolysis of Cyclohexylidene Ketals
-
Dissolve the product from Step A in a mixture of aqueous acid (e.g., 80% TFA or 90% formic acid).
-
Stir the solution at room temperature for 1-2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.[1]
Step C: Purification by Ion-Exchange Chromatography
-
Dissolve the crude product in water and apply it to a column of Dowex 50W-X8 resin (H⁺ form).
-
Elute with water and collect the fractions containing the product.
-
Lyophilize the product-containing fractions to obtain the pure myo-inositol phosphate.
Data Presentation
Table 1: Physical Properties of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈O₆ | [3] |
| Molecular Weight | 340.41 g/mol | |
| CAS Number | 34711-26-7 | |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 154-156 °C | [3] |
| Boiling Point | 540.3 ± 50.0 °C at 760 mmHg | |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate; sparingly soluble in methanol and ethanol; insoluble in water. | |
| Storage Temperature | -20°C |
Table 2: ¹H NMR Spectroscopic Data for 1,2:5,6-Di-o-cyclohexylidene-myo-inositol (300 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |
| 1.2-1.8 | m | 20H | Cyclohexylidene protons | [2] |
Signaling Pathways and Experimental Workflows
Inositol Phosphate Signaling Pathway
Inositol phosphates are key players in a multitude of cellular signaling cascades.[5] The synthesis of various inositol phosphate analogues, which can act as inhibitors or probes for enzymes in these pathways, is a critical area of research.[2]
References
Application Notes: The Strategic Use of 1,2-O-Cyclohexylidene-myo-inositol in Phosphoinositide Synthesis
Introduction
myo-Inositol and its phosphorylated derivatives, phosphoinositides (PIs), are fundamental components of eukaryotic cell membranes and central players in a vast array of cellular signaling pathways.[1][2] These molecules regulate critical processes ranging from cell growth and proliferation to apoptosis and intracellular calcium mobilization.[1][3] The intricate chemical synthesis of specific phosphoinositide isomers is crucial for developing molecular probes, enzyme inhibitors, and potential therapeutic agents that target these signaling networks.[1][4]
A significant challenge in PI synthesis lies in the selective functionalization of the six hydroxyl groups on the myo-inositol ring, which have similar reactivity.[2] This necessitates sophisticated protecting group strategies.[2][5] 1,2-O-Cyclohexylidene-myo-inositol, specifically its 1,2:5,6-di-O-cyclohexylidene derivative, is a pivotal intermediate in this field.[3][6] The two cyclohexylidene groups strategically protect four of the six hydroxyls, leaving the C-3 and C-4 hydroxyl groups available for regioselective modification.[1][3][6] This targeted protection provides a reliable and versatile platform for the stereocontrolled synthesis of complex, biologically active phosphoinositides like Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[6]
These application notes provide a comprehensive overview, including detailed experimental protocols and quantitative data, for the use of this compound in the synthesis of phosphoinositides, intended for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
The di-protected derivative, 1,2:5,6-Di-O-cyclohexylidene-myo-inositol, is the common starting material for these syntheses. Its properties are well-characterized.
Table 1: Physicochemical Properties of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈O₆ | [6][7] |
| Molecular Weight | 340.41 g/mol | [6][7] |
| CAS Number | 34711-26-7 | [6][7] |
| Melting Point | 133 °C or 154-156 °C | [6][7] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Soluble in chloroform, DCM, ethyl acetate (B1210297); sparingly in methanol, ethanol (B145695); insoluble in water. | [7] |
| Storage Temperature | -20°C | [6] |
Table 2: Spectroscopic Data for 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
| Spectroscopy | Data | Reference |
| ¹H NMR (in CDCl₃) | Signals for the protons of the cyclohexylidene acetal (B89532) groups typically appear in the range of δ 1.2–1.8 ppm. | [6] |
Experimental Protocols
The synthesis of specific phosphoinositides is a multi-step process beginning with the preparation and resolution of the protected inositol (B14025) starting material.
Protocol 1: Synthesis of Racemic (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol
This protocol describes the acid-catalyzed diketalization of myo-inositol. The reaction typically yields a mixture of isomers, from which the desired 1,2:5,6-di-O-cyclohexylidene derivative must be separated.[3]
Materials:
-
myo-Inositol
-
1-Ethoxycyclohexene (B74910) or 1,1-Dimethoxycyclohexane
-
p-Toluenesulfonic acid (p-TSA) monohydrate or H₂SO₄-silica catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) or Sodium Bicarbonate (for quenching)
-
Dichloromethane (DCM)
-
Ethanol (for recrystallization)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate, Brine
Procedure:
-
To a solution of myo-inositol (1 equivalent) in anhydrous DMF in a round-bottom flask, add 1-ethoxycyclohexene (2.5 equivalents).[7]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).[7]
-
Heat the reaction mixture to 95–100 °C with stirring under a nitrogen atmosphere for 4-6 hours.[6][7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[2][6][7]
-
Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of triethylamine or saturated aqueous sodium bicarbonate solution until gas evolution ceases.[2][7]
-
Filter the mixture if a solid catalyst was used.[2]
-
Extract the product with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2][7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid.[7]
-
Recrystallize the crude product from hot ethanol to yield pure 1,2:5,6-di-O-cyclohexylidene-myo-inositol as a white crystalline solid.[7]
Protocol 2: Enzymatic Resolution of (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol
To synthesize biologically active, naturally occurring phosphoinositides, optically pure enantiomers of the starting material are required.[3][6] Enzymatic resolution is a highly effective method that uses the stereoselectivity of lipases to separate the racemic mixture.[6]
Materials:
-
(±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol
-
Lipase (B570770) (e.g., from Pseudomonas cepacia or Candida antarctica)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., Toluene or THF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the racemic starting material in an appropriate anhydrous organic solvent.[2][3]
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30-40 °C).[2][3]
-
Monitor the reaction until approximately 50% conversion is achieved to ensure high enantiomeric excess of both the unreacted alcohol and the acylated enantiomer. Progress can be monitored by TLC or chiral HPLC.[2][3][6]
-
Once ~50% conversion is reached, stop the reaction by filtering off the enzyme.[2][3]
-
Concentrate the filtrate and separate the resulting mixture of the acylated enantiomer and the unreacted enantiomer using silica gel column chromatography.[2][3][6]
-
The acylated enantiomer can be deprotected (e.g., using K₂CO₃ in methanol) to yield the other optically pure diol enantiomer.[2][6]
Protocol 3: General Synthesis of a Phosphoinositide Precursor
The synthesis of phosphoinositides from the resolved, protected myo-inositol is a multi-step process involving selective protection, phosphorylation, and deprotection.[1]
A. Selective Protection (Mono-benzylation) This step is crucial for directing phosphorylation to specific positions on the inositol ring.[1]
-
Materials: Resolved 1,2:5,6-di-O-cyclohexylidene-myo-inositol, Sodium hydride (NaH), Benzyl (B1604629) bromide (BnBr), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of the resolved inositol (1 equivalent) in anhydrous THF, add NaH (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.[1]
-
Stir the suspension at 0 °C for 30 minutes.[1]
-
Add benzyl bromide (1.1 equivalents) dropwise at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C and extract the product with ethyl acetate.[1]
-
B. Phosphorylation The free hydroxyl group is phosphorylated using a phosphoramidite (B1245037) reagent, followed by oxidation.[1]
-
Materials: Mono-benzylated inositol derivative, 1H-tetrazole, Dibenzyl N,N-diisopropylphosphoramidite, meta-Chloroperoxybenzoic acid (m-CPBA), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve the mono-benzylated inositol and 1H-tetrazole (3 equivalents) in anhydrous DCM under an inert atmosphere.[1]
-
Add dibenzyl N,N-diisopropylphosphoramidite (1.5 equivalents) dropwise at room temperature and stir for 2-4 hours.[1]
-
Cool the mixture to 0 °C and add a solution of m-CPBA (2 equivalents) in DCM portion-wise. Stir for 30 minutes at 0 °C, then 1 hour at room temperature.[1]
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and extract the product.[1]
-
C. Deprotection This final stage involves removing all protecting groups to yield the target myo-inositol phosphate.[1] This is typically a two-step process.
-
Materials: Fully protected myo-inositol phosphate, Palladium on carbon (Pd/C), Methanol, Acetic acid, Water.
-
Procedure:
-
Hydrogenolysis (Benzyl Group Removal): Dissolve the protected compound in methanol, add a catalytic amount of Pd/C, and stir under a hydrogen atmosphere for 12-24 hours. Filter through Celite to remove the catalyst.[1]
-
Acidic Hydrolysis (Cyclohexylidene Group Removal): Treat the product from the previous step with an aqueous acetic acid solution (e.g., 80% AcOH) and heat to remove the cyclohexylidene ketals.[1]
-
Purification: The final water-soluble product is often purified using ion-exchange chromatography.[1]
-
Role in Cellular Signaling
The end products derived from these synthetic pathways, such as Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), are central to cellular signaling.[6] PI(4,5)P₂ is a key membrane lipid that, upon stimulation, is hydrolyzed by Phospholipase C (PLC) into two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[4][6] IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), initiating a cascade of downstream cellular responses.[4]
References
Application Notes and Protocols for the Regioselective Modification of 1,2-O-Cyclohexylidene-myo-inositol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective modification of 1,2-O-Cyclohexylidene-myo-inositol. This pivotal intermediate in the synthesis of complex inositol-containing molecules, such as phosphoinositides and their analogs, offers a versatile platform for the precise introduction of functional groups. The strategic protection of the 1- and 2-hydroxyl groups leaves the C-3, C-4, C-5, and C-6 hydroxyls available for regioselective manipulation, a critical step in the development of novel therapeutics and molecular probes for studying cellular signaling pathways.
Introduction to Regioselective Modifications
myo-Inositol is a fundamental component of numerous signaling molecules in eukaryotic cells. The regioselective functionalization of its hydroxyl groups is a key challenge in the synthesis of biologically active inositol (B14025) derivatives. The use of protecting groups, such as the cyclohexylidene acetal, is a cornerstone of synthetic strategies to achieve this selectivity. This compound, with its four free hydroxyl groups, presents a more complex challenge compared to its di-substituted counterpart, 1,2:5,6-di-O-cyclohexylidene-myo-inositol. The relative reactivity of the remaining hydroxyl groups (C-3, C-4, C-5, and C-6) is influenced by their steric and electronic environments, allowing for selective modifications under carefully controlled conditions.
Data Presentation: Regioselective Reactions
The following tables summarize quantitative data for common regioselective modifications of partially protected myo-inositol derivatives. While specific data for this compound is limited in the literature, the presented data from closely related structures provides valuable insights into expected yields and regioselectivity.
Table 1: Regioselective Benzylation of Protected myo-Inositol Derivatives
| Starting Material | Reagents and Conditions | Major Product | Yield (%) | Reference |
| 1,2:5,6-Di-O-cyclohexylidene-myo-inositol | NaH, Benzyl (B1604629) Bromide, THF, 0°C to rt, 12-24h | 4-O-Benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol | Not Specified | [1] |
| 1,2:5,6-Di-O-cyclohexylidene-myo-inositol | Cesium Fluoride, Benzyl Bromide, DMF, rt | Not Specified | Not Specified | [2] |
Table 2: Regioselective Acylation of Protected myo-Inositol Derivatives
| Starting Material | Reagents and Conditions | Major Product | Yield (%) | Reference |
| 1,2:5,6-Di-O-cyclohexylidene-myo-inositol | Lipase (B570770) PS, Acetic Anhydride, Dioxane, rt | Regioselective Acetate | Not Specified | [2] |
| myo-Inositol | H₂SO₄–silica (B1680970), Trialkyl orthoesters | 2-O-Acyl-myo-inositol | Good to High | [3] |
Experimental Protocols
The following are detailed methodologies for key regioselective experiments. These protocols, while citing reactions on related inositol derivatives, can be adapted for this compound.
Protocol 1: Regioselective Benzylation via Sodium Hydride
This protocol describes the selective benzylation of a free hydroxyl group, which can be adapted to target the most reactive hydroxyl on this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide (BnBr)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and purification.
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Enzymatic Acylation
This protocol utilizes the stereoselectivity of enzymes to achieve regioselective acylation.
Materials:
-
This compound
-
Anhydrous Dioxane
-
Lipase PS (or other suitable lipase)
-
Acetic Anhydride (or other acyl donor)
-
Filter paper
-
Standard glassware for reaction and purification.
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dioxane.
-
Add the selected lipase powder (e.g., Lipase PS, typically by mass equivalent).
-
Add the acyl donor (e.g., acetic anhydride, 1.1-2 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or TLC.
-
Upon achieving the desired conversion, filter off the enzyme.
-
Concentrate the filtrate and purify the product using column chromatography.[2]
Visualizations
The following diagrams illustrate key concepts and workflows in the regioselective modification of myo-inositol derivatives.
Caption: General workflow for the regioselective functionalization of this compound.
Caption: Possible regioselective modification pathways for this compound.
References
Application Notes and Protocols: 1,2-O-Cyclohexylidene-myo-inositol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
myo-Inositol and its phosphorylated derivatives are integral to a vast number of cellular signaling pathways, acting as crucial second messengers.[1] The strategic use of protecting groups is fundamental to the synthesis of complex inositol (B14025) phosphates and phosphoinositides.[2] 1,2-O-Cyclohexylidene-myo-inositol, and more specifically its di-protected form, (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol, serves as a pivotal chiral building block in the stereoselective total synthesis of a diverse array of biologically significant molecules.[3] Its rigid, protected structure enables precise chemical modifications of the remaining free hydroxyl groups at the C-3 and C-4 positions, providing a reliable pathway to complex natural products and their analogs.[2][3] This strategic protection is instrumental in the synthesis of key signaling molecules such as conduritols, gabosines, and phosphoinositides.[3]
This document provides detailed application notes and experimental protocols for the use of this compound as a versatile chiral building block in organic synthesis and drug development.
Physicochemical Properties and Spectroscopic Data
A summary of the known physical and chemical properties of (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol is provided below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₈O₆ | [4][5] |
| Molecular Weight | 340.41 g/mol | [4][5] |
| CAS Number | 34711-26-7 | [4][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 174-175 °C | [4] |
| Boiling Point (Predicted) | 540.3 ± 50.0 °C at 760 mmHg | [4][5] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate (B1210297); sparingly soluble in methanol (B129727) and ethanol; insoluble in water. | [6] |
| Storage Temperature | -20°C | [4][5] |
Spectroscopic Data:
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃, ppm) | δ 1.2-1.8 (m, 20H, cyclohexylidene protons) | [4][5] |
| ¹³C NMR | Signals for the cyclohexylidene acetal (B89532) groups typically appear in the range of δ 1.2–1.8 ppm. | [5] |
Applications in Synthesis
1,2:5,6-Di-O-cyclohexylidene-myo-inositol is a cornerstone intermediate for the synthesis of a wide array of complex molecules.[4] Its primary utility lies in the selective functionalization of the free C-3 and C-4 hydroxyl groups, which allows for the stereocontrolled synthesis of various inositol derivatives.[4]
Key Applications Include:
-
Synthesis of Phosphoinositides: This compound is a crucial starting material for the synthesis of phosphatidylinositol phosphates (PIPs), which are key second messengers in the phosphoinositide signaling pathway.[4] This pathway regulates a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[4]
-
Preparation of Phosphatidyl-d-myo-inositol 3,5-Bisphosphate: Convergent synthetic routes starting from both enantiomers of this compound have been developed for the synthesis of phosphatidyl-d-myo-inositol 3,5-bisphosphate [PtdIns(3,5)P2].[7]
-
Synthesis of Glycosylphosphatidylinositol (GPI) Anchors: The protected myo-inositol core is a key component in the assembly of GPI anchors, which are complex glycolipids that anchor proteins to the cell surface.[8]
-
Synthesis of Phosphatidylinositol Mannosides (PIMs): This chiral building block is utilized in the regiospecific synthesis of PIMs, which are unique glycolipids found in the cell envelope of Mycobacterium species and are implicated in host-pathogen interactions.[9][10]
Experimental Protocols
Protocol 1: Synthesis of Racemic (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol
This protocol describes the acid-catalyzed diketalization of myo-inositol.[3]
Materials:
-
myo-Inositol
-
1,1-Dimethoxycyclohexane (B1328912) or 1-Ethoxycyclohexene[3][4]
-
p-Toluenesulfonic acid (p-TSA) or H₂SO₄-silica catalyst[3][4]
-
Anhydrous N,N-Dimethylformamide (DMF)[3]
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of myo-inositol in anhydrous DMF, add the H₂SO₄-silica catalyst.[3]
-
Add 1,1-dimethoxycyclohexane to the suspension.[3]
-
Stir the reaction mixture at room temperature under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction by adding triethylamine.[3]
-
Filter the mixture to remove the H₂SO₄-silica catalyst and wash the solid with DCM.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
-
Purify the crude product by silica gel column chromatography to afford (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol. A typical yield for this type of reaction is 65-70%.[5][6]
Protocol 2: Enzymatic Resolution of (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol
Optically pure enantiomers are crucial for the synthesis of biologically relevant molecules.[4] Enzymatic resolution is a common and highly effective method to separate the racemic mixture.[4][5]
Materials:
-
(±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol
-
Lipase (B570770) (e.g., from Pseudomonas cepacia or Pseudomonas fluorescens)[3][4]
-
Anhydrous organic solvent (e.g., toluene (B28343) or THF)[3][4]
-
Silica gel for column chromatography
Procedure:
-
Dissolve the racemic (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol in an appropriate anhydrous organic solvent.[3][4]
-
Add vinyl acetate as the acyl donor.[4]
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30-40 °C).[3][4]
-
Monitor the reaction progress by TLC or chiral HPLC. The enzyme will selectively acylate one enantiomer.[3][4]
-
Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.[4]
-
The resulting mixture contains the acylated enantiomer and the unreacted enantiomer. These can be separated by column chromatography.[4]
-
The acylated enantiomer can then be deacylated to yield the optically pure alcohol.[4]
Protocol 3: Regioselective Monobenzylation
This protocol details the selective benzylation of one of the free hydroxyl groups.
Materials:
-
1,2:5,6-Di-O-cyclohexylidene-myo-inositol
-
Sodium hydride (NaH)
-
Benzyl (B1604629) bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,2:5,6-di-O-cyclohexylidene-myo-inositol in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.[1]
-
Stir the suspension at 0 °C for 30 minutes.[1]
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to afford the monobenzylated product.[1]
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis and application of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol.
Phosphoinositide Signaling Pathway
Caption: Simplified overview of the phosphoinositide signaling cascade initiated by the hydrolysis of PI(4,5)P₂.[5]
Synthesis of Phosphatidylinositol Mannosides (PIMs)
Caption: Biosynthetic pathway of Phosphatidylinositol Mannosides (PIMs) in Mycobacterium.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Basis of Phosphatidyl-myo-inositol Mannoside Biosynthesis and Regulation in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,2-O-Cyclohexylidene-myo-inositol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 1,2-O-Cyclohexylidene-myo-inositol as a pivotal intermediate in the synthesis of biologically active molecules for drug discovery. This versatile building block offers a gateway to complex inositol (B14025) derivatives that are central to cellular signaling pathways implicated in a multitude of diseases, including cancer, metabolic disorders, and neurological conditions.[1][2]
Introduction
myo-Inositol and its phosphorylated derivatives are fundamental components of numerous cellular processes, acting as second messengers in signal transduction, participating in chromatin remodeling, and facilitating mRNA export.[3] The strategic protection of myo-inositol's hydroxyl groups is a critical step in the synthesis of complex inositol phosphates and phosphoinositides. This compound, specifically the 1,2:5,6-di-O-cyclohexylidene-myo-inositol derivative, has emerged as a vital precursor, enabling the selective functionalization of the remaining free hydroxyl groups at the C-3 and C-4 positions.[3][4] This targeted modification is essential for the development of molecular probes, enzyme inhibitors, and potential therapeutic agents that target the inositol phosphate (B84403) signaling network.[1][5]
The ability to synthesize specific stereoisomers and derivatives from this compound is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug development.[1]
Key Applications in Drug Discovery
-
Synthesis of Phosphatidylinositol Phosphates (PIPs) and Analogs: this compound is a cornerstone for the synthesis of phosphatidylinositol phosphates (PIPs), which are key second messengers in the phosphoinositide signaling pathway.[1] This pathway regulates a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of the PI3K/AKT/mTOR pathway, a key component of phosphoinositide signaling, is one of the most common mutations in cancer.[6][7] The synthesis of PIP analogs allows for the development of inhibitors targeting enzymes in this pathway, such as PI3K, which are promising targets for cancer therapy.[1][6]
-
Development of Glycosylphosphatidylinositol (GPI) Anchor Analogs: GPI anchors are complex glycolipids that attach proteins to the cell surface and are involved in cell recognition, adhesion, and signal transduction.[8] Alterations in GPI anchor biosynthesis are associated with certain diseases. The synthesis of GPI anchor analogs, facilitated by intermediates like this compound, provides valuable tools to study their biological functions and to develop potential therapeutic interventions.[9][10]
-
Probes for Studying Inositol-Based Signaling: The selective modification of this compound allows for the incorporation of tags or labels, creating molecular probes. These probes are invaluable for studying the spatiotemporal dynamics of inositol phosphates and their interactions with proteins, providing insights into cellular signaling in both healthy and diseased states.[1]
Quantitative Data Summary
The following table summarizes key physicochemical properties of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol, a common starting material.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈O₆ | [4] |
| Molecular Weight | 340.41 g/mol | [4] |
| CAS Number | 34711-26-7 | [4] |
| Melting Point | 133 °C | [4] |
| Boiling Point (Predicted) | 540.3 ± 50.0 °C | [4] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [4] |
| Storage Temperature | -20°C | [4] |
Experimental Protocols
Protocol 1: Synthesis of Racemic 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
This protocol describes the acid-catalyzed reaction of myo-inositol with a cyclohexanone (B45756) equivalent to produce the di-protected intermediate.[1]
Materials:
-
myo-Inositol
-
1-Ethoxycyclohexene (B74910) (or cyclohexanone)
-
p-Toluenesulfonic acid (p-TSA)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
To a solution of myo-inositol in DMF, add 1-ethoxycyclohexene and a catalytic amount of p-TSA.[1]
-
Heat the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, neutralize the reaction mixture.[4]
-
The desired 1,2:5,6-isomer can be isolated from the resulting mixture of di-protected isomers, often by crystallization.[3]
Protocol 2: Enzymatic Resolution of (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol
Optically pure enantiomers are crucial for synthesizing biologically relevant molecules. Enzymatic resolution is a common method to separate the racemic mixture.[1]
Materials:
-
(±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol
-
Lipase (B570770) (e.g., from Pseudomonas cepacia)
-
Vinyl acetate (B1210297)
-
Organic solvent (e.g., toluene)
Procedure:
-
Dissolve the racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol in an appropriate organic solvent.[1]
-
Add vinyl acetate as the acyl donor.[1]
-
Add the lipase to the solution.[1]
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).[1]
-
Monitor the reaction progress by TLC or HPLC. The enzyme will selectively acylate one enantiomer.[1]
-
When the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.[1]
-
The resulting mixture contains the acylated enantiomer and the unreacted enantiomer, which can be separated by column chromatography.[1]
-
The acylated enantiomer can then be deacylated to yield the optically pure alcohol.[1]
Protocol 3: Selective Benzylation of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
This protocol describes the selective benzylation of one of the free hydroxyl groups, a crucial step for directing subsequent phosphorylations.[5]
Materials:
-
1,2:5,6-di-O-cyclohexylidene-myo-inositol
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH)
-
Benzyl (B1604629) bromide (BnBr)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 1,2:5,6-di-O-cyclohexylidene-myo-inositol in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.[5]
-
Stir the suspension at 0 °C for 30 minutes.[5]
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[5]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[5]
-
Extract the aqueous layer with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography to afford 3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol.[5]
Protocol 4: Phosphorylation of 3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol
This protocol details the phosphorylation of the remaining free hydroxyl group using a phosphoramidite (B1245037) reagent.[5]
Materials:
-
3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol
-
1H-tetrazole
-
Anhydrous Dichloromethane (DCM)
-
Dibenzyl N,N-diisopropylphosphoramidite
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol and 1H-tetrazole (3 equivalents) in anhydrous DCM under an inert atmosphere.[5]
-
Add dibenzyl N,N-diisopropylphosphoramidite (1.5 equivalents) dropwise to the solution at room temperature.[5]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.[5]
-
Cool the reaction mixture to 0 °C and add a solution of m-CPBA (2 equivalents) in DCM portion-wise.[5]
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.[5]
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.[5]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[5]
-
Purify the residue by silica gel column chromatography to yield the fully protected myo-inositol phosphate.[5]
Signaling Pathway Visualization
The phosphoinositide signaling pathway is a critical target in drug discovery. This compound is a key starting material for the synthesis of the phosphoinositides that participate in this cascade.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. egoipcos.com [egoipcos.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Targeting of the Phosphoinositide-3-Protein Kinase (PI3K) Pathway across Various Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHEMICAL SYNTHESIS OF GLYCOSYLPHOSPHATIDYLINOSITOL ANCHORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Total Synthesis of Natural Products Using Inositol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of various natural products and their analogs utilizing inositol (B14025) derivatives as chiral starting materials. The unique stereochemistry of inositols, particularly the readily available myo-inositol, offers a powerful platform for the construction of complex molecular architectures. These protocols are intended to serve as a practical guide for researchers in synthetic chemistry and drug discovery.
Introduction to Inositol Derivatives in Natural Product Synthesis
myo-Inositol, a naturally abundant cyclitol, is a versatile chiral building block for the synthesis of a wide array of natural products.[1][2] Its six hydroxyl groups, with their distinct axial and equatorial orientations, provide a rich scaffold for stereoselective modifications. The strategic protection and deprotection of these hydroxyl groups are paramount to achieving the desired synthetic transformations.[3][4] Common classes of natural products synthesized from inositol derivatives include carbasugars, phosphoinositols, and glycosyl-inositols, many of which exhibit significant biological activities.[5][6]
Key Synthetic Strategies
The successful synthesis of natural products from inositol hinges on the regioselective differentiation of its hydroxyl groups. Several protecting group strategies have been developed to achieve this, including the use of benzyl (B1604629) ethers, isopropylidene ketals, and orthoesters.[3][7] Orthoesters, in particular, have proven to be valuable intermediates as they allow for the protection of the 1,3,5-hydroxyl groups in a single step, leaving the 2,4,6-hydroxyls available for further reactions.[4][8]
Application: Synthesis of Carbasugars
Carbasugars are carbohydrate mimics where the endocyclic oxygen is replaced by a methylene (B1212753) group.[9] This modification imparts stability against enzymatic hydrolysis, making them attractive targets for the development of enzyme inhibitors.[9] myo-Inositol is an efficient starting material for carbasugar synthesis.[5]
Experimental Protocol: Synthesis of a Carbasugar Precursor from a myo-Inositol Derivative
This protocol outlines a general procedure for the synthesis of a seven-membered carbasugar analog from a D-mannitol derived intermediate, which shares stereochemical similarities with inositol-based approaches.[10]
Step 1: Synthesis of Diacetal (19) from D-mannitol This two-step procedure is based on established literature methods to yield diacetal 19 in approximately 80% overall yield.[10]
Step 2: Regioselective Alkylation to form PMB ether (20)
-
To a solution of diacetal 19 in a suitable solvent, add stannylene acetal.
-
Add p-methoxybenzyl chloride (PMB-Cl).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Purify the product by column chromatography to yield PMB ether 20 .[10]
Step 3: Swern Oxidation to Ketone (21)
-
Prepare the Swern oxidation reagent by adding oxalyl chloride to a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane (B109758) (DCM) at -78 °C.
-
Add a solution of PMB ether 20 in DCM to the activated DMSO.
-
Stir for the recommended time, then add triethylamine (B128534) (TEA).
-
Allow the reaction to warm to room temperature and quench with water.
-
Extract the product and purify by column chromatography to obtain ketone 21 .[10]
Step 4: Wittig Olefination to Alkene (22)
-
Prepare the Wittig reagent from the corresponding phosphonium (B103445) salt and a strong base.
-
Add a solution of ketone 21 in an appropriate solvent to the ylide.
-
Stir the reaction until completion.
-
Work up the reaction and purify the product to yield alkene 22 .[10]
Step 5: Deprotection to Tetraol (23)
-
Dissolve alkene 22 in a solution of 0.1 M HCl.
-
Stir the reaction at room temperature until the isopropylidene groups are cleaved.
-
Neutralize the reaction and extract the product to obtain tetraol 23 .[10]
| Step | Product | Reagents and Conditions | Typical Yield (%) | Reference |
| 1 | Diacetal (19) | From D-mannitol | ~80 (overall) | [10] |
| 2 | PMB ether (20) | Stannylene acetal, PMB-Cl | 76 | [10] |
| 3 | Ketone (21) | Swern oxidation | Good | [10] |
| 4 | Alkene (22) | Wittig reaction | 76 | [10] |
| 5 | Tetraol (23) | 0.1 M HCl | - | [10] |
Application: Synthesis of Phosphoinositides
Phosphoinositides are critical signaling molecules involved in numerous cellular processes, including calcium signaling.[11][12] Their synthesis requires the regioselective phosphorylation of protected inositol derivatives.
Experimental Protocol: Enzymatic Synthesis of Pyrene-Labeled Polyphosphoinositides
This protocol describes the enzymatic synthesis of pyrene-labeled phosphatidylinositol phosphate (B84403) (Pyr-PIP) and phosphatidylinositol bisphosphate (Pyr-PIP₂), which can be used as probes to study their interactions and localization in biological membranes.[13]
Step 1: Partial Purification of PI and PIP Kinases
-
Extract membrane proteins containing PI kinase activity.
-
Apply the extract to a DEAE-cellulose column. The bulk of PI kinase activity is typically found in the flow-through.
-
Pool the active fractions and apply to a phosphocellulose column for further purification.[13]
Step 2: Synthesis of Pyr-PIP
-
Prepare a reaction mixture containing the purified PI kinase, pyrene-labeled phosphatidylinositol (Pyr-PI), ATP, and appropriate buffers and cofactors.
-
Incubate the reaction for 2-3 hours.
-
Extract the lipid products and purify Pyr-PIP using an immobilized neomycin column.[13]
Step 3: Synthesis of Pyr-PIP₂
-
Prepare a reaction mixture containing purified PIP kinase, the synthesized Pyr-PIP, ATP, and necessary buffers and cofactors.
-
Incubate the reaction until completion.
-
Extract and purify Pyr-PIP₂ using an immobilized neomycin column.[13]
| Product | Key Enzyme | Substrate | Typical Yield (%) | Reference |
| Pyr-PIP | PI Kinase | Pyr-PI | 84 | [13] |
| Pyr-PIP₂ | PIP Kinase | Pyr-PIP | - | [13] |
Inositol Phosphate Signaling Pathway
Inositol phosphates are key second messengers in signal transduction pathways that regulate intracellular calcium levels.[12][14] The pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane.[11][12]
Caption: The Inositol Phosphate Signaling Pathway.
Experimental Workflow for Regioselective Protection of myo-Inositol
The regioselective protection of myo-inositol is a fundamental step in the synthesis of its derivatives. The use of orthoesters is a powerful strategy for this purpose.[15]
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Appel-Lee synthesis of glycosyl inositols, substrates for inositol dehydrogenase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. [PDF] Regioselective protection of myo-inositol orthoesters – recent developments | Semantic Scholar [semanticscholar.org]
- 9. studenttheses.uu.nl [studenttheses.uu.nl]
- 10. Synthesis of novel seven-membered carbasugars and evaluation of their glycosidase inhibition potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PHOSPHOINOSITIDES AND CALCIUM SIGNALING. A MARRIAGE ARRANGED IN ER-PM CONTACT SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inositol phosphate formation and its relationship to calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 1,2-O-Cyclohexylidene-myo-inositol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optically pure myo-inositol derivatives are indispensable chiral building blocks for the synthesis of a wide range of biologically significant molecules.[1] Notably, they are precursors to myo-inositol phosphates, which are crucial second messengers in cellular signaling pathways, such as the phosphoinositide signaling cascade.[1][2] The synthesis of these complex molecules often begins with the preparation of racemic 1,2-O-Cyclohexylidene-myo-inositol, a protected derivative that allows for precise chemical manipulation of the remaining free hydroxyl groups.[3]
Enzymatic resolution provides a highly efficient and selective method to separate the racemic mixture of this compound into its individual D- and L-enantiomers.[3][4] This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the resulting mixture.[3][4]
These application notes provide detailed protocols and quantitative data for the lipase-catalyzed resolution of racemic this compound via enantioselective acylation.
Key Concepts and Strategies
The primary strategy for the enzymatic resolution of racemic this compound is enantioselective esterification (or acylation). In this method, the racemic diol is treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one of the enantiomers, producing a mixture of an acylated enantiomer and the unreacted enantiomer.[2][4] These two compounds can then be separated using standard chromatographic techniques.[2][3] This approach is often preferred due to its directness.
A secondary strategy is enantioselective hydrolysis. This involves first chemically acetylating the racemic diol to form a monoacetate. A lipase is then used to selectively hydrolyze the acetyl group from one of the enantiomers. This results in a mixture of an optically enriched alcohol and the unreacted acetate (B1210297), which can then be separated.[4]
Enzyme Selection
Lipases (EC 3.1.1.3) are the most commonly used enzymes for this resolution due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[4] Several commercially available lipases have proven effective:
-
Candida antarctica Lipase B (CALB): Often used in an immobilized form (e.g., Novozym 435), CALB is known for its high selectivity and stability.[2][4]
-
Pseudomonas cepacia Lipase (PCL): Also known as Burkholderia cepacia lipase, this enzyme is recognized for its thermal resistance and tolerance to various organic solvents.[2][5][6]
-
Candida rugosa Lipase (CRL): This lipase is widely used in various biocatalytic reactions and has been successfully applied to the resolution of inositol (B14025) derivatives.[4][7]
-
Pseudomonas fluorescens Lipase: Another effective lipase for this transformation.[8]
Immobilized enzymes are frequently recommended as they offer enhanced stability, reusability, and are easily removed from the reaction mixture by simple filtration.[2]
Experimental Protocols
Protocol 1: Lipase-Catalyzed Enantioselective Acylation
This protocol details a general and effective method for the enzymatic resolution of (±)-1,2-O-Cyclohexylidene-myo-inositol using enantioselective acylation.
Materials
-
(±)-1,2-O-Cyclohexylidene-myo-inositol
-
Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB, Novozym 435) or Pseudomonas cepacia Lipase)[2][4]
-
Anhydrous Organic Solvent (e.g., Diisopropyl ether, Toluene, or tert-Butyl methyl ether)[2][4][8]
-
Celite (for filtration)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for Column Chromatography
-
TLC plates, Hexane, Ethyl Acetate
Equipment
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar or orbital shaker
-
Temperature-controlled bath or incubator
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure
-
Reaction Setup: In a clean, dry flask, dissolve (±)-1,2-O-Cyclohexylidene-myo-inositol (e.g., 1.0 g, 2.9 mmol) in an anhydrous organic solvent (e.g., 30 mL of diisopropyl ether).[4]
-
Acyl Donor Addition: Add the acyl donor to the solution. Vinyl acetate is commonly used (e.g., 1.0 mL, 10.8 mmol).[4]
-
Enzyme Addition: Add the immobilized lipase to the mixture (e.g., 500 mg of CALB).[4]
-
Incubation: Seal the flask and place it in an orbital shaker or on a stir plate at a controlled temperature (e.g., 30-40 °C).[2][4][8]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][8] The reaction should be stopped when approximately 50% conversion is achieved to ensure high enantiomeric excess (e.e.) for both the acylated product and the unreacted starting material.[2][3] This typically takes 24-48 hours.[4]
-
Enzyme Removal: Once ~50% conversion is reached, stop the reaction by filtering the mixture through a pad of Celite to remove the immobilized enzyme.[2][4] The enzyme can be washed with a small amount of the reaction solvent and potentially reused.
-
Work-up and Extraction:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[4]
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (e.g., 50 mL).[4]
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product mixture.[4]
-
-
Purification: Separate the acylated enantiomer from the unreacted enantiomer by column chromatography on silica gel.[2] A gradient of hexane/ethyl acetate is typically effective for separation.
-
Deacylation (Optional): The separated, acylated enantiomer can be deacylated using standard hydrolysis conditions (e.g., basic conditions or with the same lipase in a buffer solution) to yield the other pure enantiomer of the diol.[2]
Analytical Methods
-
Reaction Monitoring: TLC is a convenient method to monitor the disappearance of the starting material and the appearance of the more nonpolar acylated product.
-
Enantiomeric Excess (e.e.) Determination: The e.e. of the unreacted substrate and the acylated product should be determined by chiral HPLC analysis.[2][8]
Data Presentation
The following table summarizes typical quantitative data for the enzymatic resolution of racemic this compound and its derivatives via enantioselective acylation.
| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product | e.e. (%) | Ref. |
| Candida antarctica Lipase B (CALB) | (±)-1,2-O-Cyclohexylidene-myo-inositol | Vinyl Acetate | Diisopropyl Ether | 40 | 24-48 | ~50 | Acylated enantiomer & Unreacted enantiomer | >98 | [4] |
| Pseudomonas cepacia Lipase | (±)-1,2-O-Cyclohexylidene-myo-inositol | Vinyl Acetate | tert-Butyl Methyl Ether | 30 | N/A | ~50 | Acylated enantiomer & Unreacted enantiomer | High | [2] |
| Pseudomonas fluorescens Lipase | (±)-1,2-O-Cyclohexylidene-myo-inositol | Vinyl Acetate | Toluene / THF | 30-40 | N/A | ~50 | Acylated enantiomer & Unreacted enantiomer | High | [8] |
| Pseudomonas sp. Lipase | (±)-1,2-O-Cyclohexylidene-myo-inositol | Acetic Anhydride | 1,4-Dioxane | RT | N/A | 49 | L-2,3-O-cyclohexylidene-1-O-acetyl-myo-inositol | 98 | [9] |
Note: "N/A" indicates data not specified in the cited source. "High" indicates the source mentions high enantioselectivity without providing a specific value.
Mandatory Visualizations
Caption: Workflow for the enzymatic resolution of racemic inositol.[10]
Caption: The Phosphoinositide Signaling Pathway.[2]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Phosphorylation of 1,2-O-Cyclohexylidene-myo-inositol
Audience: Researchers, scientists, and drug development professionals.
Introduction
myo-Inositol and its phosphorylated derivatives are central to a multitude of cellular signaling pathways. As precursors to key second messengers like inositol (B14025) phosphates and phosphoinositides, they regulate critical cellular processes including cell growth, proliferation, and intracellular calcium signaling.[1][2][3] The synthesis of specific inositol phosphates is essential for developing molecular probes and potential therapeutic agents aimed at the inositol phosphate (B84403) signaling network.[1][2]
1,2-O-Cyclohexylidene-myo-inositol is a valuable, partially protected intermediate in the synthesis of these complex molecules.[4][5] The cyclohexylidene group protects the hydroxyls at the C-1 and C-2 positions, leaving the hydroxyl groups at C-3, C-4, C-5, and C-6 available for regioselective modification.[4] This document provides a detailed protocol for the phosphorylation of this compound, focusing on a general method that can be adapted to target specific hydroxyl groups through the use of additional protecting groups.
General Synthetic Strategy
The synthesis of a specific myo-inositol phosphate from this compound is a multi-step process that requires precise control of protecting groups to achieve the desired regioselectivity of phosphorylation. The overall strategy involves three key stages:
-
Selective Protection: To achieve phosphorylation at a specific position, all other free hydroxyl groups must be protected. This is often accomplished using protecting groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers, which can be selectively introduced and removed under different conditions. This step is crucial for directing the phosphorylation to the desired position on the inositol ring.[1]
-
Phosphorylation: The targeted free hydroxyl group is then phosphorylated. A common and efficient method utilizes a phosphoramidite (B1245037) reagent, followed by an oxidation step to yield the stable phosphate triester.[1]
-
Deprotection: Finally, all protecting groups (e.g., benzyl and cyclohexylidene) are removed to yield the target myo-inositol phosphate. This typically involves sequential reactions, such as hydrogenolysis for benzyl groups and acidic hydrolysis for the cyclohexylidene ketal.[1]
Experimental Protocols
The following protocols describe a representative synthesis for the regioselective phosphorylation of this compound at the C-3 position. This requires the initial protection of the C-4, C-5, and C-6 hydroxyls. For simplicity, this protocol will begin from a conceptual 4,5,6-tri-O-benzyl-1,2-O-cyclohexylidene-myo-inositol intermediate.
Protocol 1: Phosphorylation of Protected this compound
This protocol details the phosphorylation of the free C-3 hydroxyl group using a phosphoramidite reagent, followed by oxidation.
Materials:
-
4,5,6-tri-O-benzyl-1,2-O-cyclohexylidene-myo-inositol
-
Dibenzyl N,N-diisopropylphosphoramidite
-
1H-tetrazole
-
Anhydrous Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected inositol starting material and 1H-tetrazole (3 equivalents) in anhydrous DCM.
-
Add dibenzyl N,N-diisopropylphosphoramidite (1.5 equivalents) dropwise to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the formation of the phosphite (B83602) triester is complete, cool the reaction mixture to 0 °C.
-
Add a solution of m-CPBA (2 equivalents) in DCM portion-wise.[1]
-
Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize excess oxidant.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the fully protected myo-inositol phosphate.[1]
Protocol 2: Global Deprotection
This protocol describes the removal of both benzyl and cyclohexylidene protecting groups to yield the final, water-soluble myo-inositol phosphate.
Materials:
-
Fully protected myo-inositol phosphate (from Protocol 1)
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (MeOH)
-
Aqueous Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Dowex 50W-X8 resin (H⁺ form) or other suitable ion-exchange resin
Procedure:
Step A: Hydrogenolysis of Benzyl Groups [1]
-
Dissolve the fully protected inositol phosphate in methanol.
-
Add a catalytic amount of Pd/C (typically 10-20% by weight of the substrate).
-
Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or mass spectrometry to confirm the removal of all benzyl groups.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure.
Step B: Hydrolysis of the Cyclohexylidene Group
-
Dissolve the product from Step A in an aqueous acidic solution (e.g., 80% TFA or dilute HCl).
-
Stir the reaction at room temperature for 4-8 hours or until cleavage is complete as monitored by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the acid. Co-evaporation with water may be necessary.
Step C: Purification
-
The final product is typically a highly polar, water-soluble compound.
-
Purify the crude product using ion-exchange chromatography to isolate the desired myo-inositol phosphate from salts and other byproducts.[1]
-
Alternatively, for small-scale purification and enrichment, titanium dioxide (TiO₂) beads can be used. Inositol phosphates bind selectively to TiO₂ in acidic conditions and can be eluted under basic conditions.[6][7][8]
Data Presentation
The following table summarizes the key reactants and their stoichiometric ratios used in the phosphorylation protocol.
| Reactant / Reagent | Protocol Step | Stoichiometric Equivalents | Purpose |
| 4,5,6-tri-O-benzyl-1,2-O-cyclohexylidene-myo-inositol | Phosphorylation | 1.0 | Substrate |
| Dibenzyl N,N-diisopropylphosphoramidite | Phosphorylation | 1.5 | Phosphorylating agent |
| 1H-tetrazole | Phosphorylation | 3.0 | Activator for phosphoramidite |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Phosphorylation | 2.0 | Oxidizing agent (P(III) to P(V)) |
| Palladium on Carbon (10%) | Deprotection | Catalytic | Catalyst for hydrogenolysis |
| Hydrogen (H₂) | Deprotection | Excess | Reducing agent for debenzylation |
| Aqueous Acid (TFA or HCl) | Deprotection | Solvent/Catalyst | Hydrolysis of cyclohexylidene ketal |
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for the regioselective phosphorylation of this compound.
Inositol Phosphate Signaling Pathway
Caption: Simplified diagram of the IP₃/Ca²⁺ signaling pathway initiated by Phospholipase C (PLC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 6763-47-9 | MC07252 [biosynth.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2-O-Cyclohexylidene-myo-inositol in Glycobiology Research
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
1,2-O-Cyclohexylidene-myo-inositol and its di-protected form, 1,2:5,6-Di-O-cyclohexylidene-myo-inositol, are pivotal intermediates in the field of glycobiology.[1][2] The strategic protection of the hydroxyl groups of myo-inositol by one or two cyclohexylidene acetals makes these compounds versatile building blocks for the synthesis of complex, biologically active molecules.[2][3] This selective protection allows for regioselective modification of the remaining free hydroxyl groups, which is fundamental for the synthesis of specific inositol (B14025) phosphates and phosphoinositides that play critical roles in cellular signaling.[1][3]
Key Applications in Glycobiology
-
Precursor for the Synthesis of Phosphoinositides and Inositol Phosphates: this compound derivatives are crucial starting materials for the chemical synthesis of phosphatidylinositol phosphates (PIPs).[2] PIPs are key second messengers in the phosphoinositide signaling pathway, which governs a multitude of cellular processes including cell growth, proliferation, differentiation, and apoptosis.[2][4] The protected inositol allows for regioselective phosphorylation to generate specific inositol phosphate (B84403) derivatives.[2][5]
-
Role in the Study of Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis: Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to the cell surface in eukaryotes.[6][7] The biosynthesis of GPI anchors is a stepwise process involving the sequential addition of sugar moieties and other groups to a phosphatidylinositol core.[6] Synthetically derived inositol derivatives, originating from precursors like this compound, are invaluable tools for elucidating the intricate steps of this pathway and for synthesizing GPI anchor analogues to study their structure and function.[8]
-
Development of Enzyme Inhibitors and Probes: The unique structure of this compound makes it a valuable precursor for synthesizing various inositol phosphate analogues.[2] These analogues can act as inhibitors or probes for enzymes involved in the phosphoinositide signaling pathway, such as kinases, phosphatases, and lipases.[2][9] Such compounds are indispensable for studying the roles of these enzymes in disease and for the development of targeted therapies.[2]
-
Investigating Inositol-Based Signaling Pathways: Myo-inositol and its phosphorylated derivatives are central to numerous cellular processes, acting as second messengers in signal transduction.[4][10] The synthesis of optically pure myo-inositol derivatives from this compound enables researchers to investigate these pathways with high precision.[4] These synthetic molecules can be used to probe the activity of specific enzymes, identify new components of signaling cascades, and understand the molecular basis of diseases associated with aberrant inositol metabolism.[11][12]
Quantitative Data
Table 1: Physicochemical Properties of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈O₆ | [1][3] |
| Molecular Weight | 340.41 g/mol | [1][3] |
| CAS Number | 34711-26-7 | [1][3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 133 °C or 154-156 °C | [1][3] |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate; sparingly soluble in methanol (B129727) and ethanol; insoluble in water. | [3] |
| Storage Temperature | -20°C | [1] |
Table 2: Spectroscopic Data for 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
| Spectroscopy | Data | Reference |
| ¹H NMR (in CDCl₃) | Signals for the protons of the cyclohexylidene acetal (B89532) groups typically appear in the range of δ 1.2–1.8 ppm. | [1] |
| ¹³C NMR | Characteristic signals corresponding to the myo-inositol core and the cyclohexylidene protecting groups. | [1] |
Experimental Protocols
Protocol 1: Synthesis of Racemic 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
This protocol describes the acid-catalyzed condensation of myo-inositol with a cyclohexanone (B45756) equivalent.[2]
Materials:
-
myo-Inositol
-
1-Ethoxycyclohexene (B74910) (or cyclohexanone)
-
p-Toluenesulfonic acid (p-TSA)
-
Dimethylformamide (DMF)
-
Triethylamine
-
Ethanol
Procedure:
-
To a solution of myo-inositol in DMF, add 1-ethoxycyclohexene and a catalytic amount of p-TSA.[2]
-
Heat the mixture at 95–100°C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding triethylamine.[4]
-
Remove the solvent under reduced pressure.[4]
-
The crude product will be a mixture of isomers. Isolate and purify the desired 1,2:5,6-di-O-cyclohexylidene-myo-inositol by fractional crystallization from ethanol.[4] Reported yields are around 65-70%.[1]
Protocol 2: Enzymatic Resolution of Racemic 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
This protocol utilizes a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the two enantiomers.[2]
Materials:
-
Racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol
-
Organic solvent (e.g., toluene, THF)
-
Acyl donor (e.g., vinyl acetate)
-
Immobilized lipase (e.g., from Candida antarctica or Pseudomonas cepacia)[2][4]
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol in an appropriate organic solvent.[2]
-
Add the acyl donor (e.g., vinyl acetate).[2]
-
Add the immobilized lipase to the solution.[2]
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).[2]
-
Monitor the reaction until approximately 50% conversion is achieved using TLC or HPLC to ensure high enantiomeric excess of both the acylated and unreacted enantiomers.[1][2]
-
Stop the reaction by filtering off the enzyme.[2]
-
The resulting mixture contains one enantiomer acylated and the other unreacted. Separate these two compounds by column chromatography on silica gel.[2][4]
-
The acyl group can be removed from the esterified enantiomer by hydrolysis to yield the other optically pure diol.[1][4]
Protocol 3: General Synthesis of a D-myo-Inositol 1,4,5-Trisphosphate Derivative
This protocol outlines a general strategy starting from the resolved, protected myo-inositol.[5]
Materials:
-
Optically pure 1,2:5,6-Di-O-cyclohexylidene-myo-inositol derivative (e.g., with a protecting group on one of the free hydroxyls)
-
Phosphorylating agent (e.g., dibenzyl N,N-diisopropylphosphoramidite)
-
Oxidizing agent (e.g., m-CPBA or iodine)
-
Deprotection reagents:
-
For benzyl (B1604629) groups: Pd/C, H₂ atmosphere
-
For cyclohexylidene groups: Acidic hydrolysis (e.g., aqueous HCl or Dowex 50W-X8 resin)
-
-
Solvents (e.g., dichloromethane, methanol)
-
Celite
Procedure:
-
Selective Protection: Selectively protect one of the free hydroxyl groups of the resolved 1,2:5,6-di-O-cyclohexylidene-myo-inositol.[5]
-
Phosphorylation: React the remaining free hydroxyl groups with a suitable phosphorylating agent. This is typically done sequentially to introduce phosphate groups at the desired positions.[5]
-
Oxidation: Oxidize the resulting phosphite (B83602) triesters to phosphates using an appropriate oxidizing agent.[13]
-
Deprotection (Step A - Hydrogenolysis): Dissolve the fully protected myo-inositol phosphate in methanol. Add a catalytic amount of Pd/C (10-20% by weight). Stir the suspension under a hydrogen atmosphere for 12-24 hours. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.[5]
-
Deprotection (Step B - Acidic Hydrolysis): Treat the product from Step A with an acidic resin (e.g., Dowex 50W-X8, H⁺ form) in a methanol/water mixture and heat to remove the cyclohexylidene groups.[5]
-
Purification: Purify the final myo-inositol phosphate product using ion-exchange chromatography.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biosynthesis and biology of mammalian GPI-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Glycosylphosphatidylinositol Anchor Bearing Unsaturated Lipid Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective α-glycosylation of C(6)-hydroxyl myo-inositols via nickel catalysis-application to the synthesis of GPI anchor pseudo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Frontiers | Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Synthesis of Phosphatidylinositol Phosphates (PIPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol phosphates (PIPs) are a class of low-abundance phospholipids (B1166683) that play critical roles as second messengers in a myriad of cellular processes. These include signal transduction, cell proliferation, apoptosis, cytoskeletal organization, and membrane trafficking. The precise regulation of PIPs is crucial for cellular homeostasis, and dysregulation of their signaling pathways is implicated in various diseases, including cancer and metabolic disorders. The ability to synthesize specific PIPs is therefore essential for research into these pathways and for the development of targeted therapeutics.
These application notes provide an overview of the primary methods for synthesizing PIPs, both chemically and enzymatically. Detailed protocols for the synthesis and subsequent analysis of these important signaling molecules are also provided to aid researchers in their studies.
PIPs Signaling Pathways
PIPs are key nodes in intricate signaling networks. Two of the most well-characterized pathways are the PI3K/AKT/mTOR pathway and the phospholipase C (PLC) pathway.
PI3K/AKT/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, survival, and metabolism. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) at the 3'-hydroxyl of the inositol (B14025) ring, generating phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃)[1]. This lipid second messenger then recruits proteins containing pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane, leading to their activation and the initiation of downstream signaling cascades that promote cell proliferation and inhibit apoptosis.
Phospholipase C (PLC) Signaling Pathway
The phospholipase C (PLC) pathway is another critical signaling cascade initiated at the plasma membrane. Upon activation by G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes PI(4,5)P₂ into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[2]. IP₃ is a soluble molecule that diffuses into the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG remaining in the plasma membrane, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, modulating numerous cellular processes.
Synthesis of Phosphatidylinositol Phosphates
The synthesis of PIPs can be achieved through two primary approaches: chemical synthesis and enzymatic synthesis. The choice of method depends on the desired PIP species, the required quantity and purity, and the available resources.
Chemical Synthesis
Chemical synthesis offers a versatile approach to produce a wide range of PIPs, including unnatural analogues for use as molecular probes. A common strategy involves a divergent synthesis starting from a protected myo-inositol derivative. This method allows for the regioselective introduction of phosphate (B84403) groups at specific positions on the inositol ring.
This protocol is based on a convergent strategy involving the coupling of a protected and phosphorylated inositol headgroup with a diacylglycerol backbone.[3]
Materials:
-
Optically active 4,5-di-O-allyl-3,6-di-O-benzyl-D-myo-inositol
-
t-Butyldimethylsilyl (TBDMS) chloride
-
Phosphoramidite (B1245037) reagent
-
1,2-dipalmitoyl-sn-glycerol
-
t-Butylhydroperoxide
-
Palladium catalyst
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Chloroform
-
Reagents for workup and purification (e.g., silica (B1680970) gel, HPLC columns and solvents)
Procedure:
-
Protection of the 1-hydroxyl group: The starting protected myo-inositol is reacted with TBDMS chloride to protect the 1-hydroxyl group.
-
Phosphitylation and Oxidation: The TBDMS-protected inositol is coupled with a phosphoramidite reagent, followed by oxidation with t-butylhydroperoxide to form the phosphotriester.
-
Coupling to Diacylglycerol: The resulting phosphorylated inositol derivative is coupled to 1,2-dipalmitoyl-sn-glycerol.
-
Deprotection of Allyl Groups: The allyl protecting groups at the 4- and 5-positions are removed using a palladium catalyst.
-
Phosphorylation of 4- and 5-hydroxyls: The newly exposed hydroxyl groups are phosphorylated using a suitable phosphitylating agent and subsequent oxidation.
-
Global Deprotection: All remaining protecting groups (e.g., benzyl (B1604629), TBDMS) are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups).
-
Purification: The final product is purified by High-Performance Liquid Chromatography (HPLC).
Quantitative Data for Chemical Synthesis:
| PIP Species | Starting Material | Key Reagents | Reported Yield | Reference |
| Dipalmitoyl PI(4,5)P₂ | Protected myo-inositol | Phosphoramidites, Palladium catalyst | Varies, typically 10-30% overall | [3] |
| Dipalmitoyl PI | Protected myo-inositol | Chloro-N,N-diisopropylaminomethoxyphosphine | ~40% | [3] |
Enzymatic Synthesis
Enzymatic synthesis provides a highly specific and often milder alternative to chemical synthesis for producing naturally occurring PIPs. This method utilizes kinases to phosphorylate phosphatidylinositol (PI) or other PIPs at specific positions.
This protocol describes the synthesis of PI(3,4,5)P₃ from PI(4,5)P₂ using phosphoinositide 3-kinase (PI3K).[4]
Materials:
-
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂)
-
Recombinant PI3K enzyme
-
ATP (Adenosine triphosphate)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 1 M HCl)
-
Solvents for lipid extraction (e.g., Chloroform:Methanol mixture)
Procedure:
-
Substrate Preparation: Prepare a solution of PI(4,5)P₂ in the reaction buffer. Sonication may be required to form micelles or liposomes for optimal enzyme activity.
-
Enzymatic Reaction: Initiate the reaction by adding the PI3K enzyme and ATP to the substrate solution. Incubate at the optimal temperature for the enzyme (typically 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as 1 M HCl.
-
Lipid Extraction: Extract the lipids from the reaction mixture using a biphasic solvent system, such as chloroform:methanol:water. The lower organic phase will contain the synthesized PI(3,4,5)P₃.
-
Purification: The extracted lipid can be further purified using HPLC or preparative TLC.
Quantitative Data for Enzymatic Synthesis:
| Product | Substrate | Enzyme | Reaction Time | Typical Conversion/Yield | Reference |
| PI(3,4,5)P₃ | PI(4,5)P₂ | PI3K | 30-60 min | High conversion, often >90% | [4] |
| PI | Phosphatidylcholine | Phospholipase D | 3-5 hours | 25-35% | [5] |
| [³H] pr-Ins-P | [³H] myo-inositol | Aortic myocytes | 30 sec | 65% | [6] |
Analysis of Synthesized PIPs
Following synthesis and purification, it is crucial to verify the identity and purity of the target PIP. Several analytical techniques are commonly employed for this purpose.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring the progress of a synthesis reaction and assessing the purity of the final product.
Protocol: TLC Analysis of PIPs
-
Plate Preparation: Use silica gel TLC plates. For improved separation of highly phosphorylated PIPs, plates can be pre-treated by dipping in a 1% potassium oxalate (B1200264) solution and then activated by heating.
-
Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform:methanol) and spot it onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing an appropriate solvent system. A common system for separating PIPs is chloroform:methanol:water:acetic acid (e.g., in a 10:10:3:1 ratio).[7]
-
Visualization: After the solvent front has migrated near the top of the plate, remove the plate and dry it. Visualize the spots using iodine vapor, molybdate (B1676688) spray (for phosphorus-containing compounds), or by charring with a sulfuric acid solution and heat.[7]
Reference Rf Values for TLC:
| Compound | Approximate Rf Value |
| PI(4,5)P₂ | 0.3 - 0.4 |
| PI(3,4,5)P₃ | ~0.2 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both the purification and analytical assessment of PIPs. Reversed-phase or normal-phase chromatography can be used depending on the specific separation needs.
Protocol: HPLC Purification of PIPs
-
Column Selection: A silica-based normal-phase column or a C18 reversed-phase column can be used. For separating different PIP isomers, specialized columns like hydroxylapatite may be employed.[8]
-
Mobile Phase: The mobile phase typically consists of a gradient of organic solvents (e.g., acetonitrile, methanol, chloroform) and an aqueous buffer containing a salt (e.g., ammonium (B1175870) formate) or an ion-pairing agent.
-
Sample Injection: Dissolve the crude lipid extract in the initial mobile phase and inject it onto the column.
-
Elution and Fraction Collection: Run a gradient to elute the PIPs based on their polarity. Collect fractions corresponding to the peaks of interest.
-
Analysis of Fractions: Analyze the collected fractions by TLC or mass spectrometry to confirm the presence and purity of the target PIP.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the structural characterization and confirmation of the identity of synthesized PIPs. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used.
Protocol: Mass Spectrometry Characterization of PIPs
-
Sample Preparation: The purified PIP sample is dissolved in a solvent compatible with ESI-MS, typically a mixture of methanol, chloroform, and a small amount of an ammonium salt to promote ionization.
-
Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or through an LC system. ESI generates gas-phase ions of the PIP molecules.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined, confirming the molecular weight of the synthesized PIP.
-
Tandem MS (MS/MS): The parent ion is fragmented, and the m/z of the resulting fragment ions are analyzed. The fragmentation pattern provides structural information, confirming the identity of the headgroup and the fatty acid composition.[9][10]
Conclusion
The synthesis of phosphatidylinositol phosphates is a challenging but essential endeavor for advancing our understanding of cellular signaling. Both chemical and enzymatic methods offer powerful tools to generate these critical molecules for research and drug discovery. The protocols and data presented in these application notes provide a foundation for researchers to produce and characterize PIPs in their own laboratories, enabling further exploration of their diverse biological roles.
References
- 1. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Simple and rapid biochemical method to synthesize labeled or unlabeled phosphatidylinositol species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activated Inositol Phosphate, Substrate for Synthesis of Prostaglandylinositol Cyclic Phosphate (Cyclic PIP)—The Key for the Effectiveness of Inositol-Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. An HPLC procedure for separating polyphosphoinositides on hydroxylapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsbms.jp [jsbms.jp]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-O-Cyclohexylidene-myo-inositol Isomers
Welcome to the technical support center for the purification of 1,2-O-Cyclohexylidene-myo-inositol isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 1,2:5,6-di-O-cyclohexylidene-myo-inositol?
A1: The two most prevalent and effective purification techniques are recrystallization and column chromatography. Recrystallization from ethanol (B145695) is frequently employed to obtain a crystalline solid from the crude reaction mixture.[1] For separating the desired isomer from other isomers and impurities, column chromatography using silica (B1680970) gel with a gradient elution of hexane (B92381) and ethyl acetate (B1210297) is effective.[1]
Q2: What are the primary impurities I should be aware of during synthesis and purification?
A2: The main impurities typically encountered are:
-
Isomeric byproducts: This includes other di-substituted isomers such as 1,2:3,4-di-O-cyclohexylidene-myo-inositol and 1,2:4,5-di-O-cyclohexylidene-myo-inositol.[1]
-
Unreacted starting materials: Residual myo-inositol and cyclohexanone (B45756) may remain.[1]
-
Mono-ketalated products: These are myo-inositol molecules protected with only one cyclohexylidene group.[1]
Q3: How can I monitor the progress of my purification?
A3: Thin Layer Chromatography (TLC) is a straightforward and efficient method for monitoring the purification process.[1][2] By comparing the spots of the crude mixture with the fractions collected from column chromatography or the mother liquor and crystals from recrystallization, you can assess the separation efficiency.[1]
Q4: What is the significance of using 1,2:5,6-di-O-cyclohexylidene-myo-inositol in research?
A4: This compound is a crucial intermediate in the synthesis of biologically important molecules, particularly phosphoinositides like Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂ or PIP₂).[3][4] The two cyclohexylidene groups protect four of the six hydroxyl groups on the myo-inositol ring, leaving the hydroxyl groups at the C-3 and C-4 positions available for specific chemical modifications.[3][5] This strategic protection is fundamental for synthesizing complex signaling molecules involved in cellular pathways such as the PI3K/Akt pathway.[3][4]
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and purification of this compound isomers.
Issue 1: Low Overall Yield
Q: Why is my overall yield of di-O-cyclohexylidene-myo-inositol low?
A: A low yield can stem from several factors related to the acid-catalyzed condensation reaction, which is a reversible process.[2]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Presence of Water: Water can hydrolyze the formed ketal, shifting the equilibrium back towards the starting materials.
-
Suboptimal Catalyst Concentration: The amount of acid catalyst is critical.
-
Solution: Optimize the concentration of the acid catalyst, such as p-toluenesulfonic acid (PTSA) or boron trifluoride etherate (BF₃·OEt₂). Too little catalyst can lead to a slow and incomplete reaction, while too much can cause side reactions or product degradation.[2]
-
Issue 2: Formation of Multiple Isomers
Q: My product is a mixture of regioisomers. How can I improve the selectivity for 1,2:5,6-di-O-cyclohexylidene-myo-inositol?
A: The direct ketalization of myo-inositol often yields a mixture of regioisomers due to the similar reactivity of the hydroxyl groups.[2]
-
Thermodynamic vs. Kinetic Control: Reaction conditions can influence the product distribution.
-
Solution: Experiment with different reaction temperatures. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the more thermodynamically stable product.[2]
-
-
Inefficient Separation: Achieving complete regioselectivity can be difficult, making efficient purification crucial.
Issue 3: Crystallization Difficulties
Q: My product has oiled out or will not crystallize. What should I do?
A: Problems with crystallization are often due to impurities or residual solvent.[1]
-
Presence of Impurities: Isomeric impurities can inhibit the formation of a crystal lattice.
-
Solution: First, attempt to purify the crude product using column chromatography to remove these impurities before attempting recrystallization.[1]
-
-
Residual Solvent: Small amounts of the reaction solvent, like DMF, can prevent crystallization.
-
Solution: Ensure the crude product is thoroughly dried under a high vacuum to remove all residual solvents. If the product is an oil, extended drying under vacuum may induce solidification.[1]
-
-
Incorrect Crystallization Solvent: The choice of solvent is critical.
-
Solution: Ethanol is a commonly used and effective solvent for the recrystallization of 1,2:5,6-di-O-cyclohexylidene-myo-inositol.[1] If ethanol is unsuccessful, consider other solvent systems such as methanol (B129727)/water or ethyl acetate/hexane.[1]
-
-
Supersaturation: The solution may be supersaturated, preventing spontaneous nucleation.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a small, pure crystal of the product can also initiate crystallization.[1]
-
Data Presentation
Table 1: Physicochemical Properties of 1,2:5,6-di-O-cyclohexylidene-myo-inositol
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈O₆ | [3][5] |
| Molecular Weight | 340.41 g/mol | [3][5] |
| CAS Number | 34711-26-7 | [3][5] |
| Melting Point | 133 °C or 154-156 °C | [3][5] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in chloroform, dichloromethane (B109758), and ethyl acetate; sparingly soluble in methanol and ethanol; insoluble in water. | [5] |
| Storage Temperature | -20°C | [3] |
Table 2: Purification Methods and Reported Yields
| Purification Method | Reported Yield | Melting Point (°C) | Reference |
| Recrystallization from ethanol | 65-70% | 174-175 | [1] |
| Not specified | - | 204-206 (for L-chiro-inositol derivative) | [1] |
Table 3: Analytical Techniques for Purity Assessment
| Technique | Principle | Typical Purity Specification | Advantages | Limitations |
| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | >95% | High resolution for separating isomers, quantitative, high sensitivity. | Requires method development. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | >95% | Provides structural confirmation, can identify and quantify impurities without a reference standard. | Lower sensitivity for trace impurities compared to HPLC. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Sharp range (e.g., 1-2 °C) | Simple, rapid, and inexpensive indicator of purity. | Insensitive to small amounts of impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Confirms molecular weight | High sensitivity and specificity for molecular weight determination. | Provides limited information on isomeric impurities when used alone. |
| Data summarized from[4] |
Experimental Protocols
Protocol 1: Synthesis of Racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve myo-inositol (1 equivalent) in anhydrous dimethylformamide (DMF). Add 1-ethoxycyclohexene (B74910) (2.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).[5]
-
Reaction Conditions: Heat the mixture to 95-100 °C with stirring under a nitrogen atmosphere for 4-6 hours.[3][5]
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the myo-inositol starting material.[2][5]
-
Workup: Once complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution until gas evolution ceases.[5]
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.[2][5] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2][5]
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2][5]
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude 1,2:5,6-di-O-cyclohexylidene-myo-inositol in a minimum amount of hot ethanol.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. For improved yields, the flask can be placed in a refrigerator or an ice bath after it has cooled to room temperature.[1]
-
Isolation: Collect the crystals by vacuum filtration.[1]
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[1]
Protocol 3: Purity Assessment by HPLC
-
Objective: To separate and quantify 1,2:5,6-di-O-cyclohexylidene-myo-inositol from potential isomeric impurities.[4]
-
Instrumentation: An HPLC system equipped with a UV or Refractive Index (RI) detector.[4]
-
Column: A C18 reversed-phase column or a specialized column for sugar analysis can be effective.[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio should be optimized for the best separation, and a gradient elution may be necessary to resolve closely eluting isomers.[4]
-
Sample Preparation: Dissolve a precisely weighed amount of the synthetic product in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.[4]
-
Standard Preparation: Prepare a standard solution of a high-purity reference standard of 1,2:5,6-di-O-cyclohexylidene-myo-inositol.[4]
-
Analysis: Inject equal volumes of the sample and standard solutions into the HPLC system. Purity is calculated by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.[4]
Visualizations
Caption: General workflow for the synthesis and purification of 1,2:5,6-di-O-cyclohexylidene-myo-inositol.
References
Technical Support Center: Selective Protection of Myo-Inositol
Welcome to the technical support center for the selective protection of myo-inositol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chemical modification of myo-inositol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective protection of myo-inositol?
The main difficulty lies in achieving regioselective modification of its six hydroxyl groups. myo-Inositol is a meso-compound with five equatorial hydroxyl groups and one axial hydroxyl group (at the C2 position), each exhibiting different reactivity. This stereochemical complexity makes it challenging to protect a specific hydroxyl group while leaving others free for subsequent reactions, often resulting in a mixture of products.[1][2]
Q2: What are the most common strategies for protecting the hydroxyl groups of myo-inositol?
The most common strategies involve the use of various protecting groups, broadly categorized as:
-
Benzyl (B1604629) ethers (e.g., Bn): Offer robust protection and are stable to a wide range of acidic and basic conditions.[1]
-
Acetals and Ketals (e.g., Isopropylidene): Frequently used to protect vicinal cis-diols, such as the 1,2- and 4,5-positions.[1]
-
Silyl (B83357) ethers (e.g., TBDMS): Provide tunable stability based on the steric bulk of the silyl group.
-
Esters (e.g., Benzoate - Bz): Stable to acidic conditions and labile to basic conditions.[1]
-
Orthoesters: Have become valuable intermediates as they can be prepared in high yield as a single product, unlike ketalization which often produces isomeric mixtures.[3]
Q3: My ketalization reaction is producing a mixture of mono-, di-, and tri-ketalated products. How can I improve the regioselectivity for the desired di-ketal?
Controlling the regioselectivity to favor the formation of a specific di-ketal, such as 1,2:4,5-di-O-isopropylidene-myo-inositol, is a common challenge.[4] To improve selectivity, consider the following:
-
Stoichiometry of the Ketalizing Agent: Carefully control the equivalents of your ketalizing agent (e.g., 2,2-dimethoxypropane). A large excess can favor the formation of fully protected tri-ketals, while insufficient amounts will lead to mono-ketalated products.[4]
-
Reaction Time: Shorter reaction times generally favor the formation of the kinetically preferred products. The thermodynamically more stable di-ketal may require longer reaction times.[4] Monitoring the reaction by TLC is crucial.
-
Catalyst: The choice and amount of acid catalyst (e.g., p-toluenesulfonic acid) are critical. Using a milder catalyst or a lower catalyst loading can reduce side reactions.[4]
Q4: I am observing low yields in my protection reaction. What are the possible causes and solutions?
Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after an extended period, consider increasing the reaction time or the amount of catalyst.[4]
-
Water Formation: Reactions like ketalization produce water, which can hydrolyze the product back to the starting materials. Use a dehydrating agent or a reagent that also acts as a water scavenger, such as 2,2-dimethoxypropane.[4]
-
Degradation: Strong acidic conditions or high temperatures can lead to the degradation of myo-inositol or the protected products.[4] Consider using milder reaction conditions.
-
Product Purification: The separation of closely related isomers can be difficult and lead to loss of material. Optimize your chromatographic separation method.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Acetal (B89532)/Ketal Protection
| Symptom | Possible Cause | Suggested Solution |
| Mixture of mono-, di-, and tri-protected products | Incorrect stoichiometry of the protecting agent. | Carefully control the equivalents of the ketalizing agent. Use of a slight excess may be necessary, but a large excess should be avoided if partial protection is desired.[4] |
| Formation of undesired isomers (e.g., 1,2:5,6- vs. 1,2:4,5-di-O-isopropylidene) | Reaction conditions favoring thermodynamic vs. kinetic product. Acetal migration under acidic conditions.[4] | Optimize reaction time and temperature. Shorter times may favor the kinetic product. Use of a milder acid catalyst can reduce acetal migration. |
| Low yield of the desired isomer | Difficult separation of isomers. | Optimize the purification method, such as column chromatography, including the choice of solvent system. |
Issue 2: Difficulty in Selective Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Multiple protecting groups are removed simultaneously | Lack of orthogonality between the protecting groups. | Plan your synthetic strategy with orthogonal protecting groups. For example, use a benzyl ether (removed by hydrogenolysis), a silyl ether (removed by fluoride (B91410) ions), and an ester (removed by base) in the same molecule.[1] |
| Incomplete deprotection | Inefficient removal conditions. | Ensure the appropriate reagents and conditions are used for the specific protecting group. For example, for benzyl ethers, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate.[1] |
| Substrate degradation during deprotection | Harsh deprotection conditions. | Use milder deprotection reagents or conditions. For example, for acid-labile groups, use a weaker acid or perform the reaction at a lower temperature. |
Data Presentation: Comparison of Common Protecting Groups
| Protecting Group | Introduction Reagents & Conditions | Removal Reagents & Conditions | Typical Yields | Regioselectivity & Stability |
| Benzyl (Bn) | Benzyl bromide (BnBr), NaH, DMF | Catalytic hydrogenation (e.g., H₂, Pd/C) | 84-95% for specific hydroxyls[1] | Can be directed by substrate or reagent control. Stable to a wide range of acidic and basic conditions.[1] |
| Isopropylidene | 2,2-Dimethoxypropane, acetone (B3395972), TsOH (catalytic) | Mild aqueous acid (e.g., TFA/H₂O)[5] | Good to excellent | Favors vicinal cis-diols (e.g., 1,2- and 4,5-positions). Labile to acid.[1] |
| TBDMS (Silyl) | TBDMS-Cl, imidazole, DMF | Fluoride ion source (e.g., TBAF) in THF | Good to excellent | Can be regioselective depending on steric hindrance. Labile to acid and fluoride ions.[1] |
| Orthoester | Triethyl orthoformate, TsOH (catalytic), DMF | Mild acid | >90% for initial formation[1] | Excellent for protecting the 1,3,5-hydroxyl groups. Labile to mild acid.[1] |
| Benzoate (Bz) | Benzoyl chloride, pyridine | Base (e.g., NaOMe in MeOH) | Good to excellent | Can be regioselective depending on reaction conditions. Stable to acidic conditions; labile to base.[1] |
Experimental Protocols
Protocol 1: Preparation of 1,2:4,5-di-O-isopropylidene-myo-inositol
This protocol is a common method for the selective protection of the vicinal cis-diols of myo-inositol.
Materials:
-
myo-Inositol
-
2,2-Dimethoxypropane
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (TsOH), catalytic amount
-
Inert solvent (e.g., DMF)
Procedure:
-
Suspend myo-inositol in a mixture of acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid to the suspension.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a few drops of triethylamine (B128534) or a saturated solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired di-ketal from other isomers and byproducts.
Protocol 2: Benzyl Ether Protection
This protocol describes a general method for the benzylation of a free hydroxyl group.
Materials:
-
Partially protected myo-inositol derivative
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the partially protected myo-inositol derivative in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath (0 °C).
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to proceed at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Deprotection of Benzyl Ethers
This protocol outlines the removal of benzyl protecting groups by catalytic hydrogenation.
Materials:
-
Benzylated myo-inositol derivative
-
Palladium on carbon (Pd/C, 10%)
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzylated myo-inositol derivative in the chosen solvent.
-
Add a catalytic amount of Pd/C to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature. The progress of the deprotection can be monitored by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Mandatory Visualizations
Caption: General workflow for the synthesis of myo-inositol derivatives.
Caption: Simplified phosphoinositide signaling pathway.
Caption: Troubleshooting logic for protection reactions.
References
Technical Support Center: Synthesis of 1,2-O-Cyclohexylidene-myo-inositol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 1,2-O-Cyclohexylidene-myo-inositol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis is based on the acid-catalyzed protection of myo-inositol with a cyclohexanone (B45756) equivalent. This reaction forms a five-membered cyclic ketal by protecting two adjacent hydroxyl groups of the myo-inositol ring with a cyclohexylidene group.[1] The reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the formation of the product.
Q2: Which hydroxyl groups of myo-inositol are protected in this reaction?
The target compound, this compound, involves the protection of the vicinal cis-diol at the C1 and C2 positions of the myo-inositol ring. However, the direct ketalization of myo-inositol can lead to a mixture of regioisomers due to the similar reactivity of other hydroxyl groups.[1]
Q3: What are the most common acid catalysts used for this synthesis?
Commonly used acid catalysts for this reaction include p-toluenesulfonic acid (p-TSA), camphor-sulfonic acid (CSA), and boron trifluoride etherate (BF₃·OEt₂).[1][2] A solid-supported catalyst like H₂SO₄-silica can also be used, which simplifies the workup as it can be removed by filtration.[2]
Q4: What are suitable cyclohexanone sources for this reaction?
Cyclohexanone, 1,1-dimethoxycyclohexane (B1328912), or 1-ethoxycyclohexene (B74910) can be used as the cyclohexanone source.[3][4] Using a cyclohexanone derivative like 1,1-dimethoxycyclohexane or 1-ethoxycyclohexene can sometimes offer better control over the reaction.[1][5]
Q5: How can the progress of the reaction be monitored?
Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the myo-inositol starting material, one can observe the disappearance of the starting material and the appearance of product spots, including mono- and di-ketalated inositols.[1][6]
Troubleshooting Guide
Q1: Why is my overall yield of this compound low?
A low yield can stem from several factors, as the acid-catalyzed condensation is a reversible reaction that can produce a mixture of mono-, di-, and sometimes tri-ketalated products.[1]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Catalyst Concentration: Too little catalyst can lead to a slow and incomplete reaction, while too much can cause side reactions and product degradation.[1]
-
Presence of Water: Water can hydrolyze the formed ketal, shifting the equilibrium back towards the starting materials.[1]
-
Formation of Byproducts: The formation of multiple regioisomers and di-protected species reduces the yield of the desired mono-protected product.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF) and reagents to minimize water content.[1]
-
Optimize Catalyst Amount: Titrate the amount of acid catalyst used to find the optimal concentration for your specific reaction conditions.
-
Effective Water Removal: If using cyclohexanone, employ a Dean-Stark apparatus to remove the water formed during the reaction. Using 1,1-dimethoxycyclohexane or 1-ethoxycyclohexene circumvents the production of water.
-
Control Stoichiometry: To favor the mono-protected product, use approximately one equivalent of the cyclohexanone source relative to myo-inositol.
-
Increase Reaction Time: Monitor the reaction by TLC and extend the reaction time if the conversion of the starting material is slow.[1]
Q2: My product is a mixture of regioisomers and di-protected compounds. How can I improve selectivity for this compound?
Achieving high regioselectivity can be challenging due to the similar reactivity of the hydroxyl groups on the myo-inositol ring.[1]
Troubleshooting Steps:
-
Stoichiometric Control: Carefully controlling the stoichiometry by using one equivalent of the cyclohexanone source is critical for maximizing the yield of the mono-ketalated product.
-
Thermodynamic vs. Kinetic Control: The distribution of products can be influenced by reaction conditions. Experimenting with a range of temperatures may help to optimize the formation of the desired isomer.[1]
-
Choice of Catalyst: The use of a solid-supported catalyst like H₂SO₄-silica has been reported to provide excellent yields for the 1,2-mono-ketalization.[2]
-
Purification is Key: As achieving complete regioselectivity in the reaction can be difficult, efficient separation of the isomers through column chromatography is crucial.[1]
Q3: How can I effectively purify the final product?
Purification is essential to isolate the desired this compound from unreacted starting materials, byproducts, and other isomers.[1]
Recommended Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating the desired isomer from other isomers and impurities. A silica (B1680970) gel column with a gradient elution of hexane (B92381) and ethyl acetate (B1210297) is commonly used.[6]
-
Crystallization: While often effective for di-protected compounds, crystallization of the mono-protected species may be more challenging. It can be attempted from solvents like ethanol, methanol/water, or ethyl acetate/hexane.[5][6]
Q4: My product has oiled out or will not crystallize. What should I do?
Difficulty in crystallization can be due to the presence of impurities or residual solvent.[6]
Troubleshooting Steps:
-
Remove Residual Solvent: Ensure the crude product is thoroughly dried under a high vacuum to remove all residual solvents like DMF.[6]
-
Purify by Chromatography First: The presence of isomeric impurities can inhibit crystal formation. Purifying the crude product by column chromatography first will likely improve the chances of successful crystallization.[6]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or seeding the solution with a small crystal of the pure product to induce nucleation.[6]
Data Presentation
Table 1: Typical Reaction Conditions for Di-O-cyclohexylidene-myo-inositol Synthesis
| Parameter | Condition | Reference |
| Starting Material | myo-Inositol | [5] |
| Reagent | 1-Ethoxycyclohexene (2.5 equiv.) | [5] |
| Solvent | Anhydrous DMF | [5] |
| Catalyst | p-Toluenesulfonic acid (0.05 equiv.) | [5] |
| Temperature | 95-100 °C | [5][7] |
| Reaction Time | 4-6 hours (monitored by TLC) | [5] |
| Typical Yield | 65-70% (for the di-protected product) | [5] |
Table 2: Recommended Conditions for this compound Synthesis
| Parameter | Recommended Condition | Rationale | Reference |
| Starting Material | myo-Inositol | - | [2] |
| Reagent | 1,1-Dimethoxycyclohexane (1 equiv.) | To favor mono-ketalization | [2] |
| Solvent | Anhydrous DMF | To ensure anhydrous conditions | [4] |
| Catalyst | H₂SO₄-silica | Solid catalyst for easy removal and high yield | [2] |
| Temperature | Room Temperature | Milder conditions may improve selectivity | [4] |
| Reaction Time | Monitor by TLC | To avoid over-reaction to the di-ketal | [4] |
| Expected Yield | Excellent | Reported for this specific transformation | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures that yield mono-ketalated products.[2][4]
Materials:
-
myo-Inositol
-
1,1-Dimethoxycyclohexane
-
H₂SO₄-silica catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of myo-inositol (1 equivalent) in anhydrous DMF, add the H₂SO₄-silica catalyst.
-
Add 1,1-dimethoxycyclohexane (1 equivalent) to the suspension.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of starting material and formation of the main product spot), quench the reaction by adding triethylamine.
-
Filter the mixture to remove the H₂SO₄-silica catalyst and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.
-
Dissolve the crude product in a minimal amount of the elution solvent or DCM.
-
Load the sample onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis.
Caption: The role of this compound as a synthetic intermediate.
References
Technical Support Center: Monitoring Inositol Protection Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for monitoring the progress of inositol (B14025) protection reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of an inositol protection reaction?
A1: The three most common analytical techniques to monitor the progress of an inositol protection reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in terms of speed, resolution, and the level of structural information provided.
Q2: How do I choose the best monitoring technique for my specific reaction?
A2: The choice of technique depends on several factors:
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of reaction progress. It is inexpensive and allows for the simultaneous analysis of multiple samples. It's excellent for determining the presence or absence of starting material and the formation of new, less polar products.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis with high resolution, making it suitable for complex reaction mixtures or when accurate determination of conversion and purity is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the product and byproducts. It can be used for quantitative analysis and to monitor reactions in real-time directly in the reaction tube.
Q3: Why is my protected inositol product less polar than the starting material?
A3: The hydroxyl (-OH) groups of inositol are highly polar. When these groups are "protected" by replacing the acidic proton with a less polar protecting group (e.g., benzyl (B1604629), silyl, or isopropylidene groups), the overall polarity of the molecule decreases. This change in polarity is the basis for chromatographic separation.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Problem: My spots are streaking on the TLC plate.
-
Possible Cause: The sample may be overloaded.
-
Solution: Dilute your sample before spotting it on the TLC plate.
-
-
Possible Cause: The compound may be interacting too strongly with the silica (B1680970) gel, especially if it is acidic or basic.
-
Solution: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape.
-
-
Possible Cause: The sample may not be fully dissolved in the spotting solvent.
-
Solution: Ensure your sample is completely dissolved before spotting. You may need to use a stronger spotting solvent.
-
Problem: I don't see any spots on my TLC plate after development.
-
Possible Cause: The sample concentration is too low.
-
Solution: Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.
-
-
Possible Cause: The compound is not UV-active.
-
Solution: Use a chemical stain for visualization. Stains like p-anisaldehyde or potassium permanganate (B83412) are effective for visualizing hydroxyl-containing compounds.
-
-
Possible Cause: The solvent level in the developing chamber was too high and submerged the baseline.
-
Solution: Ensure the solvent level is below the line where you spotted your samples.
-
Problem: The spots for my starting material and product are too close together (low resolution).
-
Possible Cause: The polarity of the developing solvent is not optimal.
-
Solution: Adjust the solvent system. If the spots are near the solvent front, the eluent is too polar; decrease the proportion of the polar solvent. If the spots remain near the baseline, the eluent is not polar enough; increase the proportion of the polar solvent. A common solvent system is a mixture of ethyl acetate (B1210297) and hexane; systematically vary the ratio to achieve better separation.
-
High-Performance Liquid Chromatography (HPLC)
Problem: My peaks are broad or tailing.
-
Possible Cause: The column may be degrading or contaminated.
-
Solution: Flush the column with a strong solvent or replace it if necessary.
-
-
Possible Cause: The mobile phase pH is not optimal for your analyte.
-
Solution: Adjust the pH of the mobile phase. For acidic or basic compounds, buffering the mobile phase can improve peak shape.
-
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution: Add a competing agent to the mobile phase, such as a small amount of triethylamine (B128534) for basic compounds.
-
Problem: My retention times are shifting between runs.
-
Possible Cause: The column has not been properly equilibrated between injections.
-
Solution: Increase the column equilibration time between runs to ensure the column is fully conditioned with the mobile phase.
-
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Possible Cause: Changes in the mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Problem: I am not getting good separation between my starting material and product.
-
Possible Cause: The mobile phase composition is not optimized.
-
Solution: For reverse-phase HPLC, if peaks are eluting too quickly, increase the proportion of the aqueous component. If they are eluting too slowly, increase the organic component. Consider trying a different organic modifier (e.g., acetonitrile (B52724) vs. methanol) as this can alter selectivity. For highly polar compounds like inositol, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My peaks are broad in the ¹H NMR spectrum.
-
Possible Cause: The sample contains paramagnetic impurities.
-
Solution: Filter the sample through a small plug of silica gel or celite.
-
-
Possible Cause: The sample concentration is too high, leading to aggregation.
-
Solution: Dilute the sample.
-
-
Possible Cause: The spectrometer needs shimming.
-
Solution: Re-shim the spectrometer to improve the magnetic field homogeneity.
-
Problem: I am having trouble distinguishing the product peaks from the starting material peaks.
-
Possible Cause: The reaction has not proceeded significantly, or the chemical shift changes are small.
-
Solution: Compare the spectrum of the reaction mixture to a reference spectrum of the starting material. Look for the appearance of new, characteristic peaks of the product and a decrease in the intensity of the starting material peaks. For inositol protection, expect to see new signals corresponding to the protecting group (e.g., aromatic protons for benzyl groups, methyl signals for isopropylidene groups) and a downfield shift of the proton attached to the newly protected oxygen.
-
Problem: The solvent peak is obscuring my signals of interest.
-
Possible Cause: Your analyte signals are in the same region as a residual solvent peak.
-
Solution: Use a deuterated solvent that does not have signals in the region of interest. Alternatively, solvent suppression techniques can be used during NMR acquisition.
-
Data Presentation
Table 1: Representative TLC Data for Inositol Protection
| Compound | Protecting Group | Solvent System (v/v) | Approximate Rf Value | Visualization Method |
| myo-Inositol | None | Ethyl Acetate/Methanol/Water (8:2:1) | 0.1 | p-Anisaldehyde stain |
| Monobenzylated myo-Inositol | Benzyl | Ethyl Acetate/Hexane (1:1) | 0.4-0.5 | UV light (254 nm) & p-Anisaldehyde stain |
| Dibenzylated myo-Inositol | Benzyl | Ethyl Acetate/Hexane (1:1) | 0.6-0.7 | UV light (254 nm) & p-Anisaldehyde stain |
Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.
Table 2: Representative HPLC Data for Inositol Protection
| Compound | Protecting Group | Column | Mobile Phase | Retention Time (min) | Detector |
| myo-Inositol | None | C18 Reverse Phase | Acetonitrile/Water (10:90) | ~3.5[2] | UV (196 nm)[2] |
| Benzoylated myo-Inositol | Benzoyl | C18 Reverse Phase | Acetonitrile/Water (Gradient) | ~45.8[3][4] | UV (231 nm)[3][4] |
| myo-Inositol | None | HILIC | Acetonitrile/Water (90:10) | ~12.0[5] | ELSD |
Table 3: Representative ¹H NMR Data for Inositol Protection (in D₂O)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) of Unprotected myo-Inositol[6][7] | Chemical Shift (δ, ppm) of Protected Inositol Derivative |
| myo-Inositol | H-2 | ~4.06 | Varies with protecting group |
| H-1, H-3 | ~3.62 | Varies with protecting group | |
| H-4, H-6 | ~3.54 | Varies with protecting group | |
| H-5 | ~3.28 | Varies with protecting group | |
| 1,2-O-Isopropylidene-myo-inositol | H-1, H-2 | - | Shifted downfield |
| Protecting Group (CH₃) | - | ~1.3-1.5 |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Pour the chosen developing solvent (e.g., 1:1 Ethyl Acetate/Hexane for benzylated inositols) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark starting positions for your samples.
-
Spot the Plate: Using a capillary tube, spot a small amount of your reaction mixture on the baseline. It is also good practice to spot the starting material and a "co-spot" (starting material and reaction mixture in the same spot) for comparison.
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle any visible spots. Then, dip the plate in a staining solution (e.g., p-anisaldehyde) and gently heat with a heat gun until spots appear.
-
Analyze the Results: Compare the spots from the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates product formation.
Protocol 2: Monitoring Reaction Progress by HPLC
-
Prepare the Mobile Phase: Prepare the appropriate mobile phase (e.g., a mixture of HPLC-grade acetonitrile and water). Filter and degas the mobile phase before use.
-
Equilibrate the System: Set up the HPLC system with the chosen column (e.g., C18 or HILIC). Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Prepare the Sample: Take a small aliquot from the reaction mixture and dilute it with the mobile phase to an appropriate concentration. Filter the sample through a 0.22 µm syringe filter.
-
Inject the Sample: Inject the prepared sample into the HPLC system.
-
Analyze the Chromatogram: Monitor the chromatogram for the elution of peaks. The starting inositol will typically have a shorter retention time on a reverse-phase column than the less polar protected product. By comparing the peak areas, you can quantify the extent of the reaction.
Protocol 3: Monitoring Reaction Progress by NMR
-
Prepare the Sample: Take a small aliquot of the reaction mixture and evaporate the solvent.
-
Dissolve in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Acquire the Spectrum: Acquire a ¹H NMR spectrum.
-
Analyze the Spectrum: Compare the spectrum of the reaction mixture to that of the starting material. Look for the disappearance of the starting material signals and the appearance of new signals corresponding to the protected product. For example, in a benzylation reaction, the appearance of aromatic proton signals between 7.2-7.4 ppm and new benzylic CH₂ signals around 4.5-5.0 ppm would indicate product formation. The integration of product peaks relative to starting material peaks can be used to determine the reaction conversion.
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Workflow for monitoring reaction progress using HPLC.
Caption: Polarity change during inositol protection.
References
- 1. Inositol - Chromatography Forum [chromforum.org]
- 2. [Determination of inositol by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.und.edu [med.und.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bmse000103 Myo-Inositol at BMRB [bmrb.io]
workup and isolation techniques for inositol derivatives
Welcome to the technical support center for the workup and isolation of inositol (B14025) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing inositol phosphate (B84403) powders and solutions? A1: Highly phosphorylated inositols (e.g., IP3, IP6) are susceptible to hydrolysis, especially in acidic or basic conditions. For long-term storage, it is recommended to store them as lyophilized powders at -20°C or below. Stock solutions should be prepared in deionized water or a neutral buffer (pH ~7.0), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.
Q2: My inositol derivative is poorly soluble in common organic solvents. What can I do? A2: The solubility of inositol derivatives is highly dependent on their protecting groups and phosphorylation state. Unprotected inositols are soluble in water but poorly soluble in most organic solvents. For partially protected derivatives, consider solvent mixtures like dichloromethane/methanol or chloroform/methanol. For highly polar, phosphorylated derivatives, aqueous buffers are typically required. If solubility remains an issue during a reaction, co-solvents like DMF or DMSO can be used, but their removal during workup must be planned.
Q3: How can I remove salts from my inositol phosphate sample after purification? A3: High salt concentrations from ion-exchange chromatography can interfere with downstream applications. Desalting can be achieved by various methods, including size-exclusion chromatography (e.g., Sephadex G-10), reverse-phase C18 cartridges (for more lipophilic derivatives), or dialysis. For small sample volumes, repeated lyophilization can remove volatile salts like ammonium (B1175870) bicarbonate. A novel method using titanium dioxide (TiO2) beads can also be employed, as it binds inositol phosphates, allowing salts to be washed away before elution.[1][2]
Troubleshooting Guide: Synthesis & Protecting Groups
Problem 1: Low yield or incomplete reaction during the introduction of protecting groups.
| Possible Cause | Troubleshooting Step |
| Inadequate drying of starting material/reagents | Inositol and its derivatives are hygroscopic. Ensure all starting materials, solvents (e.g., DMF, pyridine), and glassware are rigorously dried. Dry myo-inositol by co-evaporation with toluene (B28343) or under high vacuum over P₂O₅. |
| Incorrect stoichiometry | The six hydroxyl groups of myo-inositol have different reactivities (equatorial vs. axial).[3] For regioselective protection, carefully control the stoichiometry of the protecting group reagent. For full protection, ensure a sufficient excess of the reagent and base is used. |
| Suboptimal reaction temperature or time | Some protection reactions, like silylation, are rapid even at low temperatures, while others, like benzylation with NaH, may require elevated temperatures and longer reaction times. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal duration. |
Problem 2: Difficulty in achieving regioselective protection of a specific hydroxyl group.
| Possible Cause | Troubleshooting Step |
| Steric hindrance and inherent reactivity | The equatorial hydroxyls (1, 3, 4, 6) are generally more reactive than the axial ones (2, 5).[3] To target less reactive positions, consider using strategies like temporary protection of the more reactive groups. |
| Protecting group choice | The choice of protecting group is critical for regioselectivity.[3] Bulky groups like TBDPS are more likely to react at the less hindered primary hydroxyls. Acetal and ketal groups are excellent for protecting vicinal cis-diols.[3] |
| Reaction conditions | Modifying reaction conditions can influence selectivity. For example, using different bases (e.g., pyridine (B92270) vs. DMAP) or solvents can alter the reactivity of specific hydroxyl groups. |
Problem 3: Unwanted deprotection during a subsequent reaction step.
| Possible Cause | Troubleshooting Step |
| Protecting group lability | The chosen protecting group is not stable to the reaction conditions. For example, silyl (B83357) ethers are labile to acid and fluoride (B91410) ions, while acetals are unstable in mild acid.[3] Benzyl ethers are generally stable to both acidic and basic conditions but are removed by catalytic hydrogenation.[3] |
| Orthogonal protection strategy needed | When multiple steps are required, an orthogonal protecting group strategy is essential. This involves using groups that can be removed under different, specific conditions without affecting the others. |
Data Summary: Comparison of Common Protecting Groups for myo-Inositol
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability | Typical Yield |
| Benzyl (Bn) | BnBr, NaH, DMF | H₂, Pd/C | Stable to most acidic and basic conditions, and to silyl deprotection.[3] | >90% |
| Isopropylidene (Ketal) | 2,2-dimethoxypropane, TsOH | Mild acid (e.g., aq. AcOH) | Labile to mild acid; stable to base and hydrogenation.[3] | >95% |
| t-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | TBAF or HF-Pyridine | Labile to acid and fluoride ions; stable to base and hydrogenation.[3] | >90% |
| Benzoate (Bz) | Benzoyl chloride, Pyridine | NaOMe, MeOH or aq. NaOH | Stable to acidic conditions; labile to base.[3] | >90% |
Troubleshooting Guide: Workup & Purification
Problem 1: Low recovery of inositol phosphates after anion-exchange HPLC.
| Possible Cause | Troubleshooting Step |
| Irreversible binding to column | Highly phosphorylated inositols (IP5, IP6) can bind very tightly to strong anion-exchange columns. Ensure the gradient reaches a sufficiently high salt concentration (e.g., >1.0 M) to elute all compounds.[4][5] |
| Sample degradation | Column hydrolysis can occur, especially with certain types of stationary phases.[4] Using a mobile phase containing a chelator like EDTA can sometimes mitigate this.[4] Ensure the pH of the mobile phase is controlled and appropriate for your derivative's stability. |
| Poor peak shape/tailing | This can be caused by column overloading or secondary interactions. Try injecting a smaller sample amount. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Co-elution with other phosphates | Biological extracts contain other phosphorylated molecules like ATP and GTP.[6] A novel method using TiO2 beads can be used for pre-purification to enrich the inositol phosphate fraction and remove nucleotides.[1][7] |
Problem 2: Difficulty crystallizing a protected inositol derivative.
| Possible Cause | Troubleshooting Step |
| Presence of impurities | Even small amounts of impurities can inhibit crystallization. Ensure the material is highly pure (>99%) by chromatography before attempting crystallization. |
| Incorrect solvent system | Crystallization is highly dependent on the solvent system. Screen a wide range of solvents and solvent mixtures (e.g., ethanol (B145695)/water, ethyl acetate/hexanes). An alcohol-addition method, where an alcohol like ethanol is added to an aqueous solution of the inositol, can be effective.[8] |
| Amorphous solid formation | Some derivatives may preferentially form an amorphous solid or oil. Try techniques like slow evaporation, vapor diffusion, or using a seed crystal from a previous successful attempt.[9] Co-lyophilization with certain excipients can also influence crystallinity.[10] |
| Diastereomeric mixture | If the derivative is a mixture of diastereomers, separation by chromatography is required before crystallization can be successful.[9] |
Troubleshooting Guide: Analysis & Characterization
Problem 1: Inositol derivatives are not detected or give poor signal in HPLC-UV.
| Possible Cause | Troubleshooting Step |
| Lack of chromophore | Inositols and their non-aromatic derivatives do not absorb UV light.[11] Detection methods like Evaporative Light Scattering (ELSD) or Pulsed Amperometric Detection (PAD) are more suitable.[12][13] |
| Pre-column derivatization required | To use UV detection, a chromophore must be introduced. Pre-column derivatization with an agent like benzoyl chloride allows for sensitive detection by UV absorbance (e.g., at 231 nm).[11][14] |
| Co-elution with interfering substances | In biological samples, co-elution with high-concentration compounds like glucose can suppress the signal in some detectors (e.g., MS).[15] Chromatographic methods must be optimized to separate the analyte from these interferences.[15] |
Problem 2: Poor results in Gas Chromatography (GC) analysis.
| Possible Cause | Troubleshooting Step |
| Poor volatility | Inositols and their phosphates are non-volatile due to the multiple hydroxyl groups and require derivatization to be analyzed by GC.[16] |
| Incomplete derivatization | Derivatization must be complete to obtain reproducible results. Common methods include silylation (e.g., with HMDS or TMSI) or acetylation.[12][17] Optimize reaction conditions (temperature, time, reagent volume) to ensure complete conversion to the volatile derivative.[16][17] |
| Multiple peaks for a single compound | This can result from the formation of various isomeric forms during derivatization of reducing sugars that may be present.[16] An oximation step prior to silylation can reduce the number of isomers and simplify the chromatogram.[16] |
Data Summary: Analytical Techniques for Inositol Derivatives
| Technique | Sample Preparation / Derivatization | Common Mobile Phase / Conditions | Detection Method |
| Anion-Exchange HPLC | Acid extraction for biological samples.[18] | Aqueous salt or acid gradient (e.g., NaCl, H₂SO₄, or citrate (B86180) buffer).[4][19] | Conductivity, Post-column colorimetric assay, Mass Spectrometry (MS).[19][20] |
| Reversed-Phase HPLC | Derivatization with benzoyl chloride.[14] | Acetonitrile/water gradient.[14] | UV (231 nm).[14] |
| HPAEC | Direct injection of aqueous solution. | Aqueous NaOH gradient. | Pulsed Amperometric Detection (PAD).[12] |
| GC | Derivatization to trimethylsilyl (B98337) (TMS) ethers is mandatory.[16] | Temperature gradient on a suitable capillary column (e.g., DB-5). | Flame Ionization (FID), Mass Spectrometry (MS).[16] |
| TLC | Direct spotting of sample solution. | n-butanol:ethanol:water (4:3:3) or propanol:ammonia:water (5:4:1).[21][22] | Molybdate staining (for phosphates) or AgNO₃ spray.[22][23] |
Appendix: Experimental Protocols
Protocol 1: General Anion-Exchange HPLC for Inositol Phosphates (Based on methods described in literature[4][19])
-
Column: A strong anion-exchange (SAX) column (e.g., Dionex CarboPac PA-100 or similar).
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: 1.0 M Sodium Chloride in deionized water.
-
Gradient:
-
0-5 min: 1% B (isocratic)
-
5-65 min: Linear gradient from 1% to 50% B.
-
65-70 min: Linear gradient from 50% to 100% B.
-
70-80 min: 100% B (isocratic wash).
-
80-90 min: Re-equilibration at 1% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Post-column colorimetric phosphate assay or conductivity detection.
-
Sample Preparation: Dilute the extracted and neutralized sample in Mobile Phase A before injection.
Protocol 2: Purification of Inositol Phosphates using TiO₂ Beads (Based on the method described by Wilson et al.[6])
-
Sample Preparation: Extract cells/tissues with perchloric acid (PA). Centrifuge to pellet debris and collect the acidic supernatant.
-
Binding: Add TiO₂ beads (e.g., 4 mg in 50 µL PA) to the supernatant. Vortex and rotate at 4°C for 15 minutes.
-
Washing: Centrifuge to pellet the beads. Discard the supernatant. Wash the beads twice with 1 M PA to remove unbound contaminants.
-
Elution: Elute the bound inositol phosphates by incubating the beads in a basic solution (e.g., 1.5 M NH₄OH).
-
Final Step: Collect the supernatant after centrifugation. Evaporate to dryness to concentrate the sample and remove the volatile base. The purified sample can be analyzed by PAGE or HPLC.
Protocol 3: Silylation of myo-Inositol for GC-MS Analysis (Based on methods described in literature[12][17])
-
Sample Preparation: Place the dried inositol sample (10-100 µg) in a reaction vial.
-
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. Inject 1-2 µL of the reaction mixture directly into the GC-MS. The resulting derivative is the hexa-O-trimethylsilyl ether of myo-inositol.[12]
References
- 1. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Extraction and Enrichment of Inositol Polyphosphate and Inositol Pyrophosphates Using Titanium Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of inositol phosphates by high-performance ion-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. JPH0311026A - Inositol crystallization method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. med.und.edu [med.und.edu]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 14. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spkx.net.cn [spkx.net.cn]
- 17. Data on the optimization of a GC-MS procedure for the determination of total plasma myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complexation with Ferric Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TLC characterization of liposomes containing D-myo-inositol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
preventing formation of di- and tri-ketalated byproducts
Welcome to the Technical Support Center for Ketalization Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective formation of mono-ketals while preventing the undesired formation of di- and tri-ketalated byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of di- and tri-ketalated byproducts?
A1: The formation of multiple ketal linkages on a polyol substrate is primarily influenced by several factors:
-
Stoichiometry: An excess of the ketone or aldehyde reagent relative to the polyol increases the probability of multiple ketalation events.
-
Reaction Time: Prolonged reaction times can lead to the gradual formation of thermodynamically more stable, but often undesired, di- and tri-ketalated products.
-
Catalyst Concentration: High concentrations of strong acid catalysts can accelerate the reaction rate non-selectively, promoting further ketalation.[1][2]
-
Water Removal: Efficient removal of the water byproduct drives the equilibrium towards product formation, which can include over-ketalation if other factors are not controlled.[2][3]
Q2: How can I favor the formation of a mono-ketal over di- or tri-ketals?
A2: To enhance the selectivity for mono-ketalation, consider the following strategies:
-
Control Stoichiometry: Use a molar ratio where the polyol is in slight excess relative to the carbonyl compound.
-
Optimize Catalyst: Employ a milder acid catalyst or a lower concentration of a strong acid.[2][4] Heterogeneous catalysts, such as zeolites, can also offer shape selectivity that favors the reaction at more accessible hydroxyl groups.[5]
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the desired mono-ketal is predominantly formed.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Q3: What is the role of steric hindrance in preventing multiple ketalations?
A3: Steric hindrance plays a crucial role in directing the regioselectivity of ketalization. Vicinal diols with primary hydroxyl groups are generally more reactive and less sterically hindered than those with secondary or tertiary hydroxyls. Ketal formation will preferentially occur at the most accessible diol, often the terminal one.[6] Once a bulky ketal group is installed, it can sterically shield neighboring hydroxyl groups, making subsequent ketalation events less favorable.[7]
Troubleshooting Guide: Unwanted Di- and Tri-Ketalated Byproducts
This guide provides a structured approach to troubleshoot and minimize the formation of undesired multiple ketalation products.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High percentage of di- and tri-ketalated products | Excess of carbonyl reagent. | Carefully control the stoichiometry. Start with a 1:1 molar ratio of polyol to carbonyl compound, or a slight excess of the polyol. |
| High catalyst loading or overly acidic catalyst. | Reduce the catalyst concentration.[1] Consider using a milder acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) instead of sulfuric acid). | |
| Prolonged reaction time. | Monitor the reaction closely and quench it as soon as the desired mono-ketal is the major product. | |
| Reaction proceeds to di-ketalation even with controlled stoichiometry | The different diol functionalities on the polyol have similar reactivity. | Exploit steric hindrance by using a bulkier protecting group. Consider using a catalyst with shape selectivity, such as a zeolite.[5] |
| Thermodynamic equilibrium favors the di-ketal. | Run the reaction at a lower temperature to favor the kinetic mono-ketal product. Isolate the mono-ketal at an earlier time point. | |
| Formation of a mixture of different mono-ketal isomers | Multiple diol sites are similarly accessible and reactive. | Utilize a catalyst system that can offer regioselectivity, such as a Lewis acid that can coordinate to specific hydroxyl groups. |
| Insufficient steric differentiation between hydroxyl groups. | Modify the substrate to introduce a temporary bulky protecting group on one of the diols to direct the ketalization to the desired site. |
Experimental Protocols
Protocol 1: Selective Mono-ketalization of Glycerol (B35011) to Solketal (B138546)
This protocol is designed for the selective formation of the five-membered ring mono-ketal of glycerol (solketal).
Materials:
-
Glycerol
-
Acetone (B3395972) (anhydrous)
-
Amberlyst-15 (acidic resin catalyst)
-
Dean-Stark apparatus
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, equipped with a Dean-Stark apparatus and a condenser.
-
To the flask, add glycerol (1.0 eq), a molar excess of acetone (e.g., 6 eq), and Amberlyst-15 catalyst (e.g., 5 wt% relative to glycerol).[8]
-
Add toluene to fill the Dean-Stark trap.
-
Heat the mixture to reflux with vigorous stirring. The acetone/toluene/water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture.
-
Once the desired level of conversion to the mono-ketal is achieved and the formation of di-ketal byproducts is minimal, cool the reaction to room temperature.
-
Filter off the catalyst.
-
Remove the solvent and excess acetone under reduced pressure.
-
Purify the resulting crude solketal by vacuum distillation.
Protocol 2: General Procedure for Troubleshooting Over-Ketalation
This protocol provides a systematic approach to optimize a ketalization reaction to favor mono-protection.
-
Baseline Experiment:
-
Perform the reaction using your standard conditions (e.g., 1.2 eq of ketone, 0.1 eq of p-toluenesulfonic acid, reflux in a suitable solvent with a Dean-Stark trap for 4 hours).
-
Analyze the product mixture by GC or NMR to determine the ratio of starting material, mono-ketal, and di/tri-ketal byproducts.
-
-
Optimization of Stoichiometry:
-
Set up parallel reactions where the stoichiometry of the ketone is varied (e.g., 1.05 eq, 1.0 eq, and 0.95 eq relative to the polyol).
-
Keep all other parameters (catalyst loading, temperature, reaction time) constant.
-
Analyze the product distribution for each reaction to identify the optimal stoichiometric ratio for mono-ketal formation.
-
-
Optimization of Catalyst Loading:
-
Using the optimal stoichiometry from the previous step, set up parallel reactions with varying catalyst concentrations (e.g., 0.05 eq, 0.02 eq, and 0.01 eq).
-
Maintain all other conditions as constant.
-
Determine the catalyst loading that provides a reasonable reaction rate while minimizing over-ketalation.
-
-
Time Course Study:
-
Run the reaction under the optimized stoichiometric and catalytic conditions.
-
Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Analyze each aliquot to determine the product distribution over time. This will help identify the optimal reaction time to maximize the yield of the mono-ketal before significant di-ketal formation occurs.
-
Visualizations
Caption: General reaction pathway for ketalization of polyols.
Caption: Troubleshooting workflow for minimizing over-ketalation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Size‐Selective Functionalization of Sugars and Polyols Using Zeolites for Renewable Surfactant Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A strategy of ketalization for the catalytic selective dehydration of biomass-based polyols over H-beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enzymatic Resolution of Inositols
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the enzymatic resolution of inositols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
1. Low or No Enzyme Activity
-
Question: I am not observing any reaction, or the conversion is very low. What could be the issue?
Answer: Low or no enzyme activity can stem from several factors related to the enzyme itself, the reaction conditions, or the substrates.
-
Potential Cause: Inactive Enzyme
-
Solution: Ensure the enzyme has been stored correctly according to the manufacturer's instructions. Perform a standard activity assay with a known substrate (e.g., p-nitrophenyl acetate (B1210297) for lipases) to confirm its viability.
-
-
Potential Cause: Sub-optimal Reaction Conditions
-
Solution: Optimize the reaction parameters. Lipases often have optimal activity within a specific pH and temperature range. For instance, many commonly used lipases function well at a pH of around 7.0 and temperatures between 30-50°C.[1][2] Verify that the solvent system is appropriate; lipases are generally more stable and active in non-polar organic solvents.
-
-
Potential Cause: Enzyme Inhibition
-
Solution: Inositol (B14025) derivatives or byproducts of the reaction could potentially inhibit the enzyme.[3][4] Ensure the purity of your starting materials. If inhibition is suspected, try varying the substrate concentration to see if the effect is concentration-dependent.
-
-
2. Low Enantioselectivity (Low ee)
-
Question: The enzymatic resolution is proceeding, but the enantiomeric excess (ee) of my product and/or remaining substrate is low. How can I improve this?
Answer: Achieving high enantioselectivity is crucial for a successful resolution. Several factors can influence the enzyme's ability to differentiate between the two enantiomers.
-
Potential Cause: Incorrect Enzyme Choice
-
Solution: The choice of lipase (B570770) is critical. Different lipases exhibit varying enantioselectivities towards different substrates. Screen a panel of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), Porcine Pancreatic Lipase (PPL)) to identify the most selective one for your specific inositol derivative.[5]
-
-
Potential Cause: Sub-optimal Temperature
-
Solution: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may decrease the reaction rate.[5] Experiment with a range of temperatures to find the best balance between selectivity and reaction time.
-
-
Potential Cause: Inappropriate Acyl Donor (for acylation reactions)
-
Solution: The nature of the acyl donor can significantly impact enantioselectivity.[6][7] For lipase-catalyzed acylations, vinyl acetate is a commonly used and often effective acyl donor due to the irreversible nature of the reaction.[8] However, it is worth screening other acyl donors (e.g., other vinyl esters, anhydrides) to see if they improve the enantiomeric ratio (E value).
-
-
Potential Cause: Reaction Proceeding Beyond 50% Conversion
-
Solution: In a kinetic resolution, the enantiomeric excess of both the product and the unreacted starting material is highest at or near 50% conversion.[9][10] Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction when it reaches approximately 50% conversion to maximize the ee of both components.
-
-
3. Poor Solubility of Inositol Derivatives
-
Question: My protected inositol derivative is not dissolving well in the reaction solvent. How can I address this?
Answer: Solubility issues are common with polyhydroxylated compounds like inositols, even when protected.
-
Potential Cause: Inappropriate Solvent
-
Solution: While lipases are often most stable in non-polar solvents like hexane (B92381) or diisopropyl ether, you may need to use a more polar solvent to dissolve your substrate. Test a range of solvents to find a suitable compromise between substrate solubility and enzyme activity. For example, tert-butyl methyl ether (TBME) has been shown to be effective.[8] Alternatively, using a co-solvent system might be beneficial.
-
-
Potential Cause: Steric Hindrance from Protecting Groups
-
Solution: The nature and bulk of the protecting groups on the inositol ring can affect solubility. If possible, consider using alternative protecting groups that may improve solubility in the desired solvent system.
-
-
4. Difficulty in Separating Products
-
Question: I am having trouble separating the acylated product from the unreacted inositol derivative after the reaction. What separation techniques are recommended?
Answer: The successful separation of the product and the remaining starting material is a critical final step.
-
Potential Cause: Similar Polarity
-
Solution: The acylated product will be less polar than the starting alcohol. This difference in polarity allows for separation by silica (B1680970) gel column chromatography.[11] Carefully select your eluent system to achieve good separation.
-
-
Potential Cause: Difficulty in Separating Diastereomers (if a chiral resolving agent was used)
-
Solution: If you have formed diastereomers by reacting your racemic inositol with a chiral auxiliary, these can often be separated by column chromatography or crystallization.[11] Seeding with a pure crystal of one diastereomer can sometimes facilitate crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: Which enzymes are commonly used for the enzymatic resolution of inositols?
A1: Lipases are the most frequently used enzymes for the kinetic resolution of inositols and their derivatives.[5] Some of the most successful and commonly cited lipases include Candida antarctica lipase B (often immobilized as Novozym 435), Pseudomonas cepacia lipase, and Porcine Pancreatic Lipase.[8][12]
Q2: What are the two main strategies for enzymatic resolution of inositols?
A2: The two primary methods are:
-
Enantioselective Acylation: A racemic mixture of a protected inositol is reacted with an acyl donor (like vinyl acetate) in the presence of a lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting acylated product and the unreacted alcohol can then be separated.
-
Enantioselective Hydrolysis: A racemic mixture of a protected inositol ester (e.g., an acetate) is subjected to hydrolysis in the presence of a lipase in a buffered aqueous solution. The enzyme selectively hydrolyzes the ester group from one enantiomer, yielding an alcohol and the unreacted ester, which can then be separated.
Q3: How can I monitor the progress of my enzymatic resolution?
A3: You can monitor the reaction progress by Thin Layer Chromatography (TLC) to visualize the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to determine the enantiomeric excess, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice.[13][14]
Q4: What is a good starting point for reaction conditions for a lipase-catalyzed resolution of a protected myo-inositol?
A4: A good starting point for the acylation of a protected myo-inositol derivative would be to use Novozym 435 (immobilized Candida antarctica lipase B) with vinyl acetate as the acyl donor in a solvent like hexane or tert-butyl methyl ether (TBME) at a temperature of around 45-50°C.[8][15] It is recommended to start with a substrate concentration of around 4 mg/mL.[15]
Q5: My reaction has stalled. What could be the cause?
A5: A stalled reaction could be due to several factors. The enzyme may have become denatured due to incorrect temperature or pH. It's also possible that product inhibition is occurring, where the accumulation of the product inhibits further enzyme activity. If using an immobilized enzyme, ensure there is adequate mixing to overcome mass transfer limitations.
Data Summary Tables
Table 1: Optimized Conditions for Kinetic Resolution of (±)-1,3,6-tri-O-benzyl-myo-inositol using Novozym 435
| Parameter | Optimal Value | Reference |
| Enzyme | Novozym 435 (Candida antarctica lipase B) | [15] |
| Substrate Concentration | 4 mg/mL | [15] |
| Acyl Donor | Vinyl Acetate | [15] |
| Solvent | Hexane | [15] |
| Temperature | 45 °C | [15] |
| Enzyme Concentration | 222.8 U | [15] |
| Enantiomeric Excess (product) | >98% | [15] |
Table 2: HPLC Conditions for Inositol Isomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Shodex SUGAR SZ5532 | Aminex HPX-87C |
| Mobile Phase | Acetonitrile/Water (75/25) | Deionized Water |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detector | Refractive Index (RI) | Pulsed Amperometric Detector (PAD) |
| Column Temperature | 60 °C | 50 °C |
| Separates | myo-inositol and D-chiro-inositol | Inositol isomers and monosaccharides |
| Reference | [16] | [14] |
Experimental Protocols
Protocol 1: Enantioselective Acylation of (±)-1,3,6-tri-O-benzyl-myo-inositol
Materials:
-
(±)-1,3,6-tri-O-benzyl-myo-inositol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and hot plate
Procedure:
-
Dissolve (±)-1,3,6-tri-O-benzyl-myo-inositol (e.g., 40 mg) in anhydrous hexane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add vinyl acetate (acyl donor, typically 3-5 equivalents).
-
Add Novozym 435 (e.g., 20-40 mg).
-
Stir the mixture at a constant temperature (e.g., 45°C).
-
Monitor the reaction progress by TLC until approximately 50% conversion is achieved.
-
Once the reaction reaches ~50% conversion, filter off the immobilized enzyme and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography.
Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
Materials:
-
Resolved inositol samples (acylated product and unreacted alcohol)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H or similar)
-
HPLC system with a suitable detector (e.g., UV-Vis or RI)
Procedure:
-
Prepare standard solutions of the racemic starting material and the purified, resolved products in the mobile phase.
-
Set up the HPLC system with the chiral column and equilibrate with the mobile phase (e.g., a mixture of hexane and isopropanol, the exact ratio will need to be optimized for your specific compound).
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the purified samples from the enzymatic resolution.
-
Integrate the peak areas for each enantiomer in the chromatograms.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Experimental workflow for enzymatic resolution of inositols.
Caption: Troubleshooting decision tree for enzymatic inositol resolution.
Caption: Simplified inositol phosphate (B84403) signaling pathway.
References
- 1. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]
- 3. Studies of inositol analogues as inhibitors of the phosphoinositide pathway, and incorporation of 2-deoxy-2-fluoro-myo-inositol to give analogues of phosphatidylinositol intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of inositol monophosphatase by lithium chloride induces selective macrophage apoptosis in atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. air.unimi.it [air.unimi.it]
- 13. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. shodex.com [shodex.com]
stability of 1,2-O-Cyclohexylidene-myo-inositol under acidic conditions
Welcome to the technical support center for 1,2-O-Cyclohexylidene-myo-inositol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under acidic conditions and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 1,2-O-cyclohexylidene protecting group on myo-inositol under acidic conditions?
The 1,2-O-cyclohexylidene group is a cyclic ketal used to protect the vicinal cis-diol on the myo-inositol ring. Generally, cyclic ketals are stable to basic and nucleophilic reagents but are labile under acidic conditions. The rate of hydrolysis is dependent on the pH, temperature, and the specific acid used. While robust enough for many synthetic steps, prolonged exposure to strong acids or elevated temperatures will lead to its cleavage, regenerating the diol.
Q2: How does the stability of the 1,2-O-cyclohexylidene group compare to other common ketal protecting groups like the isopropylidene group?
Cyclohexylidene ketals are generally more stable to acidic hydrolysis than the corresponding isopropylidene (acetonide) ketals. This increased stability can be attributed to the greater steric bulk of the cyclohexylidene group, which can hinder the approach of hydronium ions and water molecules required for hydrolysis. This difference in stability allows for the selective removal of an isopropylidene group in the presence of a cyclohexylidene group under carefully controlled acidic conditions.
Q3: What is the mechanism of acidic deprotection of this compound?
The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is reversible and is driven to completion by the presence of excess water. The key steps involve:
-
Protonation of one of the ketal oxygen atoms by an acid catalyst.
-
Cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate and release one of the hydroxyl groups.
-
Nucleophilic attack by water on the oxocarbenium ion.
-
Deprotonation to yield a hemiketal intermediate.
-
Protonation of the second oxygen atom of the original ketal.
-
Elimination of cyclohexanone (B45756) to regenerate the second hydroxyl group and release the protonated cyclohexanone.
-
Deprotonation of the cyclohexanone.
Q4: Can I selectively deprotect one of two different cyclohexylidene groups on a myo-inositol derivative?
Selective deprotection is challenging if both groups are chemically identical. However, if the electronic or steric environment of the two cyclohexylidene groups is different, some level of selectivity may be achieved under carefully controlled, mild acidic conditions. For instance, a ketal at a less sterically hindered position may be cleaved preferentially.
Troubleshooting Guides
Issue 1: Incomplete Deprotection of the 1,2-O-Cyclohexylidene Group
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Catalyst | Increase the amount of the acid catalyst incrementally. Monitor the reaction closely by TLC to avoid side product formation. |
| Reaction Time is Too Short | Extend the reaction time. Monitor the progress by TLC at regular intervals until the starting material is consumed. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Be cautious, as higher temperatures can lead to the degradation of sensitive substrates. |
| Insufficient Water | The hydrolysis of the ketal consumes water. Ensure that the reaction is not being performed under strictly anhydrous conditions. For reactions in organic solvents, the use of aqueous acid solutions is necessary. |
Issue 2: Formation of Side Products or Degradation of the Molecule During Deprotection
| Possible Cause | Troubleshooting Steps |
| Acid is Too Strong or Concentrated | Use a milder acid (e.g., acetic acid instead of sulfuric acid) or a more dilute solution of the strong acid. |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Prolonged Reaction Time | Once the starting material is consumed (as determined by TLC), work up the reaction immediately to prevent further degradation of the product. |
| Presence of Other Acid-Labile Functional Groups | If your molecule contains other acid-sensitive groups, consider using alternative, non-acidic deprotection methods if available, or use a milder acidic condition that selectively cleaves the cyclohexylidene group. |
Data Presentation
Table 1: Representative Conditions for Acidic Deprotection of this compound
Disclaimer: The following data are illustrative and intended to provide a general guideline. Optimal conditions must be determined empirically for each specific substrate and reaction scale.
| Acid Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time | Notes |
| 80% Acetic Acid | Water | 60-80 | 2-6 hours | A common and relatively mild condition suitable for many substrates. |
| Trifluoroacetic Acid (TFA) | Water/DCM | 0 - Room Temp | 30 min - 2 hours | A stronger acid, useful for more stable ketals or when shorter reaction times are desired. |
| Dowex® 50W-X8 (H+ form) | Methanol/Water | Room Temp | 4-24 hours | A solid-supported acid catalyst that can be easily removed by filtration, simplifying work-up. |
| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Room Temp | 1-4 hours | A common laboratory acid catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection of this compound using Acetic Acid
-
Dissolution: Dissolve the this compound derivative in a minimal amount of a co-solvent if it is not soluble in aqueous acetic acid (e.g., THF or methanol).
-
Acid Treatment: Add an 80% aqueous solution of acetic acid. A typical ratio is 1:10 substrate to acetic acid solution (v/v).
-
Heating and Monitoring: Heat the reaction mixture to 60-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system. The reaction is complete when the starting material spot has disappeared.
-
Work-up: Cool the reaction mixture to room temperature. Co-evaporate with water or toluene (B28343) several times under reduced pressure to remove the acetic acid.
-
Purification: The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography to yield the deprotected myo-inositol derivative.
Mandatory Visualization
Caption: Experimental workflow for the acidic deprotection of this compound.
Caption: Simplified mechanism of acid-catalyzed hydrolysis of a cyclohexylidene ketal.
Technical Support Center: Deprotection of Cyclohexylidene Acetals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of cyclohexylidene acetals.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of cyclohexylidene acetals in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction/Low Yield | Insufficient acid catalyst, low reaction temperature, or short reaction time. | Increase catalyst concentration, cautiously raise the temperature, or extend the reaction time while monitoring progress by TLC or LC-MS.[1] |
| Poor solvent choice. | Switch to or add a protic co-solvent like methanol (B129727) or ethanol (B145695) to facilitate hydrolysis.[1] | |
| Steric hindrance of the acetal (B89532). | Employ stronger acidic conditions (e.g., TFA) or alternative deprotection methods like reductive or oxidative cleavage.[1] | |
| Side Reactions (e.g., acyl migration, elimination, epimerization) | Harsh acidic conditions (strong acid, high temperature). | Optimize reaction conditions by using a milder acid (e.g., acetic acid), lowering the temperature, or using a more selective catalyst.[1] The use of scavengers can also mitigate some side reactions.[1] |
| Presence of other acid-sensitive functional groups. | Utilize milder, chemoselective methods such as Lewis acid catalysis (e.g., bismuth salts, cerium(III) triflate) or non-acidic methods (e.g., iodine in acetone).[2] | |
| Difficulty in achieving regioselective deprotection | Similar reactivity of multiple cyclohexylidene acetals. | Exploit subtle differences in steric hindrance; terminal or less hindered acetals are generally more labile. Use carefully controlled, mild acidic conditions and monitor the reaction closely.[1] |
| Product loss during work-up | Improper pH adjustment before extraction. | Ensure the reaction mixture is neutralized to the appropriate pH before performing an aqueous extraction.[1] |
| Inefficient purification technique. | Employ suitable purification methods like flash chromatography with an optimized solvent system.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions for cyclohexylidene acetal deprotection?
Standard conditions often involve using aqueous acetic acid (e.g., 80% AcOH in water), sometimes with a co-solvent like THF or dioxane to ensure solubility.[1] For more stable acetals, stronger acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) in dilute aqueous solutions can be used, but these increase the risk of side reactions.[1]
Q2: Are there non-acidic methods for deprotecting cyclohexylidene acetals?
Yes, several methods avoid acidic conditions:
-
Reductive cleavage: Reagents like diisobutylaluminium hydride (DIBAL-H) can reductively open the acetal to yield a mono-protected diol.[1]
-
Oxidative cleavage: N-bromosuccinimide (NBS) can be used for oxidative cleavage.[1]
-
Neutral hydrolysis: Conditions using reagents like iodine in acetone (B3395972) have been reported for the deprotection of acetals under neutral conditions.[1][2]
-
Electrochemistry: An electrochemical approach using lithium perchlorate (B79767) (LiClO₄) as both the electrolyte and oxygen source has been developed for deprotection under neutral conditions.[3]
Q3: How can I monitor the progress of the deprotection reaction?
Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress. It allows for the visualization of the starting material, product, and any potential intermediates. For compounds that are not UV-active, staining with agents like p-anisaldehyde or potassium permanganate (B83412) is often necessary.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for more detailed monitoring and identification of products and byproducts.[1]
Q4: What are common side reactions to be aware of during acidic deprotection?
Under acidic conditions, particularly in carbohydrate chemistry, be vigilant for:
-
Migration of acyl groups: Acyl protecting groups can move between adjacent hydroxyl groups.[1]
-
Elimination reactions: If a hydroxyl group is revealed that is beta to a good leaving group, elimination can occur.[1]
-
Epimerization: Stereocenters adjacent to a carbonyl group being deprotected can be susceptible to epimerization under harsh acidic or basic conditions.[1]
Q5: How can I selectively deprotect a cyclohexylidene acetal in the presence of other acid-sensitive groups like silyl (B83357) ethers?
To achieve selective deprotection, you should employ milder, chemoselective methods. These can include:
-
Lewis Acid Catalysis: Lewis acids such as bismuth salts (e.g., bismuth nitrate (B79036) pentahydrate) or cerium(III) triflate can catalyze the cleavage under nearly neutral conditions, often compatible with silyl ethers.[2][4]
-
Neutral, Non-Hydrolytic Conditions: Using molecular iodine (I₂) in acetone is a highly efficient and neutral method that is compatible with many acid-sensitive groups.[2]
Experimental Protocols
Protocol 1: Standard Acidic Deprotection using Acetic Acid
This protocol is suitable for general deprotection of cyclohexylidene acetals.
-
Dissolution: Dissolve the cyclohexylidene acetal-protected substrate in a mixture of acetic acid and water (typically 80% aqueous acetic acid). A co-solvent such as tetrahydrofuran (B95107) (THF) can be added to improve solubility.[1]
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Work-up: Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Protocol 2: Deprotection using Iodine in Acetone (Neutral Conditions)
This protocol is ideal for substrates with highly acid-sensitive functional groups.[2]
-
Dissolution: Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Reagent Addition: Add molecular iodine (I₂) (e.g., 10 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within minutes for acyclic acetals, but may require longer for cyclic acetals.[2]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with aqueous sodium thiosulfate (B1220275) solution to remove excess iodine. Remove the acetone under reduced pressure.
-
Purification: Extract the aqueous residue with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product.[2]
Diagrams
Caption: General workflow for the deprotection of cyclohexylidene acetals.
Caption: Decision tree for troubleshooting common deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
Validation & Comparative
A Head-to-Head Battle of Protecting Groups: 1,2-O-Cyclohexylidene-myo-inositol Versus the Field
For researchers, scientists, and drug development professionals navigating the intricate world of myo-inositol chemistry, the strategic selection of protecting groups is a critical determinant of synthetic success. This guide provides an objective, data-driven comparison of 1,2-O-Cyclohexylidene-myo-inositol against other commonly employed protecting groups, offering insights into their performance, stability, and practical application in the synthesis of complex, biologically active molecules.
The unique stereochemistry of myo-inositol, with its one axial and five equatorial hydroxyl groups, presents a formidable challenge for regioselective modification. The judicious use of protecting groups is therefore paramount to mask specific hydroxyls while others are functionalized. Among the arsenal (B13267) of available protecting groups, this compound, an acetal, offers distinct advantages and disadvantages when compared to benzyl (B1604629) ethers, other acetals like isopropylidene, silyl (B83357) ethers, and esters.
Comparative Analysis of Protecting Group Performance
The choice of a protecting group is dictated by the overall synthetic strategy, including the desired regioselectivity and compatibility with subsequent reaction conditions. The following tables summarize key quantitative data and stability profiles for the most frequently employed protecting groups for myo-inositol.
Table 1: Comparison of Introduction and Removal of Protecting Groups
| Protecting Group | Introduction Reagents and Conditions | Typical Yield (Introduction) | Removal Reagents and Conditions | Typical Yield (Removal) |
| Cyclohexylidene | Cyclohexanone or 1-ethoxycyclohexene (B74910), p-toluenesulfonic acid (p-TSA) in DMF, heat | 30-35% (as part of an isomeric mixture)[1] | Mild aqueous acid (e.g., TFA/H₂O) | High |
| Isopropylidene | 2,2-Dimethoxypropane, acetone, p-TSA (catalytic) | Good to excellent[2] | Mild aqueous acid (e.g., TFA/H₂O) | High |
| Benzyl (Bn) | Benzyl bromide (BnBr), NaH, DMF | 84-95% for specific hydroxyls in multi-step syntheses[2] | Catalytic hydrogenation (e.g., H₂, Pd/C) | Quantitative[3] |
| Silyl (e.g., TBDMS) | TBDMS-Cl, imidazole (B134444), DMF | Generally high[2] | Fluoride (B91410) ion source (e.g., TBAF) in THF | High |
| Benzoate (Bz) | Benzoyl chloride, pyridine | Good to excellent[2] | Base-catalyzed hydrolysis (e.g., NaOMe in MeOH) | High |
Table 2: Comparative Stability and Regioselectivity
| Protecting Group | Regioselectivity | Stability |
| Cyclohexylidene | Favors vicinal cis-diols (e.g., 1,2- and 5,6-positions) | Generally more stable to acidic hydrolysis than isopropylidene ketals.[1] |
| Isopropylidene | Favors vicinal cis-diols (e.g., 1,2- and 4,5-positions)[2] | Labile to acid.[2] The trans-4,5-isopropylidene group is more labile and can be selectively deprotected.[1] |
| Benzyl (Bn) | Can be directed by substrate or reagent control[2] | Stable to a wide range of acidic and basic conditions.[2] |
| Silyl (e.g., TBDMS) | Can be selective for less hindered hydroxyls[2] | Labile to acid and fluoride ions.[2] |
| Benzoate (Bz) | Can be regioselective depending on reaction conditions[2] | Stable to acidic conditions; labile to base.[2] |
Key Considerations in Protecting Group Selection
The selection between different protecting groups hinges on a careful evaluation of their properties in the context of the planned synthetic route.
This compound offers enhanced stability compared to its isopropylidene counterpart, which can be a significant advantage in multi-step syntheses requiring harsh conditions.[1] However, the direct ketalization of myo-inositol often results in a mixture of regioisomers, with the 1,2:5,6-di-O-cyclohexylidene isomer being part of this mixture, which can impact overall yield.[1]
Benzyl ethers provide robust protection, being stable to a wide array of acidic and basic conditions, making them suitable for complex synthetic pathways.[2] Their removal via catalytic hydrogenation is generally clean and high-yielding.[3]
Silyl ethers , such as TBDMS, are valuable for their ease of introduction and removal under mild conditions that are orthogonal to many other protecting groups. Their steric bulk can also be exploited for regioselective protection of less hindered hydroxyl groups.[2]
Esters , like benzoates, are stable to acidic conditions and are readily cleaved by base-catalyzed hydrolysis.[2] This orthogonality makes them useful in combination with acid-labile protecting groups.
Visualizing Synthetic Strategies
The following diagrams illustrate key concepts in the strategic use of protecting groups for myo-inositol synthesis.
Detailed Experimental Protocols
For the successful implementation of protecting group strategies, detailed and reliable experimental protocols are essential.
Protocol 1: Synthesis of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol
This protocol is adapted from a standard procedure for the acid-catalyzed ketalization of myo-inositol.
Materials:
-
myo-Inositol
-
1-Ethoxycyclohexene (or cyclohexanone)
-
p-Toluenesulfonic acid (p-TSA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of myo-inositol in anhydrous DMF, add 1-ethoxycyclohexene and a catalytic amount of p-TSA.
-
Heat the reaction mixture with stirring (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired 1,2:5,6-di-O-cyclohexylidene-myo-inositol isomer from the mixture.
Protocol 2: Benzylation of a Partially Protected myo-Inositol Derivative
This protocol describes the benzylation of a diol intermediate.
Materials:
-
Partially protected myo-inositol diol
-
Sodium hydride (NaH, 60% dispersion in oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the myo-inositol diol in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C and add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add benzyl bromide and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Silylation of myo-Inositol (TBDMS Protection)
This protocol outlines the introduction of a tert-butyldimethylsilyl group.
Materials:
-
myo-Inositol derivative
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the myo-inositol derivative and imidazole in anhydrous DMF under an inert atmosphere.
-
Add TBDMS-Cl and stir the reaction at room temperature.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenation
This protocol details a standard procedure for benzyl group removal.
Materials:
-
Benzyl-protected myo-inositol derivative
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Securely attach a hydrogen balloon or connect to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric; keep the filter cake wet.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Conclusion
The synthesis of complex myo-inositol derivatives is a challenging yet crucial endeavor for advancing our understanding of cellular signaling and for the development of novel therapeutics. The choice of protecting group is a pivotal decision that profoundly influences the efficiency and feasibility of a synthetic route. This compound offers a balance of stability and reactivity that makes it a valuable tool in the synthetic chemist's arsenal. However, a thorough consideration of its performance characteristics alongside those of benzyl ethers, silyl ethers, and esters, as outlined in this guide, will enable researchers to devise more effective and robust synthetic strategies for accessing these vital biomolecules.
References
A Researcher's Guide to Validating the Enantiomeric Purity of Resolved Inositols
For researchers, scientists, and drug development professionals, the stereochemical purity of inositol (B14025) derivatives is paramount for elucidating their precise roles in cellular signaling and for the development of targeted therapeutics. This guide provides a comprehensive comparison of modern analytical techniques for validating the enantiomeric purity of resolved inositols, complete with experimental data and detailed protocols.
The biological activities of inositol enantiomers can differ significantly. For instance, D-myo-inositol and its phosphorylated derivatives are central to the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which governs cell growth, proliferation, and survival. In contrast, L-myo-inositol derivatives can have distinct or even opposing effects. Therefore, rigorous validation of enantiomeric purity is a critical step in both basic research and drug development to ensure that observed biological effects are attributable to the correct enantiomer.
This guide explores and compares three primary methodologies for this validation: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents, and enzymatic assays.
Comparison of Analytical Techniques for Enantiomeric Purity Validation
The selection of an appropriate analytical method for determining the enantiomeric purity of resolved inositols depends on several factors, including the required sensitivity, the nature of the inositol derivative, available instrumentation, and the desired level of quantification. The following table summarizes the key features of the most common techniques.
| Analytical Technique | Principle | Typical Purity Specification | Advantages | Limitations |
| Chiral HPLC/LC-MS | Differential partitioning of enantiomers on a chiral stationary phase. | >99% enantiomeric excess (e.e.) | High resolution and sensitivity, quantitative, applicable to a wide range of inositol derivatives.[1][2] | Requires specialized and often expensive chiral columns, method development can be time-consuming. |
| NMR Spectroscopy with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[3] | >98% e.e. | Rapid analysis, provides structural information, can be non-destructive.[3][4] | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, signal resolution can be challenging. |
| Enzymatic Assays | Stereospecific enzymatic conversion of one enantiomer, allowing for the quantification of the remaining, unreacted enantiomer.[5] | >99% e.e. | Highly specific, can be cost-effective for specific applications. | Limited to inositols for which a stereospecific enzyme is available, may not be suitable for all derivatives, can be labor-intensive. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate determination of enantiomeric purity. Below are representative protocols for the key techniques discussed.
Protocol 1: Chiral HPLC-MS/MS for Inositol Enantiomer Separation
This protocol is adapted for the analysis of myo-inositol and its stereoisomers.
Objective: To separate and quantify inositol enantiomers using a chiral stationary phase coupled with mass spectrometry detection.
Instrumentation:
-
HPLC system with a quaternary pump and autosampler.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T, or a polysaccharide-based column like Chiralpak).
-
Mobile Phase A: 5 mM Ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Dissolve the resolved inositol sample in the initial mobile phase composition to a known concentration.
-
Standards: Prepare a series of calibration standards of the pure enantiomers and a racemic mixture.
Procedure:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Optimize the ESI source parameters (e.g., spray voltage, source temperature). Negative ionization mode is often preferred for inositols.[6][7]
-
Develop a Multiple Reaction Monitoring (MRM) method. For myo-inositol, the precursor ion is typically m/z 179.2 [M-H]⁻, with product ions around m/z 86.9.[6]
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer in the chromatogram.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100.
-
Expected Results: A successful separation will show two distinct peaks corresponding to the two enantiomers. The limit of detection (LOD) and limit of quantification (LOQ) for inositol analysis by LC-MS/MS can be as low as 0.05 mg/L and 0.17 mg/L, respectively.[6][8]
Protocol 2: ³¹P-NMR Spectroscopy with a Chiral Solvating Agent
This protocol is particularly useful for phosphorylated inositols.
Objective: To determine the enantiomeric purity of a resolved inositol phosphate (B84403) using ³¹P-NMR and a chiral solvating agent.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
Materials:
-
NMR Solvent: D₂O or a suitable deuterated buffer.
-
Chiral Solvating Agent (CSA): L-arginine amide hydrochloride.[3]
-
Sample: A known concentration of the resolved inositol phosphate.
Procedure:
-
Sample Preparation:
-
Dissolve the inositol phosphate sample in the NMR solvent.
-
Acquire a standard ³¹P{¹H}-NMR spectrum of the sample alone.
-
Add the chiral solvating agent (L-arginine amide) to the NMR tube in a defined molar excess.
-
-
NMR Acquisition:
-
Acquire a ³¹P{¹H}-NMR spectrum of the mixture.
-
Ensure sufficient scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the NMR data (e.g., Fourier transform, phase correction, baseline correction).
-
In the presence of the CSA, the single peak of the racemic mixture should split into two distinct peaks, representing the two diastereomeric complexes.
-
Integrate the areas of the two peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.
-
Expected Results: The chemical shift difference between the two diastereomeric complexes will allow for their quantification. The accuracy of this method is generally high, often with an error of ±1%.[4]
Protocol 3: Enzymatic Resolution of a Protected myo-Inositol Derivative
This protocol describes the enantioselective esterification of a racemic protected myo-inositol.
Objective: To resolve a racemic mixture of 1,2:5,6-di-O-cyclohexylidene-myo-inositol through enantioselective acylation catalyzed by a lipase (B570770).
Instrumentation:
-
Shaking incubator or orbital shaker.
-
Rotary evaporator.
-
Silica (B1680970) gel column for chromatography.
Materials:
-
Substrate: Racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol.
-
Enzyme: Immobilized Candida antarctica lipase B (CALB).[5]
-
Acyl Donor: Vinyl acetate.[5]
-
Solvent: Anhydrous diisopropyl ether.[5]
-
Purification: Silica gel and a suitable eluent system (e.g., hexanes/ethyl acetate).
Procedure:
-
Reaction Setup:
-
Dissolve the racemic inositol derivative in anhydrous diisopropyl ether in a flask.
-
Add the acyl donor (vinyl acetate).
-
Add the immobilized lipase to the solution.
-
-
Incubation:
-
Shake the suspension at a controlled temperature (e.g., 40°C).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until approximately 50% conversion is achieved.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the immobilized enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting acetylated product and the unreacted alcohol by silica gel column chromatography.[5]
-
Expected Results: This procedure yields one enantiomer as the acetylated product and the other as the unreacted alcohol, both with high enantiomeric purity (>99% e.e.).[5]
Visualizing Workflows and Pathways
To further clarify the processes involved in validating enantiomeric purity and the biological context of inositols, the following diagrams have been generated.
References
- 1. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Myo-Inositol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Inositol (B14025), a carbocyclic sugar, is a vital component of cellular signaling and metabolic regulation. It exists as nine distinct stereoisomers, with myo-inositol being the most abundant and biologically significant in mammals. However, other stereoisomers, including D-chiro-inositol, scyllo-inositol, and epi-inositol, exhibit unique biological activities that are of increasing interest in therapeutic development. This guide provides an objective comparison of the biological activities of different myo-inositol stereoisomers, supported by experimental data, to elucidate their distinct roles in cellular physiology and pathophysiology.
Core Biological Functions and Distribution
Myo-inositol (MI) is the precursor for the synthesis of other inositol stereoisomers, such as D-chiro-inositol (DCI), through the action of an insulin-dependent epimerase.[1] This conversion is a critical step in insulin (B600854) signaling, and its dysregulation is associated with insulin resistance.[1] The tissue-specific concentrations of these isomers reflect their specialized functions. MI is found in higher concentrations in tissues with high glucose uptake, such as the brain, heart, and ovaries, while DCI is more abundant in tissues responsible for glucose storage, like the liver and muscles.[1]
Comparative Biological Activities of Key Stereoisomers
The most extensively studied inositol stereoisomers are myo-inositol and D-chiro-inositol, primarily for their roles in insulin signaling and conditions like Polycystic Ovary Syndrome (PCOS). Scyllo-inositol has gained attention for its potential in neurodegenerative diseases, particularly Alzheimer's disease.
Table 1: Comparison of Biological Activities of myo-Inositol and D-chiro-Inositol
| Feature | myo-Inositol (MI) | D-chiro-Inositol (DCI) |
| Primary Role in Insulin Signaling | Mediates glucose uptake via GLUT4 translocation.[1] | Promotes glycogen (B147801) synthesis and storage.[1] |
| Effect on Ovarian Steroidogenesis | Enhances FSH receptor and aromatase expression, promoting estrogen synthesis.[1] | Stimulates insulin-induced androgen production and down-regulates aromatase.[1] |
| Clinical Efficacy in PCOS (Alone) | More effective in improving the metabolic profile and insulin sensitivity.[2] | More effective in reducing hyperandrogenism.[2] |
| Precursor/Product Relationship | Precursor to DCI.[1] | Synthesized from MI via an insulin-dependent epimerase.[1] |
Table 2: Clinical Effects of myo-Inositol vs. D-chiro-Inositol in PCOS Patients (6-month treatment)
| Parameter | myo-Inositol (4g/day) | D-chiro-Inositol (1g/day) |
| Change in HOMA Index | Significant Decrease | Significant Decrease |
| Change in Total Testosterone | Significant Decrease | More pronounced Decrease |
| Change in Free Testosterone | Significant Decrease | More pronounced Decrease |
| Change in Androstenedione | Significant Decrease | More pronounced Decrease |
| Change in SHBG | Significant Increase | Significant Increase |
| Resumption of Regular Menstrual Cycles | Observed in a significant number of patients | Observed in a significant number of patients |
| Data adapted from a comparative study on PCOS patients.[2] |
Scyllo-Inositol and Alzheimer's Disease
Scyllo-inositol has been investigated as a therapeutic agent for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. It is thought to stabilize a non-toxic conformation of Aβ, thereby preventing the formation of neurotoxic oligomers and fibrils.
Epi-Inositol
Epi-inositol has been studied to a lesser extent. It has shown some biological activity, such as reversing the effects of lithium in certain experimental models, though it is generally less potent than myo-inositol.
Other Stereoisomers (muco-, cis-, allo-, neo-Inositol)
There is limited research on the specific biological activities of muco-, cis-, allo-, and neo-inositol in mammalian systems. While they are known to exist, their distinct physiological roles and therapeutic potential are not well-characterized compared to MI, DCI, and scyllo-inositol. Muco-inositol is known to be involved in Na-path sensory transduction.[3] Allo-inositol is being explored for its potential in improving insulin sensitivity and in conditions like PCOS.[4]
Signaling Pathways and Mechanisms of Action
The distinct biological activities of inositol stereoisomers stem from their differential involvement in key signaling pathways.
Insulin Signaling Pathway: Differential Roles of MI and DCI
Upon insulin binding to its receptor, both MI and DCI are involved in the generation of inositol phosphoglycans (IPGs), which act as second messengers. However, they mediate different downstream metabolic events. MI is primarily involved in the pathway that leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. In contrast, DCI activates key enzymes in glycogen synthesis, such as glycogen synthase.
Ovarian Steroidogenesis: Opposing Effects of MI and DCI
In the context of ovarian function, particularly in conditions like PCOS, MI and DCI exert opposing effects on steroid hormone production. MI has been shown to increase the expression of the follicle-stimulating hormone (FSH) receptor and aromatase, the enzyme responsible for converting androgens to estrogens.[1] This action helps in mitigating hyperandrogenism. Conversely, DCI appears to enhance insulin-stimulated androgen synthesis in theca cells and down-regulates aromatase activity.[1]
References
A Spectroscopic Showdown: Unmasking the Subtle Differences Between Inositol Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced structural variations among inositol (B14025) isomers is critical. These seemingly minor stereochemical differences can lead to vastly different biological activities and therapeutic potentials. This guide provides an objective comparison of inositol isomers through the lens of spectroscopy, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Inositol, a six-fold alcohol of cyclohexane, exists in nine distinct stereoisomers. The most common and biologically significant of these is myo-inositol, a key component of numerous signaling pathways. However, other isomers such as scyllo-, chiro-, and epi-inositol are gaining increasing attention for their potential roles in various physiological and pathological processes. Differentiating and quantifying these isomers is a crucial analytical challenge, and spectroscopic techniques offer powerful tools to achieve this.
This guide delves into the spectroscopic signatures of inositol isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS). We present quantitative data in structured tables for easy comparison, provide detailed experimental protocols for key analytical methods, and visualize the critical inositol phosphate (B84403) signaling pathway.
Spectroscopic Data Comparison
The unique spatial arrangement of the hydroxyl groups in each inositol isomer results in distinct spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from NMR, IR/Raman, and Mass Spectrometry for the most commonly studied inositol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed structural features of molecules in solution. For inositol isomers, ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively, which is highly sensitive to their stereochemical arrangement.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Selected Inositol Isomers in D₂O
| Isomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| myo-Inositol | H1, H3 | 3.62 | C1, C3 |
| H2 | 4.06 | C2 | |
| H4, H6 | 3.54 | C4, C6 | |
| H5 | 3.28 | C5 | |
| scyllo-Inositol | H1-H6 | 3.35[1] | C1-C6 |
| D-chiro-Inositol | H1, H6 | ~3.8 | C1, C6 |
| H2, H5 | ~3.9 | C2, C5 | |
| H3, H4 | ~3.7 | C3, C4 | |
| epi-Inositol | H1, H5 | ~3.7 | C1, C5 |
| H2, H4 | ~3.9 | C2, C4 | |
| H3 | ~4.1 | C3 | |
| H6 | ~3.4 | C6 |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature. The values for D-chiro- and epi-inositol are approximate and gathered from multiple sources for comparative purposes.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, and their arrangement in space. The "fingerprint" region (below 1500 cm⁻¹) is particularly useful for distinguishing between isomers.
Table 2: Key Vibrational Frequencies (cm⁻¹) for myo-Inositol
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching |
| ~2900 | C-H stretching |
| ~1460 | C-H bending |
| ~1100 | C-O stretching |
| ~1050 | C-C stretching |
| Below 1000 | Complex skeletal vibrations (fingerprint region) |
Note: The vibrational spectra of inositol isomers are complex, with many overlapping bands. The table highlights major characteristic bands for myo-inositol. Subtle shifts and changes in relative intensities in the fingerprint region are key to differentiating isomers.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While inositol isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing a basis for their distinction. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for separating and identifying isomers in complex mixtures.[2][3][4][5]
Table 3: Key Mass Spectrometry Data for Inositol Isomers
| Isomer | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| myo-Inositol | ESI- | 179.055 [M-H]⁻ | 161, 119, 87, 71 |
| scyllo-Inositol | ESI- | 179.055 [M-H]⁻ | 161, 119, 87, 71 |
| D-chiro-Inositol * | ESI- | 179.055 [M-H]⁻ | 161, 119, 87, 71 |
Note: Under standard electrospray ionization (ESI), inositol isomers often produce similar fragment ions corresponding to water losses and ring fragmentation. Chromatographic separation prior to MS is therefore crucial for isomer identification. The fragmentation patterns of derivatized inositols (e.g., acetylated or silylated) can show more significant differences.
Experimental Protocols
Reproducible and reliable data are paramount in scientific research. The following sections provide detailed methodologies for the key spectroscopic techniques discussed.
NMR Spectroscopy for Inositol Isomer Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of inositol isomers for structural elucidation and comparison.
Materials:
-
Inositol isomer standard (e.g., myo-inositol, scyllo-inositol)
-
Deuterium (B1214612) oxide (D₂O, 99.9%)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the inositol isomer standard.
-
Dissolve the sample in 0.5-0.7 mL of D₂O directly in a clean, dry NMR tube.
-
Vortex the tube until the sample is completely dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse program: zg30 or similar
-
Number of scans: 16-64
-
Relaxation delay (d1): 2-5 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: ~12 ppm
-
-
Apply a solvent suppression technique if the residual HDO signal is too intense.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C{¹H} NMR spectrum (proton-decoupled).
-
Typical parameters:
-
Pulse program: zgpg30 or similar
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Relaxation delay (d1): 2-5 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: ~200 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using an internal or external standard (e.g., DSS or TSP).
-
Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.
-
Vibrational Spectroscopy (FTIR and Raman) of Inositol Isomers
Objective: To obtain the vibrational spectra of inositol isomers in the solid state to identify characteristic bands for differentiation.
Materials:
-
Inositol isomer standard (powder)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder for pellets
-
Raman spectrometer with a laser source (e.g., 785 nm) and a microscope objective
Procedure for FTIR (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the KBr powder to remove any moisture.
-
Weigh approximately 1-2 mg of the inositol isomer and 100-200 mg of KBr.
-
Grind the inositol and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
FTIR Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking.
-
Procedure for Raman Spectroscopy:
-
Sample Preparation:
-
Place a small amount of the inositol isomer powder on a microscope slide.
-
-
Raman Acquisition:
-
Place the slide on the microscope stage of the Raman spectrometer.
-
Focus the laser onto the sample using the microscope objective.
-
Acquire the Raman spectrum.
-
Typical parameters:
-
Laser wavelength: e.g., 785 nm
-
Laser power: 10-100 mW (adjust to avoid sample burning)
-
Integration time: 1-10 seconds
-
Number of accumulations: 10-50
-
Spectral range: 200-3500 cm⁻¹
-
-
-
Data Processing:
-
Perform baseline correction, cosmic ray removal, and smoothing if necessary.
-
Identify and label the characteristic Raman bands.
-
LC-MS/MS for Inositol Isomer Separation and Quantification
Objective: To separate and quantify inositol isomers in a mixture using liquid chromatography coupled with tandem mass spectrometry.[2][3][4][5]
Materials:
-
Inositol isomer standards and internal standard (e.g., ¹³C-labeled myo-inositol)
-
HPLC-grade water, acetonitrile, and methanol
-
Ammonium (B1175870) acetate
-
LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source
-
Analytical column suitable for polar compounds (e.g., HILIC or specialized carbohydrate column)
Procedure:
-
Sample and Standard Preparation:
-
Prepare stock solutions of each inositol isomer and the internal standard in water.
-
Create a series of calibration standards by serially diluting the stock solutions and adding a constant concentration of the internal standard to each.
-
Prepare the sample to be analyzed (e.g., biological extract) and spike with the internal standard.
-
-
LC Method Development:
-
Develop a chromatographic method that provides baseline separation of the inositol isomers.
-
Example LC parameters:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate
-
Gradient: A suitable gradient from high organic to higher aqueous content.
-
Flow rate: 0.2-0.4 mL/min
-
Column temperature: 30-40 °C
-
Injection volume: 1-5 µL
-
-
-
MS/MS Method Development:
-
Infuse a standard solution of each inositol isomer into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Perform MS/MS experiments to determine the precursor ion and the most abundant and specific product ions for each isomer. This is known as Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Optimize the collision energy for each MRM transition.
-
-
Data Acquisition and Analysis:
-
Inject the calibration standards and samples onto the LC-MS/MS system.
-
Acquire the data using the optimized LC and MS/MS methods.
-
Integrate the peak areas for the MRM transitions of each isomer and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for the standards.
-
Determine the concentration of the inositol isomers in the samples using the calibration curve.
-
Signaling Pathways and Experimental Workflows
Inositol and its phosphorylated derivatives are central to cellular communication. The inositol phosphate signaling pathway, particularly the PI3K/Akt/mTOR pathway, is a critical regulator of cell growth, proliferation, survival, and metabolism.
Inositol Phosphate Signaling Pathway
The following diagram illustrates a simplified overview of the inositol phosphate signaling pathway, initiated by the phosphorylation of phosphatidylinositol (PI) at the cell membrane.
Caption: Inositol Phosphate Signaling Pathway.
Experimental Workflow for Spectroscopic Comparison
The logical flow for a comprehensive spectroscopic comparison of inositol isomers is depicted in the following workflow diagram.
Caption: Spectroscopic Comparison Workflow.
This guide provides a foundational framework for the spectroscopic comparison of inositol isomers. By leveraging the data and protocols herein, researchers can more effectively identify, differentiate, and quantify these critical molecules, paving the way for new discoveries in cellular signaling and therapeutic development.
References
- 1. bmse000113 Scyllo-Inositol at BMRB [bmrb.io]
- 2. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of Myo-Inositol Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative activities of various myo-inositol derivatives, supported by experimental data from peer-reviewed literature. It details the structure-activity relationships (SAR) of these compounds and provides comprehensive experimental protocols for key biological assays.
Introduction to myo-Inositol and Its Derivatives
Myo-inositol, a carbocyclic sugar alcohol, and its phosphorylated derivatives are integral components of cellular signaling pathways, governing processes such as cell proliferation, survival, and apoptosis.[1] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, is a prominent target for cancer therapy, and myo-inositol derivatives have emerged as potential modulators of this pathway.[2][3] This guide focuses on the SAR of unnatural D-3-deoxy-3-substituted myo-inositol analogues, evaluating their potential as anticancer agents.
Quantitative Data Summary
The following table summarizes the growth-inhibitory activities (IC50 values) of a series of D-3-deoxy-3-substituted myo-inositol analogues against wild-type and oncogene-transformed NIH 3T3 cells. The data is extracted from the study by Powis et al. (1991).[4]
| Compound | Substitution at C-3 | NIH 3T3 (wild-type) IC50 (µM) | NIH 3T3 (v-sis transformed) IC50 (µM) | NIH 3T3 (v-K-ras transformed) IC50 (µM) |
| 1 | -F | >1000 | 450 ± 60 | 400 ± 50 |
| 2 | -Cl | >1000 | 700 ± 100 | 600 ± 80 |
| 3 | -Br | >1000 | >1000 | >1000 |
| 4 | -I | 750 ± 150 | 300 ± 50 | 250 ± 40 |
| 5 | -N3 | >1000 | 80 ± 10 | 600 ± 100 |
| 6 | -NH2 | >1000 | >1000 | >1000 |
| 7 | -NHCOCH3 | >1000 | >1000 | >1000 |
| 8 | -SCN | 500 ± 80 | 200 ± 30 | 200 ± 30 |
| 9 | -S-imidazole | 300 ± 50 | 100 ± 20 | 100 ± 20 |
| 10 | -S-benzimidazole | 200 ± 40 | 80 ± 10 | 80 ± 10 |
| 11 | -S-benztriazole | 250 ± 50 | 100 ± 20 | 100 ± 20 |
Structure-Activity Relationship Analysis
The data reveals several key SAR trends for the D-3-deoxy-3-substituted myo-inositol analogues:
-
Halogen Substitution: Among the halogenated derivatives (compounds 1-4 ), the iodo-substituted analogue (4 ) displayed the highest potency. A clear trend of increasing activity with increasing atomic size of the halogen is observed (I > Br > Cl > F).
-
Azido and Amino Groups: The azido-substituted derivative (5 ) exhibited remarkable selectivity, potently inhibiting the growth of v-sis-transformed cells while showing minimal effect on wild-type cells. In contrast, the amino (6 ) and acetamido (7 ) analogues were largely inactive.
-
Sulfur-Containing Substituents: The introduction of sulfur-containing groups at the C-3 position (compounds 8-11 ) generally led to potent and non-selective growth inhibition against both transformed cell lines. The benzimidazole-thio derivative (10 ) was among the most active compounds in this series.
These findings suggest that the nature of the substituent at the C-3 position of the myo-inositol ring is a critical determinant of both the potency and selectivity of the anti-proliferative activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., NIH 3T3 and its transformed counterparts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
myo-Inositol derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the myo-inositol derivatives in the growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[5][6]
PI3K Enzyme Inhibition Assay
This protocol describes a competitive assay for quantifying the activity of PI3K enzymes.
Materials:
-
Class I PI3K isoforms (p110α, β, γ, δ)
-
PI(4,5)P2 (PIP2) substrate
-
Biotinylated-PI(3,4,5)P3 (PIP3) tracer
-
Recombinant GRP-1 protein (capture protein)
-
Glutathione-coated plates
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat the glutathione (B108866) plate with the GRP-1 capture protein.
-
Kinase Reaction: In a separate plate, incubate the PI3K enzyme with ATP, PIP2 substrate, and the test myo-inositol derivative at various concentrations.
-
Competitive Binding: Transfer the kinase reaction mixture to the GRP-1 coated plate. Add the biotinylated-PIP3 tracer. The PIP3 generated by the enzyme will compete with the tracer for binding to the GRP-1 protein.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate, followed by the colorimetric substrate.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm. A lower signal indicates higher PI3K activity (and less inhibition).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[7]
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and proliferation, a key target of many anticancer agents, including myo-inositol derivatives.
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Workflow for Anticancer Activity Screening
The diagram below outlines a typical workflow for screening and evaluating the anticancer potential of novel myo-inositol derivatives.
Caption: Workflow for anticancer drug discovery.
References
- 1. Frontiers | Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases [frontiersin.org]
- 2. Broad Spectrum Anticancer Activity of Myo-Inositol and Inositol Hexakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-3-deoxy-3-substituted myo-inositol analogues as inhibitors of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Resolution: Enzymatic Resolution vs. Chiral Chromatography
In the landscape of pharmaceutical development, fine chemical synthesis, and agrochemical research, the production of enantiomerically pure compounds is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation from racemic mixtures. Among the various techniques available, enzymatic kinetic resolution and chiral chromatography stand out as powerful and widely adopted methods. This guide provides an objective comparison of these two techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their chiral separation challenges.
Quantitative Performance Comparison
The choice between enzymatic resolution and chiral chromatography often depends on factors such as the desired purity, yield, scale of operation, and economic considerations. The following table summarizes the quantitative performance of both methods using the resolution of racemic ibuprofen (B1674241), a common non-steroidal anti-inflammatory drug, as a case study.
| Parameter | Enzymatic Kinetic Resolution (Esterase-catalyzed hydrolysis) | Preparative Chiral Chromatography (Supercritical Fluid Chromatography - SFC) |
| Enantiomeric Excess (ee) | (S)-ibuprofen: 96.6%[1] | (S)-ibuprofen: 99.3%; (R)-ibuprofen: 95.1%[2] |
| Yield/Recovery | ~47.4% conversion (Theoretical max yield is 50% for one enantiomer)[1] | (S)-ibuprofen: 77.6%; (R)-ibuprofen: 80.0%[2] |
| Process Time | Reaction time: 10 hours[1] | Multiple stacked injections completed within 50 minutes for preparative scale[2] |
| Scalability | Readily scalable to commercial production.[3] | Highly scalable, with techniques like Simulated Moving Bed (SMB) chromatography enabling kilogram-scale production per day.[4] |
| Key Advantages | High enantioselectivity under mild reaction conditions; often environmentally benign. | High recovery of both enantiomers; rapid method development for small scale; continuous processes (e.g., SMB) are cost-effective for large scale.[2][5] |
| Key Limitations | Maximum theoretical yield of 50% for the desired enantiomer in a standard kinetic resolution.[6] | High cost of chiral stationary phases (CSPs) and solvents for preparative liquid chromatography; method development can be a trial-and-error process.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral resolution techniques. Below are generalized protocols for both enzymatic kinetic resolution and preparative chiral chromatography.
Protocol 1: Enzymatic Kinetic Resolution of a Racemic Alcohol
This protocol describes a typical lipase-catalyzed acylation for the kinetic resolution of a racemic secondary alcohol.
1. Materials and Reagents:
-
Racemic alcohol (e.g., 1-phenylethanol)
-
Immobilized Lipase (B570770) (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene (B28343) or hexane)
-
Buffer solution (if using hydrolysis)
-
Standard laboratory glassware
-
Shaker incubator or magnetic stirrer with temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Chiral HPLC or GC system for analysis
2. Procedure:
-
Reaction Setup: In a dry flask, dissolve the racemic alcohol (1 equivalent) in the chosen organic solvent.
-
Acyl Donor Addition: Add the acyl donor (typically 1.5-3 equivalents) to the solution.
-
Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Incubation: Seal the flask and place it in a shaker incubator or on a magnetic stirrer at a controlled temperature (e.g., 30-40°C).
-
Reaction Monitoring: Periodically, take small aliquots from the reaction mixture. Filter out the enzyme and analyze the sample by chiral HPLC or GC to determine the conversion percentage and the enantiomeric excess (ee) of both the remaining alcohol and the newly formed ester.
-
Workup: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme. The enzyme can often be washed with solvent and reused.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting mixture, containing the unreacted alcohol enantiomer and the acylated enantiomer, can be separated by standard column chromatography.
Protocol 2: Preparative Chiral HPLC Separation
This protocol outlines the general steps for separating a racemic mixture using preparative High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Racemic compound
-
Preparative chiral HPLC column (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives)
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)
-
Mobile phase additives if required (e.g., trifluoroacetic acid, diethylamine)
-
Sample solvent for dissolving the racemate
-
Preparative HPLC system with a fraction collector
-
Rotary evaporator
-
Chiral analytical HPLC system for fraction analysis
2. Procedure:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical scale chiral column of the same stationary phase. Screen different mobile phases and additives to achieve baseline resolution (Rs > 1.5) of the enantiomers in a reasonable time.
-
Sample Preparation: Dissolve the racemic mixture in a suitable solvent, ideally the mobile phase, at a high concentration without compromising solubility. Filter the sample solution to remove any particulates.
-
System Setup: Install the preparative chiral column on the HPLC system. Equilibrate the column with the optimized mobile phase until a stable baseline is achieved.
-
Preparative Separation: Perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load that still allows for adequate separation. Once the optimal loading is determined, perform repeated injections, collecting the separated enantiomer fractions using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric purity of each fraction.
-
Product Recovery: Combine the fractions containing the pure enantiomers. Remove the solvent using a rotary evaporator to obtain the isolated, enantiomerically pure compounds.
Workflow Visualization
The following diagrams illustrate the distinct workflows of enzymatic resolution and chiral chromatography.
Caption: Comparative workflows of Enzymatic Resolution and Chiral Chromatography.
Conclusion
Both enzymatic resolution and chiral chromatography are powerful techniques for obtaining single enantiomers, each with a distinct set of advantages and limitations.
-
Enzymatic Resolution is often lauded for its high selectivity, mild operating conditions, and environmental friendliness. It is particularly advantageous when one enantiomer is desired and the other can be racemized and recycled, or when the enzyme cost is low. However, its primary drawback in a classic kinetic resolution is the 50% theoretical yield limit for a single enantiomer.
-
Chiral Chromatography , especially preparative HPLC and SFC, offers high versatility and the ability to recover both enantiomers with high purity and yield.[7] It is an indispensable tool in early drug discovery for rapidly obtaining small quantities of pure enantiomers for biological testing.[5] For large-scale production, while the initial investment in equipment and chiral stationary phases can be substantial, continuous chromatography techniques like SMB can be highly efficient and cost-effective.[8]
The ultimate choice of method depends on a careful evaluation of the project's specific needs, including the scale of the separation, the required level of enantiomeric purity, the available resources, and the overall cost-effectiveness of the process. In many industrial processes, a combination of these techniques may be employed to achieve the most efficient and economical route to the final enantiopure product.[5]
References
- 1. Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. US5621140A - Resolution of ibuprofen - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ymcamerica.com [ymcamerica.com]
- 8. researchgate.net [researchgate.net]
Validating Synthetic Phosphoinositides: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, the accurate validation of synthetic phosphoinositides in cell-based assays is paramount to understanding their biological roles and therapeutic potential. This guide provides a comprehensive comparison of common methods for introducing these signaling lipids into cells and validating their activity, supported by experimental data and detailed protocols.
Phosphoinositides are crucial lipid second messengers involved in a myriad of cellular processes, including signal transduction, cell proliferation, and membrane trafficking. The ability to introduce synthetic phosphoinositides into living cells provides a powerful tool to dissect these pathways. However, the inherent membrane impermeability of these highly charged molecules presents a significant challenge. This guide explores various delivery methods, their alternatives, and the subsequent assays used to validate the biological activity of the delivered phosphoinositides.
Methods for Introducing Phosphoinositides into Cells: A Comparative Analysis
Several techniques have been developed to overcome the cell membrane barrier and deliver synthetic phosphoinositides to their site of action. The choice of method depends on factors such as cell type, experimental goals, and the desired spatiotemporal control.
| Delivery Method | Principle | Advantages | Disadvantages | Reported Efficiency |
| Polyamine Carriers | Complexation of negatively charged phosphoinositides with cationic polyamines facilitates non-endocytic entry into cells.[1][2][3] | Simple, rapid (seconds to minutes), and effective across a wide range of cell types, including mammalian, plant, and yeast cells.[1][2][3] | Can be cytotoxic at high concentrations; efficiency is dependent on the specific polyamine carrier and cell type.[1] | Detectable intracellularly within 2 minutes, with saturation at 10 minutes in NIH 3T3 fibroblasts.[2] |
| Lipofection | Encapsulation of phosphoinositides within cationic lipid vesicles (liposomes) which then fuse with the cell membrane. | Widely available and effective for a variety of cargo; can be optimized for different cell types. | Can exhibit cytotoxicity; efficiency can be variable and cell-type dependent. | High efficiency for nucleic acids, but specific quantitative data for phosphoinositides is limited. |
| Electroporation | Application of an electrical field to transiently increase the permeability of the cell membrane. | Can be highly efficient for a broad range of cell types, including those difficult to transfect by other means. | Can cause significant cell death; requires optimization of electrical parameters for each cell type. | General protocols for mammalian cells suggest field strengths of 400 to 1000 V/cm.[4] Specific quantitative data for phosphoinositide delivery is not readily available. |
Alternatives to Direct Delivery of Synthetic Phosphoinositides
Instead of introducing synthetic lipids, researchers can modulate endogenous phosphoinositide levels or visualize their dynamics using genetically encoded tools.
| Alternative Method | Principle | Advantages | Disadvantages |
| Fluorescent Biosensors | Expression of fluorescently tagged protein domains (e.g., PH domains) that specifically bind to certain phosphoinositides, allowing for their visualization in real-time. | Provides high spatiotemporal resolution of endogenous phosphoinositide dynamics; non-invasive. | Overexpression of binding domains can potentially buffer endogenous phosphoinositides and interfere with downstream signaling. |
| Chemically Induced Dimerization (CID) | Recruitment of phosphoinositide-metabolizing enzymes (kinases or phosphatases) to specific cellular compartments using a small molecule dimerizer, allowing for acute and localized manipulation of phosphoinositide levels. | High temporal and spatial control over endogenous phosphoinositide levels. | Requires genetic engineering of cells to express the fusion proteins; potential for off-target effects of the dimerizer. |
Validating the Biological Activity of Delivered Phosphoinositides
Once delivered, it is crucial to confirm that the synthetic phosphoinositides are biologically active. This is typically achieved by measuring downstream cellular responses.
Activation of Downstream Signaling Pathways
A key validation method is to assess the activation of signaling pathways known to be regulated by the specific phosphoinositide. For instance, the delivery of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3 or PIP3) should activate the PI3K/AKT/mTOR pathway.
Key Validation Assays:
-
Western Blotting: To detect the phosphorylation of downstream effectors like Akt. An increase in the ratio of phosphorylated Akt (p-Akt) to total Akt indicates pathway activation.[5][6][7]
-
In Vitro Kinase Assays: To directly measure the activity of kinases downstream of phosphoinositide signaling, such as PI3K.[8]
| Assay | Principle | Readout | Key Considerations |
| Western Blot | Immunodetection of specific proteins (total and phosphorylated forms) after separation by gel electrophoresis. | Band intensity corresponding to protein levels. | Requires specific antibodies; provides a population-level measurement. |
| PI3K Activity Assay | Measures the conversion of a substrate (e.g., PIP2) to its phosphorylated product (PIP3) by PI3K in cell lysates or with purified enzyme. | Luminescence, fluorescence, or radioactivity. | Can be performed in vitro or with cell lysates; allows for the screening of inhibitors. |
Measurement of Second Messenger Production
Some phosphoinositides are precursors to other second messengers. For example, phosphatidylinositol (4,5)-bisphosphate (PIP2) is hydrolyzed by phospholipase C (PLC) to generate inositol (B14025) (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG). IP3, in turn, triggers the release of calcium from intracellular stores.
Key Validation Assay:
-
Calcium Imaging: Measurement of changes in intracellular calcium concentration using fluorescent calcium indicators (e.g., Fluo-3, Fura-2). An increase in intracellular calcium following the delivery of IP3 or a PLC-activating stimulus in the presence of delivered PIP2 confirms biological activity.[2][9][10]
| Assay | Principle | Readout | Key Considerations |
| Calcium Imaging | Use of fluorescent dyes that change their spectral properties upon binding to calcium. | Changes in fluorescence intensity or ratio. | Allows for single-cell analysis with high temporal resolution. |
Experimental Protocols
Protocol 1: Delivery of Synthetic Phosphoinositides using Polyamine Carriers
This protocol is adapted from a method describing the delivery of fluorescently labeled phosphoinositides into cultured mammalian cells.[2]
Materials:
-
Synthetic phosphoinositide (e.g., fluorescently labeled PI(4,5)P2-NBD)
-
Polyamine carrier (e.g., histone Type III-S)
-
Cultured mammalian cells (e.g., NIH 3T3 fibroblasts) on coverslips
-
Cell culture medium (e.g., DMEM)
-
Confocal microscope
Procedure:
-
Cell Preparation: Culture cells on coverslips to an appropriate confluency.
-
Complex Formation: Prepare a complex of the synthetic phosphoinositide and the polyamine carrier by pre-incubating them together in serum-free medium for 10-15 minutes at room temperature. A typical starting concentration is 10-50 µM for the phosphoinositide and a 1:1 to 1:5 molar ratio of phosphoinositide to carrier.
-
Cell Treatment: Replace the cell culture medium with the medium containing the phosphoinositide-carrier complex.
-
Incubation: Incubate the cells for the desired time (e.g., 2-20 minutes).
-
Washing: Wash the cells with fresh medium to remove the extracellular complex.
-
Imaging: Mount the coverslip on a slide and visualize the intracellular fluorescence using a confocal microscope.
Protocol 2: Validation of Synthetic PI(3,4,5)P3 by Western Blotting for Akt Phosphorylation
This protocol outlines the steps to assess the activation of the PI3K/Akt signaling pathway following the delivery of synthetic PI(3,4,5)P3.[5]
Materials:
-
Cells treated with synthetic PI(3,4,5)P3 (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for phospho-Akt and total Akt. Calculate the ratio of p-Akt/total Akt to determine the extent of Akt activation.
Visualizations of Key Pathways and Workflows
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway initiated by growth factor binding.
Experimental Workflow for Validation of Synthetic Phosphoinositides
Caption: A generalized workflow for the delivery and validation of synthetic phosphoinositides.
Logical Relationship of Validation Assays
Caption: Relationship between delivered phosphoinositides and their validation assays.
References
- 1. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blog - Design Your Own Electroporation Protocol Episode 8 - Guidelines for Mammalian Cells [btxonline.com]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantal Ca2+ release mediated by very few IP3 receptors that rapidly inactivate allows graded responses to IP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for 1,2-O-Cyclohexylidene-myo-inositol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of 1,2-O-Cyclohexylidene-myo-inositol.
Disclaimer: The following procedures are based on the safety data for myo-inositol, which is generally considered non-hazardous. However, derivatization can alter a compound's properties. Therefore, it is imperative to handle this compound with care and to consult a specific SDS for this compound if one becomes available. All laboratory work should be conducted in accordance with your institution's safety protocols.
I. Operational Safety and Handling
When working with this compound, adherence to standard laboratory safety procedures is paramount to ensure a safe working environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or glasses.[1]
-
Hand Protection: Chemical-resistant gloves are recommended.[1]
-
Body Protection: A lab coat should be worn to protect clothing.[1]
Engineering Controls:
-
Work in a well-ventilated area to avoid the inhalation of any dust or aerosols.[1]
-
For procedures that may generate dust, the use of a fume hood is recommended.[2]
Handling Procedures:
-
Avoid the formation of dust and aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling the compound.[2]
-
Store in a tightly sealed container in a cool, dry place.
II. Spill and Waste Disposal Procedures
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Cleanup:
-
Ensure Safety: Wear appropriate personal protective equipment (PPE) before cleaning up a spill.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1]
-
Cleanup: For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1][2] Avoid actions that could generate dust.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
Disposal of Unused or Waste Material: The primary recommendation for the disposal of myo-inositol and its derivatives is to follow all applicable federal, state, and local environmental regulations.[3]
-
Waste Characterization: While myo-inositol is not classified as hazardous waste, it is the responsibility of the waste generator to determine if any contaminants or the specific nature of the derivative render the waste hazardous.[3]
-
Disposal Method:
-
Solid Waste: Uncontaminated this compound can likely be disposed of as non-hazardous solid waste. Place the material in a sealed and properly labeled container.
-
Contaminated Waste: Any materials, such as filter paper, gloves, or wipes, that are contaminated with the compound should be placed in a sealed bag or container and disposed of according to your institution's chemical waste procedures.
-
Solutions: Aqueous solutions containing this compound should not be poured down the drain.[1][4] They should be collected in a labeled waste container for chemical waste disposal.
-
III. Quantitative Data Summary
The following table summarizes key data for the parent compound, myo-Inositol. Quantitative data for this compound should be obtained from a specific supplier's documentation.
| Property | Data for myo-Inositol |
| Hazard Status | Not classified as a hazardous substance.[1] |
| Disposal Code | No specific hazardous waste code assigned. Determined by the waste generator.[3] |
| Exposure Limits | No occupational exposure limits have been established by OSHA, NIOSH, or ACGIH.[3] |
IV. Experimental Workflow Visualization
This compound is a critical starting material in the laboratory synthesis of phosphoinositides, which are vital components of cellular signaling pathways. The following diagram illustrates a generalized workflow for the synthesis of a phosphatidylinositol using this key intermediate.
Caption: Synthetic workflow for phosphatidylinositol using this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
